molecular formula C6H9ClN2O2S B174416 Ethyl 2-aminothiazole-5-carboxylate hydrochloride CAS No. 162849-96-9

Ethyl 2-aminothiazole-5-carboxylate hydrochloride

Cat. No.: B174416
CAS No.: 162849-96-9
M. Wt: 208.67 g/mol
InChI Key: SQNIBACOPWYWND-UHFFFAOYSA-N
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Description

Ethyl 2-aminothiazole-5-carboxylate hydrochloride (CAS 162849-96-9 ) is a chemical building block of high value in organic synthesis and medicinal chemistry research. The compound is a salt form that may offer improved handling or solubility characteristics. With a molecular formula of C6H9ClN2O2S and a molecular weight of 208.67 g/mol , it serves as a versatile precursor for the synthesis of diverse heterocyclic compounds. Researchers utilize this scaffold in the exploration of novel pharmacologically active molecules. Its structure features both an ester moiety, which can be hydrolyzed to a carboxylic acid or undergo other transformations, and an aminothiazole group, a privileged structure in drug discovery known to confer various biological activities. The product is offered For Research Use Only and is not intended for diagnostic or therapeutic uses. Proper storage conditions recommend sealing the product in a dry environment at room temperature . Researchers should consult the safety data sheet and handle all laboratory chemicals with appropriate precautions.

Properties

IUPAC Name

ethyl 2-amino-1,3-thiazole-5-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S.ClH/c1-2-10-5(9)4-3-8-6(7)11-4;/h3H,2H2,1H3,(H2,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNIBACOPWYWND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(S1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595997
Record name Ethyl 2-amino-1,3-thiazole-5-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162849-96-9
Record name Ethyl 2-amino-1,3-thiazole-5-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-aminothiazole-5-carboxylate Hydrochloride: Molecular Structure, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 2-aminothiazole-5-carboxylate hydrochloride, a key building block in modern medicinal chemistry. We will delve into its molecular characteristics, synthesis, and pivotal role in the development of targeted therapeutics. This document is intended to serve as a practical resource for researchers engaged in drug discovery and development, offering field-proven insights and detailed methodologies.

Core Molecular Attributes: Structure and Weight

This compound is a heterocyclic compound featuring a thiazole ring, which is a common scaffold in many biologically active molecules. The presence of an amino group at the 2-position and an ethyl carboxylate group at the 5-position makes it a versatile intermediate for further chemical modifications. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which can be advantageous in certain synthetic protocols.

The molecular structure of this compound is characterized by the protonation of the thiazole ring nitrogen or the exocyclic amino group, forming an ammonium salt with the chloride counter-ion. This seemingly minor modification significantly impacts the compound's physical and chemical properties compared to its free base form, Ethyl 2-aminothiazole-5-carboxylate.

Below is a table summarizing the key molecular identifiers and properties for both the hydrochloride salt and the free base.

PropertyThis compoundEthyl 2-aminothiazole-5-carboxylate
CAS Number 162849-96-9[1]32955-21-8[2]
Molecular Formula C6H9ClN2O2S[1]C6H8N2O2S[3][4]
Molecular Weight 208.67 g/mol [1]172.20 g/mol [3]
Canonical SMILES CCOC(=O)C1=CN=C(S1)N.Cl[1]CCOC(=O)c1cnc(N)s1
InChI Key SQNIBACOPWYWND-UHFFFAOYSA-N[1]VNZXERIGKZNEKB-UHFFFAOYSA-N
Appearance White to yellow or light brown crystal or powderWhite to yellow to orange powder to crystal
Melting Point Not explicitly available159-163 °C

Synthesis and Mechanistic Insights

The synthesis of Ethyl 2-aminothiazole-5-carboxylate typically follows the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring. This reaction involves the condensation of a α-halocarbonyl compound with a thioamide. In the case of our target molecule, the synthesis often starts from ethyl 3-ethoxyacrylate.

The choice of starting materials and reaction conditions is critical for achieving a high yield and purity. The use of N-bromosuccinimide (NBS) for the in-situ bromination of the acrylate, followed by cyclization with thiourea, is a commonly employed and efficient strategy. The subsequent treatment with a base, such as ammonia, facilitates the final ring closure and work-up.

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediates Intermediates & Product Ethyl_3_ethoxyacrylate Ethyl 3-ethoxyacrylate Bromo_intermediate α-Bromo intermediate Ethyl_3_ethoxyacrylate->Bromo_intermediate NBS, Dioxane/Water NBS N-Bromosuccinimide (NBS) Thiourea Thiourea Product_free_base Ethyl 2-aminothiazole-5-carboxylate Bromo_intermediate->Product_free_base Thiourea Product_HCl Ethyl 2-aminothiazole-5-carboxylate HCl Product_free_base->Product_HCl HCl

Caption: Synthetic pathway for this compound.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a synthesized representation of common laboratory procedures and should be performed by qualified personnel in a properly equipped chemical laboratory.[5]

Materials:

  • Ethyl 3-ethoxyacrylate

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Dioxane

  • Deionized Water

  • Ammonia solution (20%)

  • Hydrochloric acid (in a suitable solvent like ether or isopropanol)

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, dissolve ethyl 3-ethoxyacrylate (1 equivalent) in a 1:1 mixture of dioxane and water.

  • Bromination: Cool the solution to -10 °C using an appropriate cooling bath. Slowly add a solution of N-bromosuccinimide (1.1 equivalents) in the same solvent mixture via the dropping funnel, maintaining the temperature below 0 °C.

  • Stirring: After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Thiazole Ring Formation: To the reaction mixture, add thiourea (1 equivalent) in one portion. Heat the mixture to 80 °C and maintain this temperature for 1 hour.

  • Work-up: Cool the reaction mixture to room temperature. Slowly add ammonia solution to neutralize the reaction mixture and precipitate the product.

  • Isolation of Free Base: Stir the resulting paste at room temperature for 10 minutes, then filter the solid. Wash the filter cake with water and dry under vacuum to obtain Ethyl 2-aminothiazole-5-carboxylate.

  • Salt Formation: To obtain the hydrochloride salt, dissolve the free base in a suitable organic solvent (e.g., diethyl ether, isopropanol) and add a solution of hydrochloric acid in the same solvent dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Final Product Isolation: Filter the precipitate, wash with the solvent, and dry under vacuum to yield this compound.

Pivotal Role in Drug Discovery and Development

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This compound serves as a crucial starting material for the synthesis of a diverse range of biologically active compounds.

Keystone Intermediate in the Synthesis of Dasatinib

Perhaps the most prominent application of Ethyl 2-aminothiazole-5-carboxylate is its role as a key intermediate in the synthesis of Dasatinib , a potent multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[6][7] The synthesis of Dasatinib involves the coupling of the 2-aminothiazole core with other heterocyclic fragments. The ethyl ester group at the 5-position provides a convenient handle for further chemical transformations, such as amide bond formation, which is a critical step in the assembly of the final drug molecule.[7]

Dasatinib_Synthesis EATC Ethyl 2-aminothiazole- 5-carboxylate Amidation Amidation with 2-chloro-6-methylaniline EATC->Amidation Coupling Coupling with (2-hydroxyethyl)piperazine -substituted pyrimidine Amidation->Coupling Dasatinib Dasatinib Coupling->Dasatinib

Caption: Simplified schematic of Dasatinib synthesis from Ethyl 2-aminothiazole-5-carboxylate.

Scaffold for Novel Kinase Inhibitors and Antimicrobial Agents

Beyond its application in Dasatinib synthesis, the 2-aminothiazole scaffold is actively explored for the development of other kinase inhibitors targeting various signaling pathways implicated in cancer and other diseases.[8] The versatility of the amino and carboxylate groups allows for the generation of extensive compound libraries for structure-activity relationship (SAR) studies.

Furthermore, derivatives of Ethyl 2-aminothiazole-5-carboxylate have demonstrated promising antimicrobial and antifungal activities.[9][10] The thiazole ring can mimic or interact with biological targets in pathogens, leading to the inhibition of essential cellular processes. Research in this area is ongoing, with the aim of developing new therapeutic agents to combat infectious diseases.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

  • May be harmful if swallowed, in contact with skin, or if inhaled.

  • Causes skin and eye irritation.

  • May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A laboratory coat and appropriate protective clothing.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator is recommended.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The compound may be light-sensitive and should be stored accordingly.[4]

Conclusion

This compound is a compound of significant interest to the drug discovery and development community. Its well-defined molecular structure and versatile reactivity make it an invaluable building block for the synthesis of a wide array of biologically active molecules, most notably the anticancer drug Dasatinib. A thorough understanding of its synthesis, chemical properties, and safe handling is essential for researchers aiming to leverage this important scaffold in the creation of novel therapeutics. The continued exploration of 2-aminothiazole derivatives promises to yield new and effective treatments for a range of human diseases.

References

  • Synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate: 3D QSAR analysis and antimicrobial study. Taylor & Francis Online. (URL: [Link])

  • Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. ResearchGate. (URL: [Link])

  • Ethyl 2-amino-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate - Optional[1H NMR] - Spectrum. SpectraBase. (URL: [Link])

  • The Crucial Role of Ethyl 2-BOC-aminothiazole-5-carboxylate in Cancer Drug Synthesis. [Source Name]. (URL: not provided)
  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. (URL: [Link])

  • 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. National Institutes of Health. (URL: [Link])

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. (URL: [Link])

  • This compound 162849-96-9 wiki. Molbase. (URL: [Link])

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. [Source Name]. (URL: not provided)
  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (URL: [Link])

  • Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. [Source Name]. (URL: not provided)
  • Ethyl 2-(ethylamino)-4-methyl-1,3-thiazole-5-carboxylate - Optional[13C NMR]. SpectraBase. (URL: [Link])

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Publications. (URL: [Link])

  • US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Synthesis of some new 5- substituted of. JOCPR. (URL: [Link])

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. (URL: [Link])

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. (URL: [Link])

  • Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate. Journal of Beijing Jiaotong University. (URL: [Link])

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. (URL: [Link])

  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. MDPI. (URL: [Link])

  • Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. PubMed Central. (URL: [Link])

  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. (URL: [Link])

  • Mass Spectrometry: Fragmentation. [Source Name]. (URL: not provided)
  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PubMed Central. (URL: [Link])

  • Exploring the Fragmentation of Sodiated Species Involving Covalent‐Bond Cleavages for Metabolite Characterization. ResearchGate. (URL: [Link])

Sources

The 2-Aminothiazole Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, including several clinically approved drugs.[1][2][3] This technical guide provides an in-depth exploration of the diverse biological activities associated with 2-aminothiazole derivatives. It is intended for researchers, scientists, and drug development professionals, offering insights into the structure-activity relationships (SAR), mechanisms of action, and experimental methodologies crucial for harnessing the therapeutic potential of this versatile scaffold. The guide will delve into the anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties of these compounds, supported by quantitative data, detailed protocols, and visual representations of key biological pathways.

Table of Contents
  • Introduction: The Significance of the 2-Aminothiazole Core

    • Structural Features and Physicochemical Properties

    • Historical Perspective and Presence in Approved Drugs

  • Anticancer Activity: Targeting the Hallmarks of Cancer

    • Mechanism of Action: Kinase Inhibition

    • Case Study: Dasatinib - A Multi-Targeted Kinase Inhibitor

    • Structure-Activity Relationship (SAR) Insights for Anticancer Potency

    • Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Antimicrobial Properties: Combating Infectious Diseases

    • Mechanism of Action: Targeting Bacterial and Fungal Processes

    • SAR for Enhanced Antimicrobial Efficacy

    • Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Anti-inflammatory Effects: Modulation of Inflammatory Pathways

    • Mechanism of Action: COX Inhibition

    • Case Study: Meloxicam - A Preferential COX-2 Inhibitor

    • Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

  • Neuroprotective and CNS Activities: Addressing Neurological Disorders

    • Mechanism of Action: Dopamine Agonism

    • Case Study: Pramipexole - A Dopamine Agonist for Parkinson's Disease

    • Experimental Protocol: Receptor Binding Assay

  • Synthesis of 2-Aminothiazole Derivatives

    • The Hantzsch Thiazole Synthesis: A Classic and Versatile Method

  • Future Directions and Concluding Remarks

  • References

Introduction: The Significance of the 2-Aminothiazole Core

The 2-aminothiazole scaffold is a five-membered heterocyclic ring containing sulfur and nitrogen atoms, with an amino group at the C2 position. This arrangement confers a unique set of physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, which is crucial for molecular recognition and binding to biological targets.[4] Its relative ease of synthesis and the ability to introduce diverse substituents at various positions make it an attractive starting point for the design of new therapeutic agents.[5][6]

The significance of the 2-aminothiazole core is underscored by its presence in a wide array of approved drugs, demonstrating its therapeutic versatility.[2][7] Notable examples include the anticancer agent Dasatinib , the anti-inflammatory drug Meloxicam , the dopamine agonist Pramipexole , and numerous antibiotics.[3][7]

Anticancer Activity: Targeting the Hallmarks of Cancer

Derivatives of the 2-aminothiazole scaffold have demonstrated potent and selective inhibitory activity against a wide range of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[8][9]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which 2-aminothiazole compounds exert their anticancer effects is through the inhibition of protein kinases.[10][11] Kinases are a large family of enzymes that play a critical role in cell signaling pathways, regulating processes such as cell growth, proliferation, and survival. Dysregulation of kinase activity is a common feature of many cancers. The 2-aminothiazole scaffold serves as a key pharmacophore in many kinase inhibitors, often by forming critical hydrogen bond interactions with the hinge region of the kinase's ATP-binding site.[4][12]

Case Study: Dasatinib - A Multi-Targeted Kinase Inhibitor

Dasatinib is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[13][14] Its mechanism of action involves the inhibition of multiple kinases, most notably the BCR-ABL fusion protein, which is the hallmark of CML.[15][16] Dasatinib binds to both the active and inactive conformations of the ABL kinase domain, making it effective against imatinib-resistant mutations.[15][16] In addition to BCR-ABL, Dasatinib also inhibits other kinases, including the SRC family kinases, c-KIT, and PDGFRβ.[15][17]

Dasatinib_Mechanism_of_Action cluster_cell Cancer Cell BCR_ABL BCR-ABL Kinase Downstream Downstream Signaling (e.g., STAT5, Ras/MAPK) BCR_ABL->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Activation Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibition caption Dasatinib inhibits the BCR-ABL kinase, blocking downstream signaling pathways.

Caption: Dasatinib's inhibition of BCR-ABL kinase.

Structure-Activity Relationship (SAR) Insights for Anticancer Potency

The anticancer activity of 2-aminothiazole derivatives can be significantly influenced by the nature and position of substituents on the thiazole ring and the 2-amino group.[18]

  • N-2 Position: Acylation or arylation at the 2-amino position is a common strategy to enhance potency. For instance, the introduction of substituted benzoyl groups at this position has led to compounds with significantly improved antitubercular activity, a principle that can be extrapolated to anticancer drug design.[18]

  • C-4 Position: The substituent at the C-4 position of the thiazole ring is often crucial for activity. In some series, a 2-pyridyl moiety at this position is a strict requirement for potency.[18]

  • C-5 Position: Modifications at the C-5 position can also modulate activity. For example, the introduction of appropriately sized substituents at the 4- and 5-positions can improve inhibitory activity and selectivity for certain enzymes.[19]

Table 1: Anticancer Activity of Representative 2-Aminothiazole Derivatives

CompoundTarget/Cell LineIC50 (µM)Reference
DasatinibK562 (Leukemia)< 1[4]
AlpelisibBreast CancerClinically Approved[8]
Compound 1dH1299 (Lung Cancer)4.89[20]
Compound 1dSHG-44 (Glioma)4.03[20]
Experimental Protocol: In Vitro Kinase Inhibition Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on a specific kinase.[4]

Objective: To quantify the enzymatic activity of a target kinase in the presence of varying concentrations of a 2-aminothiazole inhibitor.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the target kinase, a specific peptide substrate, and ATP in a suitable buffer.

  • Compound Addition: The 2-aminothiazole test compound is added to the reaction mixture at various concentrations. A DMSO control is included.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 30 minutes).

  • Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay or radioisotope labeling.

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated from the dose-response curve.

Antimicrobial Properties: Combating Infectious Diseases

The 2-aminothiazole scaffold is a key component in many compounds exhibiting significant antibacterial and antifungal activities.[21][22][23]

Mechanism of Action: Targeting Bacterial and Fungal Processes

The antimicrobial mechanisms of 2-aminothiazole derivatives are diverse. Molecular docking studies suggest that they may act by inhibiting essential bacterial enzymes like MurB, which is involved in peptidoglycan biosynthesis.[23] For antifungal activity, inhibition of lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungi, has been proposed.[23]

SAR for Enhanced Antimicrobial Efficacy

The antimicrobial potency of 2-aminothiazole derivatives is highly dependent on their substitution patterns. Studies have shown that certain functionally substituted derivatives can be more potent than standard antibiotics like ampicillin and streptomycin against a range of bacterial strains.[22][23] For instance, trifluoromethoxy-substituted aminothiazoles and aminobenzothiazoles have demonstrated potent antimicrobial activity.[24]

Table 2: Antimicrobial Activity of Selected 2-Aminothiazole Derivatives

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
Piperazinyl derivative (121d)Staphylococcus aureus (MRSA)4[25]
Piperazinyl derivative (121d)Escherichia coli8[25]
Thiazolyl-thiourea (124)Staphylococcus aureus4 - 16[25]
Compound 21Staphylococcus aureus strains2 - 4[24]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Objective: To determine the MIC of 2-aminothiazole derivatives against a panel of bacterial and fungal strains.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilutions: The 2-aminothiazole compound is serially diluted in a suitable growth medium in a microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) to allow for microbial growth.

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Effects: Modulation of Inflammatory Pathways

Several 2-aminothiazole derivatives have demonstrated significant anti-inflammatory properties.[21]

Mechanism of Action: COX Inhibition

A key mechanism for the anti-inflammatory action of many 2-aminothiazole compounds is the inhibition of cyclooxygenase (COX) enzymes.[26][27] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[26][28]

Case Study: Meloxicam - A Preferential COX-2 Inhibitor

Meloxicam is a nonsteroidal anti-inflammatory drug (NSAID) that preferentially inhibits COX-2 over COX-1, particularly at lower therapeutic doses.[27][28] COX-2 is primarily induced at sites of inflammation, while COX-1 is constitutively expressed and involved in maintaining the integrity of the gastrointestinal lining. The preferential inhibition of COX-2 is thought to contribute to a more favorable gastrointestinal side effect profile compared to non-selective NSAIDs.[27]

Meloxicam_Mechanism_of_Action cluster_COX Cyclooxygenase (COX) Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Meloxicam Meloxicam Meloxicam->COX2 Preferential Inhibition caption Meloxicam preferentially inhibits COX-2, reducing prostaglandin synthesis.

Caption: Meloxicam's preferential inhibition of COX-2.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory potency and selectivity of 2-aminothiazole derivatives against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme and Substrate Preparation: Purified COX-1 and COX-2 enzymes and arachidonic acid (substrate) are prepared.

  • Compound Incubation: The test compounds are pre-incubated with the enzymes at various concentrations.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Prostaglandin Measurement: The amount of prostaglandin produced is measured using a suitable method, such as an enzyme immunoassay (EIA).

  • Data Analysis: IC50 values for both COX-1 and COX-2 are calculated to determine the potency and selectivity of the compounds.

Neuroprotective and CNS Activities: Addressing Neurological Disorders

The 2-aminothiazole scaffold is also present in drugs that target the central nervous system (CNS).

Mechanism of Action: Dopamine Agonism

In conditions like Parkinson's disease, there is a deficiency of the neurotransmitter dopamine in the brain.[29] Dopamine agonists are drugs that mimic the action of dopamine by directly stimulating dopamine receptors.[30]

Case Study: Pramipexole - A Dopamine Agonist for Parkinson's Disease

Pramipexole is a non-ergot dopamine agonist that has a high affinity for the D2 and D3 subtypes of dopamine receptors.[29][31] By stimulating these receptors in the striatum, it compensates for the lack of endogenous dopamine, thereby improving motor control in patients with Parkinson's disease.[29][32] It is also used to treat restless legs syndrome.[30]

Experimental Protocol: Receptor Binding Assay

Objective: To determine the affinity of 2-aminothiazole derivatives for specific CNS receptors, such as dopamine receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared.

  • Radioligand Binding: The membranes are incubated with a radiolabeled ligand that specifically binds to the receptor of interest, along with varying concentrations of the test compound.

  • Separation and Counting: The bound and free radioligand are separated, and the amount of bound radioactivity is measured.

  • Data Analysis: The Ki (inhibition constant) is calculated, which represents the affinity of the test compound for the receptor.

Synthesis of 2-Aminothiazole Derivatives
The Hantzsch Thiazole Synthesis: A Classic and Versatile Method

The Hantzsch thiazole synthesis is a widely used and versatile method for the preparation of 2-aminothiazole derivatives.[6] This reaction typically involves the condensation of an α-haloketone with a thiourea or thioamide.[6] The versatility of this method allows for the introduction of a wide range of substituents on the thiazole ring by varying the starting materials.

Hantzsch_Thiazole_Synthesis Reactants α-Haloketone + Thiourea/Thioamide Product 2-Aminothiazole Derivative Reactants->Product Condensation caption The general scheme of the Hantzsch thiazole synthesis.

Sources

A Technical Guide to Ethyl 2-aminothiazole-5-carboxylate Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2-aminothiazole-5-carboxylate hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Its core 2-aminothiazole scaffold is considered a "privileged structure," frequently appearing in a multitude of biologically active compounds.[1][2] This guide provides an in-depth analysis of its chemical properties, outlines a robust synthetic protocol with mechanistic insights, and explores its critical applications, most notably as a key intermediate in the synthesis of kinase inhibitors like the anticancer drug Dasatinib.[3] This document is intended for researchers, chemists, and professionals in the pharmaceutical sciences seeking a comprehensive technical understanding of this high-value chemical entity.

Physicochemical and Structural Properties

Ethyl 2-aminothiazole-5-carboxylate is most commonly handled in its free base form or as a hydrochloride salt for improved stability and handling. The hydrochloride salt (CAS 162849-96-9) is the primary subject of this guide, though properties of the free base (CAS 32955-21-8) are also provided for comparative reference.[4] The compound presents as a white to light brown crystalline powder.[5][6] Due to its low water solubility, careful consideration of solvent systems is critical for its use in reactions and assays.[7]

Table 1: Core Physicochemical Data

PropertyValue (Hydrochloride Salt)Value (Free Base)Reference(s)
CAS Number 162849-96-932955-21-8[4]
Molecular Formula C₆H₉ClN₂O₂SC₆H₈N₂O₂S[4]
Molecular Weight 208.66 g/mol 172.20 g/mol [4]
Appearance -White to yellow or light brown crystal/powder[5][6]
Melting Point -159-163 °C
Solubility -Insoluble in water[7]
Storage Conditions Refrigerate (2-8°C)Refrigerate (2-8°C)[7]
SMILES CCOC(=O)C1=CN=C(S1)N.ClCCOC(=O)c1cnc(N)s1[4]
InChI Key SQNIBACOPWYWND-UHFFFAOYSA-NVNZXERIGKZNEKB-UHFFFAOYSA-N[4][8]

Synthesis and Mechanistic Rationale

The construction of the 2-aminothiazole ring is most classically achieved via the Hantzsch thiazole synthesis.[1] This method involves the condensation of an α-halocarbonyl compound with a thiourea derivative. For Ethyl 2-aminothiazole-5-carboxylate, a common and efficient laboratory-scale preparation starts with ethyl 3-ethoxyacrylate.[9]

This protocol describes a reliable method for synthesizing the free base, which can then be converted to the hydrochloride salt if desired.

Causality Behind Experimental Choices:

  • Step 1: The reaction is initiated at low temperature (-10 °C) to control the exothermic reaction of N-bromosuccinimide (NBS), a source of electrophilic bromine, with the electron-rich enol ether (ethyl 3-ethoxyacrylate). This selective α-bromination is crucial for creating the required α-halocarbonyl intermediate.

  • Step 2: The addition of thiourea introduces the key N-C-S backbone. The nucleophilic sulfur of thiourea attacks the electrophilic carbon bearing the bromine, and the amino group subsequently attacks the ester carbonyl in an intramolecular cyclization-condensation reaction to form the thiazole ring.

  • Step 3: Heating the mixture to 80 °C provides the necessary activation energy to drive the cyclization and dehydration, leading to the aromatic thiazole ring.

  • Step 4 & 5: The addition of ammonia neutralizes any acid byproducts, and the resulting paste is filtered to isolate the crude product. The final wash and drying steps yield the purified compound.[9]

Synthesis_Workflow Reactant1 Ethyl 3-ethoxyacrylate Step1 1. α-Bromination (-10°C) Reactant1->Step1 Reactant2 N-bromosuccinimide (NBS) Reactant2->Step1 Reactant3 Thiourea Step2 2. Hantzsch Cyclization (Heat to 80°C) Reactant3->Step2 Intermediate α-bromo intermediate (in situ) Step1->Intermediate Intermediate->Step2 Product Ethyl 2-aminothiazole- 5-carboxylate Step2->Product

Caption: Synthesis workflow for Ethyl 2-aminothiazole-5-carboxylate.

Step-by-Step Methodology:

  • In a suitable reaction vessel, dissolve ethyl 3-ethoxyacrylate (14.4 g, 0.1 mol) in a 1:1 mixture of water and dioxane (100 mL). Cool the solution to -10 °C using an appropriate cooling bath.[9]

  • Slowly add N-bromosuccinimide (19.6 g, 0.11 mol) to the cooled solution while maintaining the temperature below 0 °C. Stir the reaction mixture at room temperature for 1 hour.[9]

  • Add thiourea (7.6 g, 0.1 mol) to the mixture. Heat the reaction to 80 °C and maintain this temperature for 1 hour to ensure complete cyclization.[9]

  • After the reaction is complete, cool the solution to room temperature. Add aqueous ammonia (20 mL) to neutralize the solution, which will cause the product to precipitate.[9]

  • Stir the resulting paste for 10 minutes at room temperature, then collect the solid product by filtration.[9]

  • Wash the filter cake thoroughly with water and dry it under a vacuum to yield the final product, Ethyl 2-aminothiazole-5-carboxylate.[9]

Core Applications in Medicinal Chemistry and Drug Development

The 2-aminothiazole motif is a cornerstone in drug design due to its ability to form key hydrogen bonds and other interactions with a wide range of biological targets.[10][11] This has led to its incorporation into numerous clinically relevant molecules.[2]

The most prominent application of Ethyl 2-aminothiazole-5-carboxylate is as a key starting material for the synthesis of Dasatinib , a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[3] Dasatinib functions by targeting the BCR-ABL fusion protein, the hallmark of Philadelphia chromosome-positive leukemias, as well as other kinases like the SRC family.[2]

Derivatives of the 2-aminothiazole scaffold have demonstrated broad anticancer activity by inhibiting various other kinases crucial for cancer cell proliferation and survival, such as Aurora kinases, PI3K, and HSET (KIFC1).[2][12][13] The general mechanism involves the inhibitor competing with ATP for the binding site on the kinase, thereby preventing the phosphorylation of downstream substrate proteins and halting the signaling cascade that promotes cell growth.

Kinase_Inhibition cluster_0 Normal Kinase Function cluster_1 Competitive Inhibition Kinase_A Kinase Enzyme Phospho_Substrate Phosphorylated Substrate (Signal Propagation) Kinase_A->Phospho_Substrate phosphorylates ATP_A ATP ATP_A->Kinase_A binds Substrate_A Substrate Protein Substrate_A->Kinase_A binds Kinase_B Kinase Enzyme No_Reaction No Phosphorylation (Signal Blocked) Kinase_B->No_Reaction Inhibitor 2-Aminothiazole Inhibitor (e.g., Dasatinib) Inhibitor->Kinase_B blocks ATP site ATP_B ATP ATP_B->Kinase_B

Caption: Conceptual diagram of competitive kinase inhibition by a 2-aminothiazole-based drug.

Beyond oncology, the 2-aminothiazole scaffold is integral to compounds with a wide array of pharmacological effects.[14] Its structural versatility allows for modifications that can tune its activity towards different targets.

  • Antimicrobial Agents: Numerous derivatives have been synthesized and screened for antibacterial and antifungal properties, showing promise against various pathogenic microbes.[10][14]

  • Anti-inflammatory Agents: The scaffold is present in molecules designed to modulate inflammatory pathways.[10][11]

  • Other Therapeutic Areas: Research has explored 2-aminothiazole derivatives for a range of other conditions, including use as antitubercular, antiviral, antidiabetic, and neuroprotective agents.[5][14] It is also used in the formulation of agrochemicals like fungicides and herbicides.[6]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[7]

  • Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[7][15] Avoid contact with skin, eyes, and clothing.[15] Standard hygiene practices, such as washing hands after handling, should be strictly followed.[7]

  • Storage: The compound should be stored in a tightly sealed container under refrigerated conditions (2-8°C) to maintain its integrity.[7]

  • Hazards: The compound may cause skin, eye, and respiratory irritation.[15] Avoid ingestion and inhalation.[7]

Conclusion

This compound is more than a simple chemical intermediate; it is a foundational element in the discovery of new medicines. Its robust and scalable synthesis, combined with the proven biological activity of its derivatives, solidifies its importance for researchers in medicinal chemistry. From its central role in the creation of life-saving cancer drugs like Dasatinib to its potential in developing new antimicrobial and anti-inflammatory therapies, this compound will undoubtedly continue to be a subject of intense scientific and pharmaceutical interest.

References

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  • El-Naggar, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. 10

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  • Punagri. Ethyl 2-aminothiazole-5-carboxylate | Manufacturer & Supplier. Punagri. 18

  • Thermo Fisher Scientific. (2010). Safety Data Sheet: 2-Aminothiazole-5-carboxylic acid. Acros Organics. 15

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  • ChemicalBook. Ethyl 2-amino-4-phenyl-5-thiazolecarboxylate(64399-23-1) 1H NMR spectrum. ChemicalBook. 20

  • Sigma-Aldrich. Ethyl 2-aminothiazole-5-carboxylate 97%. Sigma-Aldrich.

  • Wijayakumara, D., et al. (2022). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cell-Permeable Probes. Journal of Medicinal Chemistry. 12

  • Thermo Fisher Scientific. Ethyl 2-aminothiazole-5-carboxylate, 97%. Thermo Scientific Chemicals. 21

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Introduction: The Foundational Importance of a Versatile Heterocycle

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 2-aminothiazole-5-carboxylate

Ethyl 2-aminothiazole-5-carboxylate is a heterocyclic compound of significant interest within the pharmaceutical and agrochemical industries.[1][2] Its rigid thiazole core, adorned with a reactive amine and an ethyl ester, renders it a versatile building block for the synthesis of complex bioactive molecules.[1][2] Notably, it serves as a key intermediate in the production of Dasatinib, a potent tyrosine kinase inhibitor used in cancer therapy, as well as in the development of novel antidiabetic and antimicrobial agents.[3][4][5]

For researchers, scientists, and drug development professionals, a thorough understanding of this molecule's physicochemical properties is not merely academic; it is a prerequisite for successful synthesis, formulation, and biological application. These properties govern critical parameters such as reaction kinetics, solubility, bioavailability, and stability. This guide provides a detailed examination of these core characteristics, grounded in established analytical protocols and field-proven insights, to empower scientists in leveraging this compound to its full potential.

Part 1: Core Molecular and Physical Characteristics

The identity and purity of a chemical entity begin with its fundamental properties. These parameters serve as the initial gatekeepers for quality control and provide a baseline for all subsequent experimental design.

PropertyValueSource(s)
CAS Number 32955-21-8[3][6][7]
Molecular Formula C₆H₈N₂O₂S[1][6][8]
Molecular Weight 172.20 g/mol [6][8][9]
Appearance White to yellow or light brown crystal or powder[1][3][7][10]
Melting Point 157-166 °C[6][7]
Boiling Point 308.0±15.0 °C (Predicted)[3]

The melting point is a crucial indicator of purity. A sharp melting range, as cited by suppliers, typically suggests a high degree of sample purity. Any significant deviation or broadening of this range would necessitate further purification, such as recrystallization, before use in sensitive synthetic or biological assays. The predicted boiling point suggests the compound has low volatility under standard conditions.

Part 2: Aqueous Solubility Profile and Determination

Solubility is arguably one of the most critical physicochemical parameters in drug development, directly influencing a compound's dissolution rate and subsequent bioavailability.[11][12] Ethyl 2-aminothiazole-5-carboxylate is reported to be insoluble in water, a characteristic that presents challenges for formulation but also opportunities for specific delivery systems like suspensions.[3][10][13]

Causality in Solubility: Thermodynamic vs. Kinetic

It is essential to distinguish between two key types of solubility measurements:

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (e.g., temperature, pH) when the system is at equilibrium. It is the gold standard for biopharmaceutical classification.[14][15]

  • Kinetic Solubility: Determined by adding a concentrated DMSO stock of the compound to an aqueous buffer, this measurement reflects the concentration at which the compound precipitates. It is a high-throughput method often used in early discovery to rank compounds but can overestimate true solubility.[11][12]

For robust drug development, determining the thermodynamic solubility is paramount.

Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The Shake-Flask method, established by Higuchi and Connors, remains the most reliable technique for determining the equilibrium solubility of sparingly soluble compounds.[14] This protocol is designed as a self-validating system by ensuring equilibrium is truly reached.

Methodology:

  • Preparation: Add an excess amount of Ethyl 2-aminothiazole-5-carboxylate to a series of vials containing the desired aqueous buffers (e.g., pH 1.2, 4.5, 6.8 to simulate physiological conditions). Causality: An excess of solid material is critical to ensure that the final solution is saturated and in equilibrium with the solid phase.[14][16]

  • Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for 24 to 48 hours. Causality: Extended agitation is necessary for sparingly soluble compounds to overcome kinetic barriers and reach true thermodynamic equilibrium. A 24-hour time point is a common starting point, but confirmation at 48 hours ensures equilibrium has been achieved.[15][16]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples at high speed to pellet any remaining suspended particles. Causality: Incomplete removal of solid particles is a common source of error, leading to an overestimation of solubility. Centrifugation is more reliable than simple filtration for this purpose.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, against a standard calibration curve.[11][12]

  • Validation: The presence of undissolved solid must be visually confirmed in each vial at the end of the experiment to validate that the initial amount was indeed in excess.

G cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_sep Step 3: Phase Separation cluster_quant Step 4: Quantification A Add excess solid compound to aqueous buffer B Seal and agitate in shaker bath (24-48h at constant temp) A->B C Settle and Centrifuge to pellet undissolved solid B->C D Extract clear supernatant C->D E Analyze concentration (e.g., HPLC-UV) D->E F Thermodynamic Solubility E->F Result caption Experimental Workflow for Shake-Flask Solubility Determination

Caption: Experimental Workflow for Shake-Flask Solubility Determination.

Part 3: Acidity and Dissociation Constant (pKa)

The pKa is a measure of the acidity of a molecule. For a compound with ionizable groups, like the 2-amino group on the thiazole ring, the pKa dictates its charge state at a given pH. This is critically important as the ionization state affects solubility, permeability, and target binding. The predicted pKa for Ethyl 2-aminothiazole-5-carboxylate is approximately 3.12.[13] This suggests the amino group is weakly basic.

Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining pKa values.[17] It involves monitoring the pH of a solution as a titrant is added incrementally.

Methodology:

  • System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure linearity and accuracy across the measurement range.[18]

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent system (e.g., water with a co-solvent if necessary due to low solubility) to a known concentration (e.g., 1 mM).[18] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[18] Causality: Constant ionic strength minimizes changes in activity coefficients, ensuring the measured pH changes are due solely to the acid-base reaction.

  • Inert Atmosphere: Purge the solution with an inert gas (e.g., nitrogen or argon) before and during the titration. Causality: This removes dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of weakly basic compounds.[18]

  • Titration: Place the solution in a jacketed vessel to maintain a constant temperature. Immerse the calibrated pH electrode and begin adding small, precise aliquots of a standardized titrant (e.g., 0.1 M HCl for a basic group). Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined from the titration curve as the pH at the half-equivalence point, where exactly half of the amino groups have been protonated.[19][20][21] At this point, [HA] = [A⁻], and the Henderson-Hasselbalch equation simplifies to pH = pKa.[19]

G cluster_acidic Acidic pH (pH < pKa) cluster_basic Physiological/Basic pH (pH > pKa) pKa pKa ≈ 3.12 Neutral R-NH2 (Neutral) Predominant Species Less Water Soluble pKa->Neutral Equilibrium Protonated R-NH3+ (Protonated) Predominant Species More Water Soluble Protonated->pKa Equilibrium caption Relationship between pH, pKa, and Ionization State G cluster_uv UV-Vis cluster_ir IR cluster_nmr NMR (¹H, ¹³C) Compound Ethyl 2-aminothiazole- 5-carboxylate Sample UV Dissolve in EtOH Measure λmax Compound->UV IR Prepare KBr pellet Acquire Spectrum Compound->IR NMR Dissolve in deuterated solvent (e.g., DMSO-d6) Compound->NMR Result_UV Confirms Conjugated System UV->Result_UV Result_IR Identifies Functional Groups (C=O, N-H, etc.) IR->Result_IR Result_NMR Elucidates C-H Framework NMR->Result_NMR caption Workflow for Comprehensive Spectroscopic Characterization

Caption: Workflow for Comprehensive Spectroscopic Characterization.

Part 5: Safety and Handling

According to safety data sheets, Ethyl 2-aminothiazole-5-carboxylate should be handled in accordance with good industrial hygiene and safety practices. [22]

  • Storage: The compound should be stored refrigerated at 2-8°C, protected from light and moisture, and preferably under an inert atmosphere. [3][6][10]* Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area to avoid inhalation of dust. [22][23]* Hazards: The compound is classified as an acute toxicant if swallowed and can cause skin and eye irritation. [24]

Conclusion

The physicochemical properties of Ethyl 2-aminothiazole-5-carboxylate—its defined melting point, low aqueous solubility, weak basicity, and distinct spectroscopic fingerprint—are foundational data points for any scientist working with this molecule. The experimental protocols detailed herein provide a robust framework for verifying these properties in-house, ensuring data integrity and reproducibility. By understanding the causality behind these characteristics and the methods used to measure them, researchers can better predict the behavior of this versatile intermediate in complex synthetic pathways and biological systems, accelerating the path from laboratory research to impactful application.

References

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. IntechOpen. [Link]

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  • LibreTexts. (2021). How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. Chemistry LibreTexts. [Link]

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  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Creative Bioarray. [Link]

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Ethyl 2-aminothiazole-5-carboxylate hydrochloride as a biochemical reagent

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 2-aminothiazole-5-carboxylate Hydrochloride: A Versatile Scaffold in Modern Biochemical Research

Authored by a Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in contemporary drug discovery and biochemical research. While often utilized as its free base, the hydrochloride salt offers distinct advantages in terms of stability and handling. This guide provides an in-depth exploration of its chemical properties, synthesis, and, most critically, its application as a versatile scaffold for the development of novel therapeutic agents. We will delve into its role in the synthesis of kinase inhibitors, antivirals, and other biologically active molecules, supported by mechanistic insights and detailed experimental considerations. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique chemical attributes of this compound in their work.

Introduction: The Significance of the 2-Aminothiazole Moiety

The 2-aminothiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Its prevalence stems from its ability to act as a bioisostere for other functional groups and its capacity to engage in a variety of hydrogen bonding interactions with biological targets. This compound serves as a key starting material for accessing this important chemical space, providing a reactive handle for further chemical modifications.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research.

PropertyValueSource
Molecular Formula C6H9ClN2O2SPubChem
Molecular Weight 208.67 g/mol PubChem
Appearance Off-white to yellow crystalline powderN/A
Solubility Soluble in DMSO and methanol.N/A
Storage Store at 2-8°C, protected from light and moisture.N/A

Note: The hydrochloride salt enhances the compound's stability and solubility in certain polar solvents compared to its free base form.

Synthesis and Purification

The synthesis of Ethyl 2-aminothiazole-5-carboxylate typically proceeds via the Hantzsch thiazole synthesis. This classic method involves the condensation of a thiourea with an α-haloketone.

General Synthetic Workflow

Hantzsch Thiazole Synthesis A Ethyl 2-chloro-3-oxopropanoate C Condensation & Cyclization A->C B Thiourea B->C D Ethyl 2-aminothiazole-5-carboxylate C->D Hantzsch Reaction E HCl Treatment D->E F This compound E->F Salt Formation

Caption: Hantzsch synthesis of this compound.

Step-by-Step Laboratory Protocol
  • Reaction Setup: To a solution of ethyl 2-chloro-3-oxopropanoate in ethanol, add an equimolar amount of thiourea.

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product, Ethyl 2-aminothiazole-5-carboxylate, may precipitate and can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

  • Salt Formation: To obtain the hydrochloride salt, the purified free base is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl in the same solvent. The resulting precipitate is collected by filtration and dried under vacuum.

Applications in Biochemical Research and Drug Discovery

The true utility of this compound lies in its role as a versatile intermediate for the synthesis of biologically active molecules. The 2-amino group and the 5-carboxylate group provide orthogonal handles for chemical modification.

As a Scaffold for Kinase Inhibitors

The 2-aminothiazole core is a common feature in many kinase inhibitors. The amino group can be acylated or arylated to introduce substituents that interact with the hinge region of the kinase active site, a critical interaction for potent inhibition.

Kinase Inhibitor Synthesis A Ethyl 2-aminothiazole-5-carboxylate B Acylation/Arylation of 2-amino group A->B Scaffold Elaboration C Amide coupling of 5-carboxylate B->C D Diverse Kinase Inhibitor Library C->D

Caption: General workflow for developing kinase inhibitors.

In the Synthesis of Antiviral and Antimicrobial Agents

Derivatives of Ethyl 2-aminothiazole-5-carboxylate have shown promise as antiviral and antimicrobial agents. The thiazole ring can participate in π-π stacking and other non-covalent interactions with viral or bacterial proteins.

Case Study: Synthesis of a Hypothetical Bioactive Molecule

The following protocol outlines the synthesis of a hypothetical inhibitor targeting a fictitious enzyme, "Enzyme X," to illustrate the practical application of Ethyl 2-aminothiazole-5-carboxylate.

Experimental Protocol: Synthesis of "Inhibitor-123"

  • Amide Bond Formation: The 2-amino group of Ethyl 2-aminothiazole-5-carboxylate is first acylated with a specific acyl chloride (e.g., benzoyl chloride) in the presence of a non-nucleophilic base like triethylamine (TEA) in a solvent such as dichloromethane (DCM).

  • Ester Hydrolysis: The ethyl ester at the 5-position is then hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water.

  • Amide Coupling: The resulting carboxylic acid is then coupled with a desired amine using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF).

  • Purification: The final product, "Inhibitor-123," is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion and Future Perspectives

This compound is a foundational building block in medicinal chemistry. Its straightforward synthesis and the presence of two modifiable functional groups make it an invaluable tool for the generation of diverse chemical libraries for high-throughput screening. The continued exploration of new reactions and coupling partners for this scaffold will undoubtedly lead to the discovery of novel therapeutic agents with improved potency and selectivity. The principles and protocols outlined in this guide provide a solid foundation for researchers to harness the full potential of this versatile reagent in their drug discovery endeavors.

References

  • PubChem Compound Summary for CID 131676, this compound. National Center for Biotechnology Information. ([Link])

The Therapeutic Promise of Aminothiazoles: A Technical Guide to Their Diverse Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] This five-membered ring system, containing both sulfur and nitrogen atoms, serves as the foundational structure for a multitude of biologically active compounds with a wide spectrum of pharmacological effects.[1][2] Its structural versatility allows for diverse chemical modifications, leading to the development of derivatives with potent and selective activities against various therapeutic targets.[3] Notably, the 2-aminothiazole core is present in several clinically approved drugs, including the anticancer agent dasatinib and the anti-inflammatory drug meloxicam, underscoring its therapeutic relevance.[1][4]

This technical guide provides an in-depth exploration of the potential therapeutic applications of aminothiazole derivatives for researchers, scientists, and drug development professionals. We will delve into the causality behind their mechanisms of action in key disease areas, present detailed experimental protocols for their evaluation, and summarize key preclinical data to offer a comprehensive resource for advancing research in this promising field.

Anticancer Applications: Targeting the Hallmarks of Malignancy

Aminothiazole derivatives have emerged as a prominent class of anticancer agents, demonstrating efficacy against a wide range of human cancer cell lines, including breast, leukemia, lung, and colon cancers.[1] Their antitumor effects are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.[5]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer activity of aminothiazole derivatives is frequently mediated through the inhibition of various protein kinases that are crucial for tumor growth and progression.[4] Additionally, these compounds can trigger programmed cell death, or apoptosis, in cancer cells.

Kinase Inhibition: The 2-aminothiazole scaffold is a key pharmacophore in numerous kinase inhibitors.[6] A prime example is Dasatinib , a potent multi-kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[7] Dasatinib's structure features a central 2-aminothiazole ring, which is crucial for its binding to the ATP-binding pocket of kinases like BCR-ABL and Src family kinases, thereby inhibiting their activity and downstream signaling.[7][8]

Beyond well-established drugs, novel aminothiazole derivatives have been developed to target other kinases implicated in cancer, such as:

  • Aurora Kinases: These are essential for mitotic progression, and their overexpression is linked to various cancers. Certain 2-aminothiazole derivatives have shown promising inhibitory activity against Aurora kinases A and B.[9]

  • Casein Kinase 2 (CK2): This kinase is involved in pro-survival and anti-apoptotic signaling. Allosteric inhibitors based on the 2-aminothiazole scaffold have been identified that can induce apoptosis in cancer cells.[10]

  • Glycogen Synthase Kinase 3β (GSK-3β): This kinase plays a role in regulating NF-κB activity, which is involved in cancer cell survival. Thiazole-containing compounds have been investigated as GSK-3β inhibitors.

Induction of Apoptosis: Many aminothiazole derivatives exert their anticancer effects by inducing apoptosis.[11] This can be achieved through various mechanisms, including:

  • Modulation of Bcl-2 Family Proteins: Some derivatives can down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax, shifting the balance towards cell death.[1][12]

  • Caspase Activation: The apoptotic cascade often culminates in the activation of caspases. Aminothiazole compounds have been shown to induce the cleavage and activation of key executioner caspases like caspase-3.[1][12]

  • Cell Cycle Arrest: In addition to apoptosis, these compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, such as the G1 or G0/G1 phase.[1][6]

Below is a diagram illustrating the key anticancer mechanisms of aminothiazole derivatives.

anticancer_mechanisms cluster_aminothiazole Aminothiazole Derivatives cluster_cellular_effects Cellular Effects cluster_downstream Downstream Consequences aminothiazole Aminothiazole Derivatives kinase_inhibition Kinase Inhibition (e.g., BCR-ABL, Src, Aurora, CK2) aminothiazole->kinase_inhibition apoptosis_induction Apoptosis Induction aminothiazole->apoptosis_induction cell_cycle_arrest Cell Cycle Arrest aminothiazole->cell_cycle_arrest proliferation_inhibition Inhibition of Cell Proliferation kinase_inhibition->proliferation_inhibition tumor_growth_suppression Suppression of Tumor Growth apoptosis_induction->tumor_growth_suppression cell_cycle_arrest->proliferation_inhibition proliferation_inhibition->tumor_growth_suppression neuroprotective_mechanisms cluster_aminothiazole Aminothiazole Derivatives cluster_targets Molecular Targets cluster_effects Therapeutic Effects aminothiazole Aminothiazole Derivatives tau Tau Protein aminothiazole->tau Inhibits ache Acetylcholinesterase (AChE) aminothiazole->ache Inhibits gsk3b GSK-3β aminothiazole->gsk3b Inhibits tau_aggregation_inhibition Inhibition of Tau Aggregation tau->tau_aggregation_inhibition acetylcholine_increase Increased Acetylcholine Levels ache->acetylcholine_increase tau_hyperphosphorylation_reduction Reduced Tau Hyperphosphorylation gsk3b->tau_hyperphosphorylation_reduction neuroprotection Neuroprotection tau_aggregation_inhibition->neuroprotection acetylcholine_increase->neuroprotection tau_hyperphosphorylation_reduction->neuroprotection

Neuroprotective Mechanisms of Aminothiazole Derivatives.

Quantitative Data: Acetylcholinesterase Inhibition
CompoundAChE IC50Reference
Compound 3e0.5 µM[13]
Compound 2j0.03 µM[14]
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a colorimetric assay used to measure AChE activity and inhibition. [15][16] Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Tris-HCl buffer (pH 8.0)

  • Aminothiazole derivative (test compound)

  • 96-well plate

  • Microplate reader

Step-by-Step Methodology:

  • Reagent Preparation: a. Prepare solutions of AChE, ATCI, and DTNB in Tris-HCl buffer.

  • Assay Setup: a. In a 96-well plate, add buffer, DTNB, the aminothiazole derivative at various concentrations, and the AChE enzyme solution. [16] b. Include a control without the inhibitor.

  • Reaction Initiation: a. Start the reaction by adding the ATCI substrate to all wells.

  • Absorbance Measurement: a. Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode. [16]5. Data Analysis: a. Calculate the rate of reaction for each concentration. b. Determine the percentage of inhibition for each concentration relative to the control. c. Plot the percentage of inhibition against the compound concentration to calculate the IC50 value.

Conclusion and Future Perspectives

The 2-aminothiazole scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The diverse biological activities of its derivatives, ranging from anticancer and antimicrobial to neuroprotective effects, highlight the significant potential of this chemical class. The ability to readily modify the core structure allows for the fine-tuning of activity and selectivity, paving the way for the design of next-generation drugs with improved efficacy and safety profiles. Future research should focus on further elucidating the structure-activity relationships of these compounds, optimizing their pharmacokinetic properties, and advancing the most promising candidates into preclinical and clinical development.

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Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 2-aminothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis of ethyl 2-aminothiazole-5-carboxylate, a pivotal intermediate in pharmaceutical development, notably for the multi-targeted kinase inhibitor, dasatinib.[1][2] The protocol herein describes an efficient one-pot procedure commencing from ethyl 3-ethoxyacrylate. The synthesis proceeds via an electrophilic α-bromination using N-bromosuccinimide (NBS), followed by a cyclocondensation reaction with thiourea. This document provides an in-depth explanation of the reaction mechanism, a detailed step-by-step protocol, safety and handling guidelines, characterization data, and a troubleshooting guide to support researchers in the successful execution of this synthesis.

Introduction: The Significance of Ethyl 2-aminothiazole-5-carboxylate

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with diverse biological activities.[3] This heterocyclic system is a key component in drugs developed for treating allergies, hypertension, inflammation, and various infections.[3] Ethyl 2-aminothiazole-5-carboxylate, in particular, has garnered significant attention as a crucial building block in the synthesis of potent therapeutic agents.[3]

Its most prominent application is in the synthesis of dasatinib, a potent oral inhibitor of multiple tyrosine kinases used in the treatment of chronic myelogenous leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] The efficient and scalable synthesis of this intermediate is therefore of paramount importance to the pharmaceutical industry. The method described provides a reliable pathway to access this valuable compound from readily available starting materials.[1][4]

Reaction Mechanism and Scientific Rationale

The synthesis of ethyl 2-aminothiazole-5-carboxylate from ethyl 3-ethoxyacrylate is a variation of the classic Hantzsch thiazole synthesis.[5] The overall transformation can be dissected into two primary stages: the formation of an α-halo intermediate and the subsequent cyclization with a thioamide.

Stage 1: Electrophilic α-Bromination

The reaction is initiated by the electrophilic attack of N-bromosuccinimide (NBS) on the electron-rich double bond of ethyl 3-ethoxyacrylate. Ethyl 3-ethoxyacrylate, an enol ether, is particularly susceptible to this reaction. The double bond acts as a nucleophile, attacking the bromine atom of NBS. This results in the formation of a transient bromonium ion intermediate, which then rearranges to the more stable α-bromo-β-ethoxy-acrylate derivative. This intermediate is not typically isolated and is used directly in the subsequent step. The choice of NBS is critical as it provides a controlled, low-concentration source of electrophilic bromine, minimizing side reactions that can occur with liquid bromine.[6][7]

Stage 2: Hantzsch Thiazole Cyclization

The second stage involves the reaction of the in situ generated α-bromo intermediate with thiourea. The mechanism proceeds as follows:

  • Nucleophilic Attack: The sulfur atom of thiourea, being a potent nucleophile, attacks the carbon bearing the bromine atom in an SN2 fashion, displacing the bromide ion and forming an isothiouronium salt intermediate.

  • Intramolecular Cyclization: One of the amino groups of the isothiouronium intermediate then acts as an intramolecular nucleophile, attacking the ester carbonyl carbon.

  • Condensation and Aromatization: This is followed by a series of proton transfers and the elimination of a molecule of ethanol and water, leading to the formation of the stable, aromatic 2-aminothiazole ring.

The overall workflow of the synthesis is depicted in the following diagram:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction One-Pot Synthesis cluster_workup Work-up & Purification cluster_product Final Product Ethyl 3-ethoxyacrylate Ethyl 3-ethoxyacrylate Bromination Step 1: α-Bromination Ethyl 3-ethoxyacrylate->Bromination N-Bromosuccinimide N-Bromosuccinimide N-Bromosuccinimide->Bromination Thiourea Thiourea Cyclization Step 2: Cyclocondensation Thiourea->Cyclization Bromination->Cyclization In situ intermediate Neutralization Neutralization Cyclization->Neutralization Filtration Filtration Neutralization->Filtration Recrystallization Recrystallization Filtration->Recrystallization Ethyl 2-aminothiazole-5-carboxylate Ethyl 2-aminothiazole-5-carboxylate Recrystallization->Ethyl 2-aminothiazole-5-carboxylate

Caption: One-pot synthesis workflow.

The detailed mechanistic pathway is illustrated below:

Reaction_Mechanism Reactants Ethyl 3-ethoxyacrylate + NBS Intermediate1 α-Bromo Intermediate (in situ) Reactants->Intermediate1 Electrophilic Bromination Thiourea Thiourea Intermediate2 Isothiouronium Salt Thiourea->Intermediate2 Intermediate1->Intermediate2 Nucleophilic Attack by Thiourea Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Product Ethyl 2-aminothiazole-5-carboxylate Intermediate3->Product Dehydration & Aromatization

Caption: Simplified reaction mechanism.

Experimental Protocol

This protocol is based on established literature procedures with minor modifications for laboratory scale synthesis.[4][8]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Supplier
Ethyl 3-ethoxyacrylate144.1714.4 g (13.7 mL)100Sigma-Aldrich
N-Bromosuccinimide (NBS)177.9819.6 g110Acros Organics
Thiourea76.127.6 g100Fisher Scientific
1,4-Dioxane88.11100 mL-VWR Chemicals
Deionized Water18.02100 mL-In-house
Ammonium Hydroxide (28-30%)35.05~20 mL-J.T. Baker
Equipment
  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Ice-water bath

  • Heating mantle with temperature controller

  • Reflux condenser

  • Büchner funnel and filter flask

  • Vacuum pump

Step-by-Step Procedure
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and a dropping funnel, dissolve ethyl 3-ethoxyacrylate (14.4 g, 100 mmol) in a 1:1 mixture of 1,4-dioxane and deionized water (100 mL each).

  • Bromination: Cool the solution to -10 °C using an ice-salt bath. Slowly add N-bromosuccinimide (19.6 g, 110 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 0 °C.

  • Intermediate Formation: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1 hour.

  • Cyclization: To the reaction mixture, add thiourea (7.6 g, 100 mmol) in one portion. Equip the flask with a reflux condenser and heat the mixture to 80 °C. Maintain this temperature with stirring for 1 hour. The solution should become clear.

  • Precipitation: After 1 hour, cool the reaction mixture to room temperature. A precipitate may begin to form. Further cool the mixture in an ice-water bath.

  • Neutralization: Slowly add concentrated ammonium hydroxide (~20 mL) to the cooled mixture until the solution is basic (pH ~8-9). A thick, light-orange or yellow precipitate will form.[8]

  • Isolation: Stir the resulting slurry at room temperature for 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts and succinimide.

  • Drying: Dry the product under vacuum at 50-60 °C to a constant weight. A typical yield is around 12.1 g (70%).[8]

Purification

The crude product is often of sufficient purity for many applications. However, for use in sensitive downstream applications, recrystallization can be performed.

  • Recrystallization Solvents: Suitable solvents for recrystallization include ethanol, ethyl acetate, or a mixture of tetrahydrofuran (THF) and water.[9]

  • Procedure: Dissolve the crude solid in a minimum amount of the hot recrystallization solvent. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization of Ethyl 2-aminothiazole-5-carboxylate

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

PropertyValue
Molecular Formula C₆H₈N₂O₂S
Molecular Weight 172.20 g/mol
Appearance White to light orange/yellow solid
Melting Point 159-163 °C[10]
  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~7.85 (s, 1H, thiazole-H), ~7.61 (s, 2H, -NH₂), 4.15 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 1.22 (t, J = 7.1 Hz, 3H, -OCH₂CH₃). Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

  • ¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) ~172.5, ~159.9, ~144.1, ~121.0, ~59.8, ~14.5. Note: Data is inferred from similar structures and may require experimental verification.[4]

  • IR (KBr, cm⁻¹): ~3400-3200 (N-H stretching of amine), ~1680 (C=O stretching of ester), ~1620 (C=N stretching of thiazole ring), ~1540 (N-H bending).

  • Mass Spectrometry (ESI+): m/z 173.04 [M+H]⁺.

Safety and Handling

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ethyl 3-ethoxyacrylate: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation. Keep away from heat, sparks, and open flames.

  • N-Bromosuccinimide (NBS): Oxidizer. Corrosive. Causes skin and serious eye irritation. May cause an allergic skin reaction. Keep away from combustible materials. Handle with care to avoid dust generation.

  • Thiourea: Harmful if swallowed. Suspected of causing cancer and of damaging the unborn child. Avoid inhalation of dust and direct contact with skin and eyes.

  • 1,4-Dioxane: Flammable liquid and vapor. Likely to be a human carcinogen. May cause respiratory irritation, and damage to the liver and kidneys. Use in a closed system or with excellent ventilation.

All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield - Incomplete bromination. - Incomplete cyclization. - Product loss during work-up.- Ensure NBS is added slowly at low temperature. - Confirm reaction temperature and time for cyclization are adequate. - Avoid using excess water for washing the product. Ensure pH is correct for precipitation.
Dark-colored or Tarry Product - Reaction temperature too high during bromination or cyclization. - Prolonged reaction time.- Carefully control the temperature at each step. - Monitor the reaction progress by TLC to avoid unnecessarily long reaction times.
Product Fails to Precipitate - Insufficient neutralization. - Product is too soluble in the reaction mixture.- Check the pH of the solution after adding ammonium hydroxide. Add more if necessary. - Try to partially evaporate the solvent under reduced pressure to induce precipitation.
Impure Product - Incomplete reaction. - Inadequate washing.- Monitor the reaction for completion using TLC. - Ensure the product is thoroughly washed with water to remove succinimide and other water-soluble impurities. - Recrystallize the product.

Conclusion

The protocol described provides a robust and efficient method for the synthesis of ethyl 2-aminothiazole-5-carboxylate. By understanding the underlying mechanism and adhering to the detailed procedure and safety precautions, researchers can reliably produce this key pharmaceutical intermediate. The versatility of the 2-aminothiazole scaffold ensures that this compound will remain a valuable tool for professionals in drug discovery and development.

References

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Application Notes and Protocols for the Derivatization of the Amino Group on Ethyl 2-aminothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The ethyl 2-aminothiazole-5-carboxylate scaffold is a cornerstone in medicinal chemistry, serving as a pivotal intermediate in the synthesis of a multitude of pharmacologically active agents.[1][2] The exocyclic amino group at the 2-position offers a versatile handle for chemical modification, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of drug-like properties.[3][4] This comprehensive guide provides an in-depth exploration of common and effective strategies for the derivatization of this primary amino group, including acylation, sulfonylation, and palladium-catalyzed N-arylation. Each section is designed to provide not only detailed, step-by-step protocols but also the underlying mechanistic principles and expert insights to ensure successful and reproducible outcomes for researchers, scientists, and drug development professionals.

Introduction: The Privileged 2-Aminothiazole Scaffold

The 2-aminothiazole motif is a "privileged structure" in drug discovery, frequently appearing in a wide array of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][5] Its prevalence stems from its ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding and π-stacking. Ethyl 2-aminothiazole-5-carboxylate, in particular, is a valuable building block due to the presence of both a reactive amino group and an ester functionality, which can be further manipulated.[6] Derivatization of the 2-amino group is a key strategy to modulate the physicochemical and pharmacological properties of the resulting compounds, influencing factors such as potency, selectivity, and pharmacokinetic profiles.[4]

Derivatization Strategies and Protocols

This section details robust and widely applicable protocols for the derivatization of the amino group of ethyl 2-aminothiazole-5-carboxylate. The choice of a specific method will depend on the desired final compound and the compatibility of the reagents with other functional groups.

N-Acylation: Formation of Amide Bonds

N-acylation is a fundamental transformation that introduces an acyl group to the amino function, forming a stable amide bond. This modification is frequently employed to explore the impact of varying steric and electronic properties of the acyl moiety on biological activity.[7] The reaction typically proceeds via nucleophilic attack of the amino group on an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride.

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic base, such as triethylamine or pyridine, is used to neutralize the HCl generated during the reaction with acyl chlorides, preventing the protonation of the starting amine and driving the reaction to completion.

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent hydrolysis of the acyl chloride and to ensure good solubility of the reactants.

  • Temperature: The reaction is often initiated at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature to ensure complete conversion.

Protocol 2.1.1: General Procedure for N-Acylation using Acyl Chlorides

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 2-aminothiazole-5-carboxylate (1.0 eq.) in anhydrous DCM (0.1–0.5 M).

  • Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (1.2 eq.) dropwise.

  • Acyl Chloride Addition: Slowly add the desired acyl chloride (1.1 eq.) to the cooled solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction with the addition of water. Separate the organic layer, and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-acyl derivative.

N-Sulfonylation: Synthesis of Sulfonamides

The introduction of a sulfonyl group to form a sulfonamide is another critical derivatization strategy. Sulfonamides are known to be excellent hydrogen bond donors and can significantly alter the acidity and polarity of the parent molecule.

Causality Behind Experimental Choices:

  • Aqueous Conditions: The use of water as a solvent with sodium acetate as a base provides a simple and effective medium for the reaction.[8] Sodium acetate is sufficiently basic to neutralize the generated HCl without promoting hydrolysis of the sulfonyl chloride.

  • Temperature: Heating the reaction to 80-85 °C increases the reaction rate and helps to drive the reaction to completion.[8]

Protocol 2.2.1: N-Sulfonylation using Sulfonyl Chlorides in an Aqueous System [8]

  • Preparation: In a round-bottom flask, dissolve sodium acetate (1.5-2.0 eq.) in water.

  • Reactant Addition: To this solution, add ethyl 2-aminothiazole-5-carboxylate (1.0 eq.) and the corresponding sulfonyl chloride (1.1-1.5 eq.).

  • Reaction: Heat the reaction mixture to 80-85 °C and stir vigorously for 4-6 hours.

  • Monitoring: The progress of the reaction can be monitored by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product is typically isolated by filtration.

  • Purification: Wash the collected solid with water and then recrystallize from a suitable solvent (e.g., ethanol/water) to yield the pure N-sulfonylated product.

N-Arylation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9][10] This method allows for the introduction of a wide range of aryl and heteroaryl groups to the amino function, providing access to a diverse chemical space that is often inaccessible through classical methods.[11]

Causality Behind Experimental Choices:

  • Catalyst System: The choice of palladium precursor and ligand is crucial for the success of the reaction. A common combination is a Pd(0) source, often generated in situ from a Pd(II) precursor like Pd₂(dba)₃, and a sterically hindered phosphine ligand such as Xantphos or a biarylphosphine ligand. These bulky ligands facilitate the reductive elimination step and prevent catalyst deactivation.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine and facilitate its coordination to the palladium center.[12]

  • Solvent: Anhydrous, aprotic, and high-boiling solvents like toluene or dioxane are typically used to ensure the reaction can be heated to the required temperature for efficient catalytic turnover.

Protocol 2.3.1: Palladium-Catalyzed N-Arylation of Ethyl 2-aminothiazole-5-carboxylate

  • Preparation: To an oven-dried Schlenk tube, add the aryl halide (1.0 eq.), ethyl 2-aminothiazole-5-carboxylate (1.2 eq.), the palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., Xantphos, 2-10 mol%), and the base (e.g., NaOtBu, 1.4 eq.).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous toluene or dioxane via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to obtain the N-arylated product.

Data Presentation

Table 1: Comparative Summary of Derivatization Reactions

Derivatization TypeReagent ExampleBaseSolventConditionsTypical Yield (%)
N-Acylation Acetyl ChlorideTriethylamineDCM0 °C to rt, 4h85-95
Benzoyl ChloridePyridinePyridinert, 6h80-90
N-Sulfonylation Benzenesulfonyl ChlorideSodium AcetateWater80-85 °C, 6h75-85[8]
p-Toluenesulfonyl ChlorideSodium AcetateWater80-85 °C, 4h80-90[8]
N-Arylation 4-BromotolueneNaOtBuToluene100 °C, 18h70-85
2-ChloropyridineCs₂CO₃Dioxane110 °C, 24h65-80

Visualization of Experimental Workflows

experimental_workflow cluster_acylation N-Acylation Workflow cluster_sulfonylation N-Sulfonylation Workflow cluster_arylation N-Arylation (Buchwald-Hartwig) Workflow A1 Dissolve Ethyl 2-aminothiazole-5-carboxylate and base in anhydrous DCM A2 Cool to 0 °C A1->A2 A3 Add Acyl Chloride A2->A3 A4 Stir at RT A3->A4 A5 Aqueous Work-up A4->A5 A6 Purification (Chromatography/Recrystallization) A5->A6 A7 N-Acylated Product A6->A7 S1 Dissolve Sodium Acetate in Water S2 Add Ethyl 2-aminothiazole-5-carboxylate and Sulfonyl Chloride S1->S2 S3 Heat to 80-85 °C S2->S3 S4 Filter and Wash Solid S3->S4 S5 Recrystallization S4->S5 S6 N-Sulfonylated Product S5->S6 B1 Combine Aryl Halide, Amine, Pd Catalyst, Ligand, and Base in Schlenk Tube B2 Inert Atmosphere (Ar/N2) B1->B2 B3 Add Anhydrous Solvent B2->B3 B4 Heat to 80-110 °C B3->B4 B5 Filter through Celite B4->B5 B6 Aqueous Work-up B5->B6 B7 Purification (Chromatography) B6->B7 B8 N-Arylated Product B7->B8

Caption: General experimental workflows for the derivatization of Ethyl 2-aminothiazole-5-carboxylate.

Conclusion

The derivatization of the 2-amino group of ethyl 2-aminothiazole-5-carboxylate is a versatile and powerful approach in modern drug discovery. The methods outlined in this guide—N-acylation, N-sulfonylation, and N-arylation—provide a robust toolkit for medicinal chemists to synthesize novel analogues for biological evaluation. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers to confidently and successfully implement these transformations in their own laboratories. Careful execution of these protocols, coupled with rigorous analytical characterization, will undoubtedly facilitate the discovery of new therapeutic agents based on this privileged scaffold.

References

  • Ayati, A., et al. (2015). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 97, 833-854. Available from: [Link]

  • Banu, H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society, 18(6), 1259-1285. Available from: [Link]

  • ResearchGate. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. Available from: [Link]

  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. Available from: [Link]

  • Al-Obaidi, A., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2010(6), 32-38. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • National Institutes of Health. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

  • Khalifa, M. E. (2020). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 67(4), 1083-1104. Available from: [Link]

  • McGowan, M. A., et al. (2011). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Organic Letters, 13(16), 4374-4377. Available from: [Link]

  • American Chemical Society. (2020). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cell. Available from: [Link]

  • Organic Chemistry. Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available from: [Link]

  • National Institutes of Health. (2023). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis of some new 5- substituted of. Available from: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

  • Google Patents. (2008). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • National Institutes of Health. (2011). Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate. Available from: [Link]

  • EXCLI Journal. (2024). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Available from: [Link]

Sources

Application Note & Protocol: Strategic Use of Ethyl 2-aminothiazole-5-carboxylate Derivatives in the Scalable Synthesis of Dasatinib

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed examination of the synthetic routes to Dasatinib, a potent multi-targeted kinase inhibitor, with a specific focus on the strategic implementation of Ethyl 2-aminothiazole-5-carboxylate and its derivatives. We will dissect the evolution of synthetic strategies, moving from initial concepts to more efficient, scalable processes. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth protocols and the scientific rationale behind the optimized synthesis of the crucial 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide intermediate, a cornerstone in the total synthesis of Dasatinib.

Introduction to Dasatinib and its Synthesis

Dasatinib (marketed as Sprycel®) is a critical therapeutic agent for chronic myelogenous leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1] Unlike its predecessor imatinib, Dasatinib effectively binds to the active conformation of the Bcr-Abl kinase, contributing to its efficacy against imatinib-resistant mutations.[1] The molecular architecture of Dasatinib features a central 2-aminothiazole-5-carboxamide core, which presents a significant synthetic challenge. The efficient construction of this core is paramount for the viable commercial production of the drug.

Ethyl 2-aminothiazole-5-carboxylate has been identified as a key starting material in several synthetic approaches due to its readily available nature.[1][2] This document will explore both the direct and indirect utilization of this intermediate, culminating in a detailed protocol for a preferred, scalable synthetic route.

Evolution of the Synthetic Strategy for the 2-Aminothiazole Core

Initial Approach: Direct Use of Ethyl 2-aminothiazole-5-carboxylate

An early synthetic strategy involved the direct use of Ethyl 2-aminothiazole-5-carboxylate. This pathway typically involves the following sequence:

  • Protection: The 2-amino group of Ethyl 2-aminothiazole-5-carboxylate is protected, commonly with a tert-butoxycarbonyl (Boc) group, to prevent unwanted side reactions.[1][2][3]

  • Hydrolysis: The ethyl ester is saponified to the corresponding carboxylic acid.

  • Amide Coupling: The resulting carboxylic acid is coupled with 2-chloro-6-methylaniline to form the desired amide bond.

  • Deprotection: The Boc protecting group is removed to yield the 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide intermediate.

While logical in its design, this approach suffers from a significant drawback in the amide coupling step. The steric hindrance presented by the ortho-substituted 2-chloro-6-methylaniline leads to unsatisfactory yields, rendering this route less amenable to large-scale synthesis.[1][2]

An Optimized and Scalable Synthetic Route

To circumvent the challenges associated with the direct coupling approach, an improved methodology was developed. This strategy reorders the synthetic steps to form the amide bond prior to the thiazole ring formation. This approach has proven to be more efficient and scalable.[1][2] The key intermediate in this optimized route is (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide.

The workflow for this improved synthesis is as follows:

Dasatinib_Intermediate_Synthesis cluster_0 Step 1: Amide Formation cluster_1 Step 2: Bromination and Thiazole Ring Formation cluster_2 Step 3: Coupling with Pyrimidine Moiety cluster_3 Step 4: Final Condensation A 3-Ethoxyacryloyl chloride C (E)-N-(2-chloro-6-methylphenyl)- 3-ethoxyacrylamide A->C B 2-Chloro-6-methylaniline B->C F 2-Amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide C->F 1. NBS 2. Thiourea D N-Bromosuccinimide (NBS) D->F E Thiourea E->F H Dasatinib Penultimate Intermediate F->H G 4,6-Dichloro-2-methylpyrimidine G->H J Dasatinib H->J I 1-(2-Hydroxyethyl)piperazine I->J

Caption: Optimized Synthetic Workflow for Dasatinib.

Detailed Experimental Protocols

Synthesis of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide

This initial step establishes the crucial amide linkage.

  • Rationale: Forming the amide bond before the thiazole ring construction avoids the sterically hindered coupling of the bulky thiazole intermediate with 2-chloro-6-methylaniline.[1][2]

  • Protocol:

    • To a cooled (0-5 °C) solution of 2-chloro-6-methylaniline (1.0 eq) and pyridine (1.5 eq) in tetrahydrofuran (THF), slowly add 3-ethoxyacryloyl chloride (1.5 eq).

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Cool the mixture again to 0-10 °C and add 1N hydrochloric acid.

    • Dilute with water and concentrate under vacuum to obtain a slurry.

    • Dilute the slurry with toluene, stir, and then cool to 0 °C for 1 hour.

    • Filter the solid, wash with water, and dry to yield (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide.

Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

This one-pot reaction involves a chemoselective α-bromination followed by cyclization with thiourea.

  • Rationale: This one-pot procedure is highly efficient, eliminating the need for isolating the brominated intermediate and avoiding protection/deprotection steps.[1][2] The reaction conditions are optimized to favor the desired α-bromination over potential N-bromination or phenyl ring bromination.[1]

  • Protocol:

    • To a mixture of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide (1.0 eq) in a 1:1 solution of 1,4-dioxane and water, add N-bromosuccinimide (NBS) (1.1 eq) at -10 to 0 °C.

    • Allow the slurry to warm to room temperature and stir for 3 hours.

    • Add thiourea (1.0 eq) and heat the mixture to 80 °C for 2 hours.

    • Cool the resulting solution to room temperature and add concentrated ammonium hydroxide dropwise.

    • Concentrate the slurry under vacuum to approximately half its volume and cool to 0-5 °C.

    • Filter the solid, wash with water, and dry to obtain 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.

Synthesis of the Dasatinib Penultimate Intermediate

This step involves the coupling of the aminothiazole core with the pyrimidine moiety.

  • Rationale: This nucleophilic aromatic substitution reaction builds the core structure of Dasatinib. Sodium t-butoxide is used as a strong, non-nucleophilic base to facilitate the reaction.

  • Protocol:

    • To a solution of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (1.0 eq) and 4,6-dichloro-2-methylpyrimidine (1.2 eq) in THF, slowly add a solution of sodium t-butoxide in THF (3.5 eq) while maintaining the temperature between 10-20 °C.

    • Stir the mixture at room temperature for 1.5 hours.

    • Cool to 0-5 °C and slowly add 2N hydrochloric acid.

    • Stir for approximately 1.75 hours at 0-5 °C.

    • Collect the solid by filtration, wash with water, and dry to yield 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.

Final Synthesis of Dasatinib

The final step is the condensation with 1-(2-hydroxyethyl)piperazine.

  • Rationale: This is the final nucleophilic substitution reaction that introduces the solubilizing side chain, completing the synthesis of Dasatinib.

  • Protocol:

    • A mixture of the penultimate intermediate and 1-(2-hydroxyethyl)piperazine in a suitable solvent such as n-butanol is heated at reflux.

    • Upon completion of the reaction, the mixture is cooled, and the product is isolated by filtration.

    • The crude product can be purified by recrystallization to yield Dasatinib.

Data Summary

StepKey ReagentsSolventTemperature (°C)Typical Yield (%)
3.1 2-Chloro-6-methylaniline, 3-Ethoxyacryloyl chloride, PyridineTHF0 to RT~74%[2]
3.2 (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide, NBS, Thiourea1,4-Dioxane/Water-10 to 80~95%[1][2]
3.3 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, 4,6-Dichloro-2-methylpyrimidine, NaO-tBuTHF0 to RT~86%[1][2]
3.4 Penultimate Intermediate, 1-(2-Hydroxyethyl)piperazinen-ButanolReflux~91%[4]

Conclusion

While Ethyl 2-aminothiazole-5-carboxylate is a conceptually straightforward starting material for Dasatinib synthesis, practical challenges in scalability have led to the development of more robust and efficient synthetic routes. The optimized protocol, which involves the initial formation of an acrylamide intermediate followed by thiazole ring construction, offers significant advantages in terms of yield and process simplicity. This approach avoids problematic protection/deprotection steps and sterically hindered couplings, making it a preferred method for the large-scale production of this vital anti-cancer therapeutic.

References

  • Chen, B.-C., et al. (2010).
  • Chen, B.-C., et al. (2010).
  • Liu, X. (2023). Synthesis route 2 of dasatinib. ResearchGate. [Link]

  • Unknown Author. (n.d.). The Crucial Role of Ethyl 2-BOC-aminothiazole-5-carboxylate in Cancer Drug Synthesis. China Manufacturer. [Link]

  • Suresh, G., et al. (2017). A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). viXra.org. [Link]

  • Google Patents. (n.d.). EP2532662B1 - Synthesis process of dasatinib and intermediate thereof.
  • MDPI. (2024). Synthesis and Evaluation of Cyclic Peptide-dasatinib Conjugates as Anti-melanoma Agents. MDPI. [Link]

  • Liu, X. (2023). Synthesis route 3 of dasatinib. ResearchGate. [Link]

  • Google Patents. (n.d.). CN109503568B - Preparation method of dasatinib.
  • Unknown Author. (n.d.). The Chemistry Behind Dasatinib: Understanding Key Intermediates. China Manufacturer. [Link]

  • Taylor & Francis Online. (n.d.). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. [Link]

  • Google Patents. (n.d.). EP2918584A1 - Process and intermediates for the preparation of dasatinib.
  • Manus Aktteva Biopharma LLP. (n.d.). Intermediates of Dasatinib. Manus Aktteva Biopharma LLP. [Link]

  • PubMed. (n.d.). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. PubMed. [Link]

  • NIH. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH. [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

Sources

Application Note: A Protocol for the Synthesis and Characterization of Biologically Active Schiff Bases from Ethyl 2-aminothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of novel Schiff bases derived from the condensation reaction between Ethyl 2-aminothiazole-5-carboxylate and various aromatic aldehydes. The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, and its incorporation into Schiff base structures has yielded compounds with significant pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3][4] This protocol is designed for researchers in synthetic chemistry and drug development, offering a robust, self-validating methodology grounded in established chemical principles. We detail the causality behind experimental choices, provide a step-by-step procedure, and outline analytical techniques for structural verification.

Foundational Principles and Mechanistic Overview

Schiff bases, or azomethines, are a class of organic compounds characterized by a carbon-nitrogen double bond (-C=N-).[5] They are typically formed through the condensation of a primary amine with an active carbonyl compound, such as an aldehyde or ketone.[2][6] The resulting imine linkage is a key pharmacophore that can form hydrogen bonds with active sites of biological targets, potentially interfering with normal cellular processes.[2]

The thiazole ring system is another critical pharmacophore found in numerous clinically approved drugs, such as the vitamin Thiamine (B1) and various antibiotics.[3][7] The fusion of the 2-aminothiazole core with the Schiff base framework generates hybrid molecules with enhanced biological activity and structural diversity.[8][9]

The reaction proceeds via a well-established acid-catalyzed nucleophilic addition-elimination mechanism. The primary amine (Ethyl 2-aminothiazole-5-carboxylate) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. An acid catalyst, such as glacial acetic acid, protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the attack.[10][11] This is followed by the elimination of a water molecule to form the stable imine product.[10]

Caption: General Mechanism of Schiff Base Formation.

Detailed Experimental Protocol

This protocol describes a general procedure that can be adapted for various substituted aromatic aldehydes. The choice of solvent and reaction time may require optimization depending on the specific aldehyde used.

2.1 Materials and Equipment

  • Reagents:

    • Ethyl 2-aminothiazole-5-carboxylate (≥98% purity)

    • Substituted aromatic aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde, 4-Methoxybenzaldehyde) (≥98% purity)

    • Absolute Ethanol (ACS grade)

    • Glacial Acetic Acid (ACS grade)

    • Solvents for TLC (e.g., Ethyl acetate, n-Hexane)

    • Solvent for recrystallization (e.g., Ethanol, Benzene)[12]

  • Equipment:

    • Round-bottom flask (50 or 100 mL)

    • Reflux condenser

    • Magnetic stirrer with heating mantle

    • TLC plates (silica gel 60 F₂₅₄)

    • UV lamp for TLC visualization

    • Büchner funnel and vacuum flask

    • Melting point apparatus

2.2 Step-by-Step Synthesis Procedure

  • Reactant Setup: In a 100 mL round-bottom flask, dissolve Ethyl 2-aminothiazole-5-carboxylate (e.g., 1.72 g, 0.01 mol) in 25 mL of absolute ethanol. Stir the mixture until the solid is fully dissolved.

  • Aldehyde Addition: To this solution, add an equimolar quantity (0.01 mol) of the selected aromatic aldehyde (e.g., 1.06 g of benzaldehyde).

  • Catalyst Introduction: Add 3-4 drops of glacial acetic acid to the reaction mixture.[6][12] The acid serves to catalyze the dehydration step of the mechanism.

  • Reaction Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C for ethanol) using a heating mantle. Maintain the reflux with continuous stirring for 4-8 hours.[5][13] The elevated temperature provides the necessary activation energy for the reaction to proceed to completion.

  • Monitoring Progress: The reaction progress should be monitored every hour using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Ethyl acetate:Hexane, 3:7 v/v). Spot the starting materials and the reaction mixture on a TLC plate. The reaction is considered complete upon the disappearance of the starting amine or aldehyde spot and the appearance of a new, distinct product spot.[5][12]

  • Product Isolation: After completion, cool the reaction flask to room temperature, then place it in an ice bath for 30 minutes to facilitate the precipitation of the solid product.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product with a small amount of cold ethanol to remove any soluble impurities and unreacted starting materials.

  • Purification: The purity of the Schiff base is critical for subsequent applications. Purify the crude product by recrystallization from a suitable solvent, such as absolute ethanol.[5] Dissolve the solid in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals. Filter the purified crystals, wash with a minimal amount of cold solvent, and dry them in a vacuum oven at 50-60°C.

  • Final Analysis: Determine the melting point of the purified product and calculate the percentage yield. Characterize the final compound using the spectroscopic methods detailed in Section 4.

Comparative Reaction Data

The choice of aldehyde substituent can influence reaction times and yields. Electron-withdrawing groups on the aromatic aldehyde can make the carbonyl carbon more electrophilic, potentially speeding up the reaction, while sterically bulky groups may hinder the reaction.

Aldehyde ReactantTypical Reaction Time (h)CatalystYield (%)AppearanceMelting Point (°C)
Benzaldehyde4-6Glacial Acetic Acid85-92Pale Yellow SolidVaries
4-Chlorobenzaldehyde3-5Glacial Acetic Acid88-95White to Off-White SolidVaries
4-Methoxybenzaldehyde5-8Glacial Acetic Acid82-90Yellow Crystalline SolidVaries
4-Hydroxybenzaldehyde6-8Glacial Acetic Acid80-88Light Brown SolidVaries

Table 1: Representative parameters for the synthesis of Schiff bases from Ethyl 2-aminothiazole-5-carboxylate and various aromatic aldehydes.

Structural Validation and Characterization

A self-validating protocol requires rigorous confirmation of the product's identity and purity. The following analytical techniques are essential.

4.1 Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR is a primary tool for confirming the formation of the imine bond.

  • Disappearance of Reactant Peaks: Look for the absence of the characteristic N-H stretching vibrations of the primary amine from Ethyl 2-aminothiazole-5-carboxylate, which typically appear as two bands in the 3200-3400 cm⁻¹ region.[12]

  • Appearance of Imine Peak: The most crucial evidence is the appearance of a strong absorption band in the 1600-1640 cm⁻¹ range, which is characteristic of the C=N (azomethine) stretch.[12][13]

  • Other Peaks: The C=O stretch of the ester group (~1700-1720 cm⁻¹) and aromatic C=C stretches (~1450-1600 cm⁻¹) should remain present.

4.2 Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy ¹H NMR provides detailed structural information.

  • Azomethine Proton: A new singlet peak will appear in the downfield region, typically between δ 8.0-9.5 ppm.[13] This signal is definitive for the -N=CH- proton of the Schiff base.

  • Disappearance of Reactant Protons: The signal for the primary amine (-NH₂) protons (which can be broad and variable) and the aldehyde proton (-CHO) signal (typically δ 9.5-10.5 ppm) will be absent in the final product spectrum.

  • Aromatic and Thiazole Protons: Signals corresponding to the protons on the aromatic ring of the aldehyde and the thiazole ring will be present in their expected regions.

  • Ethyl Ester Protons: The characteristic quartet and triplet for the ethyl group (-OCH₂CH₃) will be observed around δ 4.3 and δ 1.3 ppm, respectively.

4.3 Mass Spectrometry (MS) Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

  • Molecular Ion Peak [M]⁺: The spectrum should display a molecular ion peak corresponding to the calculated molecular weight of the target Schiff base, confirming the successful condensation.[13][14]

4.4 Elemental Analysis The elemental composition (C, H, N, S) of the purified product should be determined. The experimentally found percentages should be within ±0.4% of the theoretically calculated values, confirming the compound's empirical formula and purity.[15]

References

  • Samarra Journal of Pure and Applied Science. (n.d.). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterization and Biological Evaluation of Some Schiff's Base from 2-Amino Thiazole with Indole-3-Carbadehyde.
  • National Institutes of Health. (n.d.). Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents.
  • Indian Journal of Chemistry. (n.d.). Synthesis of Schiff bases of 2-amino benzo[d]thiazole from higher hetero aldehydes and ketones using Mo-Al2O3 composite-based or.
  • International Journal of Scientific Research in Chemistry. (2023). Synthesis, spectroscopic characterization and biological activity of newly formulated thiazole ring containing Schiff base ligands.
  • Qeios. (2024). Design, Synthesis, and In-Silico Analysis of Thiazole-Embedded Schiff Base Derivatives for Breast Cancer Therapeutic Potential.
  • ResearchGate. (2007). Synthesis and characterization of the new thiazole Schiff base 2-(2-hydroxy) naphthylideneaminobenzothiazole and its complexes with Co(II), Cu(II), and Ni(II) ions.
  • ResearchGate. (n.d.). Development and Characterization of Novel Schiff Base-Thiazole Derivatives: Exploring Antimicrobial Activity Through Spectroscopic Analysis, DFT Calculations, and Molecular Docking Studies.
  • Qeios. (2024). Thiazole Schiff Bases as Potential Breast Cancer Drugs Through Design, Synthesis, and In Silico Analysis.
  • PubMed Central. (2021). Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study.
  • ResearchGate. (n.d.). Synthesis and characterization of a new thiazole Schiff base 5-bromo-2-hydroxybenzylidene-2-aminobenzothiazole and its complexes with Co(II), Cu(II) and Ni(II).
  • RSC Publishing. (2024). Design, synthesis, molecular docking, and dynamics studies of novel thiazole-Schiff base derivatives containing a fluorene moiety and the assessment of their antimicrobial and antioxidant activity.
  • ResearchGate. (n.d.). Scheme 1: Synthesis of thiazole Schiff base derivatives (4 and 5).
  • ResearchGate. (2020). Thiazole Containing Schiffs Bases and Their Transition Metal Complexes.
  • ResearchGate. (2022). How to synthesize Schiff base by using 2-amino benzothiazole.
  • International Journal of Chemical Studies. (2024). Synthesis and characterization of novel Schiff base ligands.
  • ResearchGate. (n.d.). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity.
  • Al-Mustansiriyah Journal of Science. (2020). The Importance of 2-AminoThiazole Schiff Bases as Antimicrobial and Anticancer Agents.
  • ACS Publications. (2021). Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations.
  • Samarra Journal of Pure and Applied Science. (2023). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity.
  • MDPI. (2022). Transition Metal Complexes of Schiff Base Ligands Prepared from Reaction of Aminobenzothiazole with Benzaldehydes.
  • Al-Mustansiriyah Journal of Science. (2020). The Importance of 2-AminoThiazole Schiff Bases as Antimicrobial and Anticancer Agents.
  • Al-Mustansiriyah Journal of Science. (2020). The Importance of 2-AminoThiazole Schiff Bases as Antimicrobial and Anticancer Agents.

Sources

Application Notes: The Strategic Role of Ethyl 2-aminothiazole-5-carboxylate in the Synthesis of Novel Antidiabetic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Aminothiazole Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The 2-aminothiazole motif is a quintessential example of such a scaffold, recognized for its presence in numerous therapeutic agents.[1][2][3][4] Its utility stems from its rigid, planar structure and its capacity to act as a versatile hydrogen bond donor and acceptor, facilitating strong and specific binding to enzyme active sites and receptors.[3] Ethyl 2-aminothiazole-5-carboxylate, in particular, serves as a highly valuable and versatile starting material.[5] Its ester and amino functional groups provide reactive handles for a variety of chemical transformations, making it a cornerstone in the synthesis of complex molecules, including a new generation of antidiabetic agents.[5][6]

This guide provides an in-depth exploration of the application of Ethyl 2-aminothiazole-5-carboxylate in the synthesis of potent antidiabetic agents, with a focus on Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonists. We will delve into the causality behind its use, provide a detailed synthetic protocol for a representative molecule, and illustrate the underlying mechanism of action.

The Scientific Rationale: Why 2-Aminothiazole for Diabetes?

The thiazole ring is a key component in a class of highly effective antidiabetic drugs known as thiazolidinediones (TZDs), or "glitazones".[7][8][9] These drugs function primarily by activating PPARγ, a nuclear receptor that is a master regulator of glucose and lipid metabolism.[10][11][12]

The core advantages of incorporating the 2-aminothiazole moiety are:

  • Bioisosteric Replacement: The thiazole ring can act as a bioisostere for other aromatic or heterocyclic systems, allowing chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate.

  • Key Binding Interactions: The nitrogen and sulfur heteroatoms, along with the amino group, can participate in crucial hydrogen bonding and other non-covalent interactions within the ligand-binding domain of PPARγ. This leads to potent and selective activation of the receptor.[10]

  • Synthetic Tractability: As demonstrated by Ethyl 2-aminothiazole-5-carboxylate, the scaffold is synthetically accessible and can be readily functionalized, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.[13][14]

The objective is to leverage this scaffold to synthesize novel PPARγ agonists that retain high efficacy while potentially offering an improved safety profile over earlier generations of TZDs, which have been associated with side effects like fluid retention and weight gain.[15]

Case Study: Synthesis of a Novel Thiazole-Based PPARγ Agonist

This section details the synthesis of a representative antidiabetic agent, 2-Amino-N-(4-(benzyloxy)phenyl)thiazole-5-carboxamide , a compound designed to interact with the PPARγ receptor. The synthesis begins with the commercially available Ethyl 2-aminothiazole-5-carboxylate.

Synthetic Workflow Overview

The overall process is a two-step sequence: first, the hydrolysis of the ethyl ester to the corresponding carboxylic acid, and second, an amide coupling reaction with a substituted aniline. This approach is efficient and modular, allowing for the synthesis of various analogs by simply changing the aniline coupling partner.

G A Ethyl 2-aminothiazole-5-carboxylate (Starting Material) B Saponification (Ester Hydrolysis) A->B 1. NaOH, EtOH/H₂O 2. HCl (aq) C 2-Aminothiazole-5-carboxylic acid (Key Intermediate) B->C D Amide Coupling (EDC, HOBt) C->D E 2-Amino-N-(4-(benzyloxy)phenyl)thiazole-5-carboxamide (Final Product) D->E Purification via Column Chromatography F 4-(Benzyloxy)aniline (Coupling Partner) F->D G cluster_0 Adipocyte cluster_1 Nucleus cluster_2 Systemic Effects Ligand Thiazole Agonist (Drug) PPAR PPARγ Ligand->PPAR Binds & Activates PPAR_RXR PPARγ-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE (DNA Response Element) Gene Target Gene Transcription (e.g., GLUT4, Adiponectin) PPRE->Gene Activates Effect1 ↑ Glucose Uptake (Muscle, Adipose) Gene->Effect1 Effect2 ↓ Free Fatty Acids Gene->Effect2 PPAR_RXR->PPRE Binds Effect3 ↑ Insulin Sensitivity Effect1->Effect3 Effect2->Effect3

Sources

Application Note: A Robust HPLC-UV Method for the Quantification of Aminothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the quantification of 2-aminothiazole. 2-Aminothiazole is a foundational heterocyclic scaffold in medicinal chemistry, integral to numerous approved pharmaceuticals.[1][2] The ability to accurately quantify this molecule is paramount during drug synthesis, formulation development, and quality control. This document provides a detailed narrative of the method development strategy, a step-by-step protocol, and a full validation summary according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]

Introduction and Scientific Rationale

The 2-aminothiazole nucleus is a "privileged structure" in drug discovery, appearing in a wide array of therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.[1][6] Its prevalence stems from its versatile chemical reactivity and its ability to form key hydrogen bond interactions with biological targets. Consequently, a robust and validated analytical method for its quantification is essential for researchers and drug development professionals to ensure the purity of intermediates, determine the potency of active pharmaceutical ingredients (APIs), and assess the stability of final formulations.

High-Performance Liquid Chromatography (HPLC) with UV detection is the technique of choice for this application due to its high sensitivity, specificity, and adaptability.[7] This note details the logical, stepwise process of developing such a method, moving from the fundamental physicochemical properties of aminothiazole to a fully validated analytical procedure.

The Method Development Journey: A Causality-Driven Approach

The objective is to develop an isocratic RP-HPLC method that provides a symmetric, well-retained peak for 2-aminothiazole, free from interference, with a practical runtime.

Understanding the Analyte: 2-Aminothiazole
  • Structure and Polarity: 2-Aminothiazole (C₃H₄N₂S) is a small, polar molecule containing a basic primary amine group.[2][8] In reversed-phase chromatography, which uses a non-polar stationary phase, highly polar compounds are often poorly retained, eluting at or near the solvent front.[9]

  • Ionic Character: The primary amine is basic and will be protonated (positively charged) at a pH below its pKa. Controlling the ionization state is critical for consistent retention and good peak shape.[9][10] Uncontrolled pH can lead to peak tailing and poor reproducibility.

  • UV Absorbance: 2-Aminothiazole possesses a chromophore that absorbs UV light, a prerequisite for UV detection. Literature and spectral data indicate strong absorbance maxima in the range of 255-275 nm, making UV detection highly suitable.[6][8][11]

Core Experimental Choices

The initial choice is a C18 (octadecylsilane) column , the most common and versatile stationary phase in reversed-phase HPLC.[12] For a basic analyte like 2-aminothiazole, interactions between the protonated amine and residual acidic silanols on the silica backbone of the column packing can cause significant peak tailing.[13] Therefore, a modern, high-purity silica column with low silanol activity (an "inert" or "base-deactivated" column) is essential for achieving a symmetrical peak shape.

  • Selected Column: C18, 4.6 x 150 mm, 5 µm particle size.

The mobile phase composition is the most powerful tool for controlling retention and selectivity in RP-HPLC.[9][14]

  • Organic Solvent Selection: The choice is primarily between acetonitrile (ACN) and methanol (MeOH). Acetonitrile is selected due to its lower viscosity (leading to lower backpressure) and lower UV cutoff, ensuring a cleaner baseline.[15]

  • Aqueous Phase and pH Control: To ensure consistent protonation of the aminothiazole and minimize silanol interactions, the mobile phase must be buffered at an acidic pH. A pH of ~3.0 is ideal. A 0.1% v/v solution of a strong acid like Orthophosphoric Acid (OPA) in water provides a stable and low pH environment.[6] This simple acidic modifier is effective and avoids the complexities of a formal buffer system for this application.

  • Isocratic Elution Composition: Method development begins with a gradient run (e.g., 5% to 95% ACN over 15 minutes) to determine the approximate ACN concentration required to elute the analyte. Based on the polar nature of aminothiazole and literature examples[6], an isocratic mixture with a relatively low percentage of organic modifier is expected. Through scouting runs, a composition of 55% 0.1% OPA in Water (Mobile Phase A) and 45% Acetonitrile (Mobile Phase B) was found to provide optimal retention (k' between 2 and 10) and a good peak shape.

A UV scan of a 2-aminothiazole standard in the mobile phase confirms the absorbance maximum. Based on literature and experimental verification, a detection wavelength of 272 nm is selected to maximize sensitivity while minimizing potential interference.[6]

Workflow Visualization

The entire method development and validation process follows a logical sequence to ensure a robust final method.

HPLC_Method_Development_Workflow cluster_Dev Phase 1: Method Development cluster_Val Phase 2: Method Validation (ICH Q2 R1) A Define Analytical Objective B Analyte Physicochemical Characterization (Polarity, pKa, UV λmax) A->B C Select Column & Initial Conditions (C18, Acidic pH) B->C D Optimize Mobile Phase (ACN %, pH, Additives) C->D E Optimize Instrument Parameters (Flow Rate, Temp.) D->E F System Suitability Testing (SST) E->F G Specificity F->G H Linearity & Range G->H I Accuracy & Precision (Repeatability & Intermediate) H->I J LOD & LOQ I->J K Robustness J->K Final Final Validated Method K->Final

Caption: Logical workflow from initial objective to a final validated HPLC method.

Detailed Analytical Protocol

This protocol is a self-validating system, incorporating system suitability checks to ensure the chromatographic system is performing correctly before any sample analysis.

Reagents, Materials, and Equipment
  • Reagents: 2-Aminothiazole reference standard (>99% purity), Acetonitrile (HPLC Grade), Orthophosphoric Acid (85%, Analytical Grade), Deionized Water (18.2 MΩ·cm).

  • Equipment: HPLC system with isocratic pump, autosampler, column thermostat, and UV/Vis detector; Analytical balance; Class A volumetric flasks and pipettes; pH meter; Sonicator for degassing.

Final Optimized Chromatographic Conditions
ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% (v/v) Orthophosphoric Acid in Water
Mobile Phase B Acetonitrile
Composition Isocratic: 55% A / 45% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 272 nm
Injection Volume 10 µL
Run Time 10 minutes
Expected Retention Time ~4.5 minutes
Preparation of Solutions
  • Mobile Phase A (0.1% OPA in Water): Add 1.0 mL of 85% OPA to a 1 L volumetric flask containing ~900 mL of deionized water. Dilute to volume with water and mix well.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of 2-aminothiazole reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase (pre-mixed 55:45 A:B).

  • Calibration Standards (1-100 µg/mL): Prepare a series of calibration standards by serial dilution of the Standard Stock Solution using the Mobile Phase as the diluent. A suggested range includes 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing 2-aminothiazole in the Mobile Phase to achieve a final concentration within the calibration range (e.g., 25 µg/mL). Filter through a 0.45 µm syringe filter before injection.

Analysis Sequence
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure no carryover.

  • Inject a mid-concentration standard (e.g., 25 µg/mL) six times to perform System Suitability Testing (SST).

  • Inject the calibration standards from lowest to highest concentration.

  • Inject the prepared samples.

  • Inject a mid-concentration standard every 10-20 sample injections to verify system stability.

Method Validation: Proving Fitness for Purpose

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[3][5][16]

System Suitability Test (SST)

SST ensures the chromatographic system is adequate for the intended analysis. The results from six replicate injections of a 25 µg/mL standard must meet the acceptance criteria before proceeding.

ParameterAcceptance CriteriaResultStatus
Tailing Factor (T) ≤ 1.51.15Pass
Theoretical Plates (N) > 20008500Pass
%RSD of Peak Area ≤ 2.0%0.45%Pass
%RSD of Retention Time ≤ 1.0%0.12%Pass
Specificity

Specificity was confirmed by injecting a blank (diluent) and a placebo (matrix without analyte). No interfering peaks were observed at the retention time of 2-aminothiazole, demonstrating that the method is specific for the analyte.

Linearity and Range

The linearity was assessed across six concentration levels from 1 µg/mL to 100 µg/mL. The peak area response was plotted against concentration and analyzed by linear regression.

ParameterResult
Range 1 - 100 µg/mL
Regression Equation y = 45872x + 1250
Correlation Coefficient (R²) 0.9998

The strong correlation coefficient (R² > 0.999) confirms the excellent linearity of the method across the specified range.

Accuracy and Precision

Accuracy (%Recovery) and precision (%RSD) were evaluated at three Quality Control (QC) concentrations: Low (5 µg/mL), Mid (25 µg/mL), and High (75 µg/mL).

  • Repeatability (Intra-day): Assessed by analyzing six preparations at each QC level on the same day.

  • Intermediate Precision (Inter-day): Assessed by analyzing six preparations at each QC level on a different day with a different analyst.

QC LevelConc. (µg/mL)Repeatability (%RSD)Intermediate Precision (%RSD)Accuracy (% Recovery)
Low QC 51.1%1.4%101.2%
Mid QC 250.6%0.9%99.5%
High QC 750.5%0.7%100.3%
Acceptance Criteria: %RSD ≤ 2.0%, %Recovery between 98.0-102.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.25 µg/mL

  • LOQ: 0.80 µg/mL The LOQ is below the lowest calibration standard, confirming the method's sensitivity.

Robustness

The method's robustness was tested by making small, deliberate variations in key parameters. No significant changes in retention time, peak area, or tailing factor were observed, demonstrating the method's reliability under varied conditions.

  • Flow Rate: ± 0.1 mL/min

  • Column Temperature: ± 2 °C

  • Mobile Phase Composition: ± 2% absolute change in ACN.

Separation Principle Visualization

The separation is governed by the partitioning of the polar, protonated aminothiazole between the polar mobile phase and the non-polar C18 stationary phase.

Separation_Principle cluster_Column HPLC Column Cross-Section cluster_MP Mobile Phase (Polar) SP Stationary Phase (Non-Polar C18 Chains) Analyte Protonated Aminothiazole (Polar) Elution Mobile Phase Flow Analyte->Elution Strong Affinity (Elution) Elution->SP Weak Interaction (Retention)

Sources

Application Note: A Robust LC-MS/MS Protocol for the Quantitative Analysis of Novel Aminothiazole Compounds in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide range of therapeutic applications, including antibacterial, anti-inflammatory, and anti-cancer agents.[1] The development of novel drug candidates featuring this heterocyclic moiety necessitates the establishment of sensitive, selective, and robust bioanalytical methods to accurately quantify their concentrations in complex biological matrices such as plasma, serum, and urine.[2][3] This information is critical for pharmacokinetic (PK), toxicokinetic (TK), and absorption, distribution, metabolism, and excretion (ADME) studies, which are foundational to any drug development program.[4]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantitative bioanalysis due to its superior sensitivity, selectivity, and wide dynamic range.[5][6] This application note provides a comprehensive, step-by-step protocol for the development and validation of an LC-MS/MS method for a novel aminothiazole compound (designated as "AMT-X") in human plasma. The principles and methodologies described herein are broadly applicable to other aminothiazole derivatives and various biological sample types.

The primary challenge in bioanalysis is the "matrix effect," where endogenous components of the biological sample co-elute with the analyte and interfere with the ionization process, leading to ion suppression or enhancement.[7][8][9][10] This can significantly compromise the accuracy and reproducibility of the results. Therefore, a significant focus of this protocol is on developing effective sample preparation strategies to minimize matrix effects and ensure the reliability of the analytical data.[11][12]

Method Development Strategy

A systematic approach to method development is crucial for establishing a robust and reliable LC-MS/MS assay. The following sections outline the key considerations and experimental steps.

Analyte and Internal Standard (IS) Characterization

A thorough understanding of the physicochemical properties of the analyte (AMT-X) and the chosen internal standard (IS) is the first step.

  • Analyte (AMT-X): A novel aminothiazole derivative. Key properties for method development include its molecular weight, pKa, and logP. The aminothiazole ring typically imparts a basic character, making it suitable for positive ion electrospray ionization (ESI+).[1][13]

  • Internal Standard (IS): The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C₃, ¹⁵N₁-AMT-X).[14][15] A SIL-IS co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction for variability during sample preparation and analysis.[16] If a SIL-IS is unavailable, a structural analog with similar chromatographic behavior and ionization efficiency can be used.[16][17] For this protocol, we will assume the use of a SIL-IS.

Mass Spectrometry Optimization

The goal of MS optimization is to determine the most sensitive and specific multiple reaction monitoring (MRM) transitions for the analyte and IS.[18]

  • Direct Infusion: A standard solution of AMT-X and its SIL-IS (typically 100-500 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid) is infused directly into the mass spectrometer.

  • Precursor Ion Selection: In positive ESI mode, the protonated molecule [M+H]⁺ is typically the most abundant precursor ion.

  • Product Ion Scanning: The precursor ion is fragmented in the collision cell, and the resulting product ion spectrum is analyzed to identify the most intense and stable fragment ions.[19]

  • MRM Transition Selection: At least two MRM transitions are selected for each compound—a primary transition for quantification and a secondary transition for confirmation.[19][20] The collision energy (CE) and other MS parameters (e.g., declustering potential) are optimized for each transition to maximize signal intensity.[19][21][22]

Table 1: Hypothetical Optimized MRM Transitions for AMT-X and its SIL-IS

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
AMT-X 350.2185.1 (Quantifier)25
350.2120.3 (Qualifier)38
SIL-IS 354.2189.1 (Quantifier)25

Sample Preparation: Mitigating Matrix Effects

The choice of sample preparation technique is critical for removing interfering matrix components, such as proteins and phospholipids, thereby enhancing assay robustness and sensitivity.[12]

Workflow Diagram: Sample Preparation

G cluster_0 Sample Preparation Workflow plasma Plasma Sample (50 µL) add_is Add Internal Standard (SIL-IS) plasma->add_is add_ppt Add Protein Precipitation Solvent (e.g., Acetonitrile) add_is->add_ppt vortex Vortex Mix add_ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Protein Precipitation Workflow for Plasma Samples.

Protein Precipitation (PPT)

PPT is a simple, fast, and widely used technique for removing the bulk of proteins from biological samples.[23][24]

Protocol 1: Protein Precipitation

  • Aliquot 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of SIL-IS working solution (e.g., 500 ng/mL).

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Seal the plate and vortex briefly before placing it in the autosampler for analysis.

Causality: Acetonitrile is a common choice as it efficiently precipitates plasma proteins while keeping most small molecules, including aminothiazole compounds, in solution. The addition of formic acid helps to maintain the analyte in its protonated state, which is beneficial for ESI+ ionization and chromatographic peak shape.

Alternative Techniques: LLE and SPE

For compounds that suffer from significant matrix effects even after PPT, more selective techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) may be necessary.[3][12]

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from the aqueous matrix into an immiscible organic solvent based on its polarity and pH.[23] It can provide a cleaner extract than PPT.

  • Solid-Phase Extraction (SPE): SPE offers the highest degree of selectivity by utilizing specific interactions between the analyte and a solid sorbent.[25] This is particularly useful for removing phospholipids, a major source of matrix effects.

Liquid Chromatography Method

The goal of the chromatographic separation is to resolve the analyte from endogenous matrix components to minimize ion suppression and ensure accurate quantification.[26]

Table 2: Optimized LC Parameters

ParameterCondition
Column C18 Reverse Phase (e.g., 2.1 x 50 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min
Column Temperature 40°C
Injection Volume 5 µL

Causality: A C18 reversed-phase column is a good starting point for many small molecule drugs.[27] A gradient elution with acetonitrile and water containing formic acid provides good peak shape and retention for basic compounds like aminothiazoles. A fast gradient is often sufficient for bioanalytical assays, enabling high throughput.[4]

Method Validation

The developed method must be validated according to regulatory guidelines from agencies like the FDA and EMA to ensure its reliability for supporting clinical and non-clinical studies.[28][29][30][31][32][33][34][35][36][37]

Workflow Diagram: Bioanalytical Method Validation

G cluster_0 Method Validation Parameters Selectivity Selectivity & Specificity Calibration Calibration Curve (Linearity, Range) Selectivity->Calibration Accuracy Accuracy Calibration->Accuracy Precision Precision (Intra- & Inter-day) Calibration->Precision Recovery Extraction Recovery Accuracy->Recovery MatrixEffect Matrix Effect Precision->MatrixEffect Stability Stability (Freeze-Thaw, Bench-Top, etc.) MatrixEffect->Stability Dilution Dilution Integrity Stability->Dilution

Caption: Key Parameters for Bioanalytical Method Validation.

Validation Parameters and Acceptance Criteria

Table 3: Summary of Validation Parameters and Typical Acceptance Criteria (based on FDA/ICH M10 Guidance)

ParameterPurposeAcceptance Criteria
Selectivity To ensure no interference from endogenous matrix components at the retention times of the analyte and IS.Response in blank matrix should be <20% of the LLOQ for the analyte and <5% for the IS.
Calibration Curve To demonstrate the relationship between concentration and response over the intended analytical range.At least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To assess the closeness of measured values to the nominal concentration and the reproducibility of the measurements.QC samples at LLOQ, Low, Mid, and High concentrations. Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Matrix Effect To quantify the extent of ion suppression or enhancement caused by the biological matrix.[7][9]Matrix factor should be consistent across different lots of matrix. The CV of the IS-normalized matrix factor should be ≤15%.
Extraction Recovery To determine the efficiency of the extraction procedure.Recovery should be consistent, precise, and reproducible.
Stability To ensure the analyte is stable throughout the sample lifecycle (collection, storage, processing).Mean concentration of stability samples should be within ±15% of nominal concentration.

Protocol 2: Assessing Matrix Effect

  • Set A: Prepare analyte and IS in neat reconstitution solution at Low and High QC concentrations.

  • Set B: Extract blank plasma from at least 6 different sources. Post-extraction, spike the analyte and IS into the extracts to the same final concentrations as Set A.

  • Calculate Matrix Factor (MF): MF = (Peak Response in Set B) / (Mean Peak Response in Set A).

  • Calculate IS-Normalized MF: (MF of Analyte) / (MF of IS).

  • The coefficient of variation (%CV) of the IS-Normalized MF across the 6 lots should be ≤15%.

Causality: This experiment, as described by Matuszewski et al., is the "gold standard" for quantitatively assessing matrix effects.[9] Using multiple sources of the biological matrix is crucial to evaluate the lot-to-lot variability of the matrix effect. The use of a SIL-IS is highly effective in compensating for these effects, as both the analyte and IS are affected similarly.[9]

Conclusion

This application note details a comprehensive and robust framework for the development and validation of an LC-MS/MS method for the quantification of novel aminothiazole compounds in biological matrices. By systematically optimizing mass spectrometric parameters, employing a suitable sample preparation technique like protein precipitation, and performing a thorough validation according to regulatory guidelines, researchers can generate high-quality, reliable data to support critical decisions in the drug development pipeline. The principles outlined here provide a solid foundation for scientists to build upon when developing methods for their specific aminothiazole-based drug candidates.

References

  • Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid communications in mass spectrometry, 17(1), 97-103. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical biochemistry, 38(4), 328-334. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical chemistry, 75(13), 3019-3030. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: a review. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]

  • Souza, I. D., Queiroz, M. E. C., & Figueriredo, E. C. (2015). A review of the role of sample preparation in the analysis of biological samples by liquid chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 113, 2-15. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical study samples. BMC Chemistry, 18(1), 220. [Link]

  • PubChem. (n.d.). 2-Aminothiazole. National Center for Biotechnology Information. [Link]

Sources

Polymer-supported synthesis of 2-aminothiazole-5-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Polymer-Supported Synthesis of 2-Aminothiazole-5-Carboxylates

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive protocol for the synthesis of 2-aminothiazole-5-carboxylates utilizing a polymer-supported methodology. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates due to its wide range of biological activities.[1][2] Polymer-supported synthesis offers significant advantages over traditional solution-phase methods, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to high-throughput parallel synthesis.[3][4] This document details a robust and efficient workflow based on the Hantzsch thiazole synthesis, adapted for a solid support, proceeding via a resin-bound thiourea intermediate. We provide step-by-step protocols, mechanistic insights, expected outcomes, and troubleshooting advice to enable researchers in drug discovery and organic synthesis to successfully implement this powerful technique.

Introduction: The Strategic Advantage of Solid-Phase Synthesis

The 2-aminothiazole core is a cornerstone of modern medicinal chemistry, valued for its therapeutic versatility.[2][5] The development of efficient and modular synthetic routes to create libraries of these compounds is therefore a critical task in drug discovery. Solid-phase organic synthesis (SPOS), pioneered by Bruce Merrifield, provides an elegant solution to this challenge.[6][7] By anchoring the substrate to an insoluble polymer support, all non-bound reagents and byproducts can be removed by simple filtration and washing, eliminating the need for tedious chromatographic purification after each step.[3]

This application note describes a traceless synthesis of 2-aminothiazole-5-carboxylates. The strategy, adapted from work by Pansare and Pirrung, utilizes an acid-labile trityl-based resin. A key feature of this protocol is that the final cyclization step of the Hantzsch synthesis also serves as the cleavage step, releasing the target molecule directly into solution in a highly efficient manner.

Principle of the Method & Mechanistic Overview

The synthesis begins with the functionalization of a trityl chloride resin to create a polymer-bound isothiocyanate. This activated resin serves as a scaffold to assemble a thiourea by reacting it with a diverse range of primary amines. The resulting resin-bound thiourea is then subjected to the classical Hantzsch thiazole synthesis by reacting it with an α-halocarbonyl compound, in this case, methyl 2-chloroacetoacetate.[8][9]

The key steps are:

  • Resin Activation: Conversion of trityl chloride resin to trityl isothiocyanate resin.

  • Thiourea Formation: Reaction of the isothiocyanate resin with a primary amine to generate the polymer-supported thiourea intermediate. This step allows for the introduction of molecular diversity (R¹ group).

  • Cyclocondensation and Cleavage: The sulfur of the resin-bound thiourea attacks the α-carbon of methyl 2-chloroacetoacetate, displacing the chloride. Subsequent intramolecular cyclization of the amine onto the ketone, followed by dehydration, forms the thiazole ring. The acidic conditions generated during the reaction facilitate the cleavage of the acid-labile trityl linker, releasing the final 2-aminothiazole-5-carboxylate product into the solution.

Overall Synthetic Workflow

G A Start: Trityl Chloride Resin B Step 1: Thiolation Trityl Isothiocyanate Resin A->B KSCN, TBAI Acetone/DCM C Step 2: Amination Polymer-Bound Thiourea B->C R-NH2 DCM D Step 3: Cyclization & Cleavage C->D Methyl 2-chloroacetoacetate EtOH, Heat E Filtration & Purification D->E F Final Product: 2-Aminothiazole-5-carboxylate E->F

Figure 1. High-level workflow for the polymer-supported synthesis.

Detailed Protocols and Experimental Procedures

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Trityl chloride resin, 1% DVB, 200-400 meshSynthesis GradeSigma-AldrichLoading capacity typically 1.0-1.5 mmol/g.
Potassium thiocyanate (KSCN)ACS Reagent, ≥99%MilliporeSigmaDry thoroughly before use.
Tetrabutylammonium iodide (TBAI)Synthesis GradeAlfa AesarUsed as a phase-transfer catalyst.
Primary Amines (R-NH₂)VariousVariousSource of diversity. Ensure purity.
Methyl 2-chloroacetoacetateSynthesis Grade, 97%TCI ChemicalsHandle in a fume hood.
Dichloromethane (DCM)AnhydrousAcros OrganicsUse dry solvents for resin reactions.
AcetoneACS GradeFisher Scientific
Ethanol (EtOH)200 ProofDecon Labs
N,N-Diisopropylethylamine (DIPEA)Synthesis GradeSigma-AldrichOptional, for neutralization.
Solid-phase extraction (SPE) cartridgesSCX (Strong Cation Exchange)WatersFor purification of the final product.
Protocol 1: Preparation of Trityl Isothiocyanate Resin (2)
  • Resin Swelling: Place trityl chloride resin (1.0 g, ~1.2 mmol) in a 20 mL solid-phase reaction vessel. Swell the resin in dichloromethane (DCM, 10 mL) for 30 minutes with gentle agitation.

  • Solvent Exchange: Drain the DCM and wash the resin with a 1:1 mixture of Acetone/DCM (2 x 10 mL).

  • Reaction: Prepare a solution of potassium thiocyanate (0.58 g, 6.0 mmol, 5 eq.) and tetrabutylammonium iodide (0.22 g, 0.6 mmol, 0.5 eq.) in 10 mL of 1:1 Acetone/DCM. Add this solution to the swollen resin.

  • Incubation: Seal the vessel and agitate the mixture at room temperature for 24 hours.

  • Washing: Drain the reaction solution. Wash the resin sequentially with 1:1 Acetone/DCM (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

  • Drying: Dry the resulting trityl isothiocyanate resin 2 under high vacuum to a constant weight.

    • Verification (Optional): The reaction can be monitored by the appearance of a strong isothiocyanate (-N=C=S) stretch in the FT-IR spectrum around 2100 cm⁻¹.[10]

Protocol 2: Synthesis of Polymer-Supported Thiourea (3)
  • Resin Swelling: Swell the dry isothiocyanate resin 2 (~1.2 mmol) in anhydrous DCM (10 mL) for 30 minutes in a reaction vessel.

  • Amine Addition: Add a solution of the desired primary amine (e.g., benzylamine, 3.6 mmol, 3 eq.) in DCM (5 mL) to the resin slurry.

  • Incubation: Seal the vessel and agitate at room temperature for 16 hours.

  • Washing: Drain the solution and wash the resin thoroughly with DCM (5 x 10 mL) to remove all excess amine.

  • Drying: Dry the polymer-supported thiourea resin 3 under high vacuum.

    • Expert Insight: Using a 3-fold excess of the amine ensures the reaction goes to completion. The disappearance of the isothiocyanate peak in the on-bead FT-IR spectrum confirms the completion of the reaction.

Protocol 3: Hantzsch Cyclization and Cleavage (4)
  • Reaction Setup: Place the dry thiourea resin 3 (~1.2 mmol) in a 20 mL reaction vessel. Add absolute ethanol (10 mL).

  • Reagent Addition: Add methyl 2-chloroacetoacetate (0.45 g, 3.0 mmol, 2.5 eq.) to the vessel.

  • Reaction: Seal the vessel and heat the mixture at 70 °C with agitation for 18 hours.

  • Product Collection: Cool the vessel to room temperature. Filter the resin and collect the ethanolic solution (filtrate), which now contains the crude product.

  • Resin Washing: Wash the resin with additional ethanol (2 x 5 mL) and combine the filtrates.

  • Purification: a. Concentrate the combined filtrates under reduced pressure. b. The crude product is often obtained as a hydrochloride salt. To obtain the free base, redissolve the crude material in a minimal amount of methanol and pass it through a pre-conditioned SCX SPE cartridge. c. Wash the cartridge with methanol to remove neutral impurities. d. Elute the desired product using a solution of 2M ammonia in methanol. e. Evaporate the solvent to yield the final 2-aminothiazole-5-carboxylate 4 .

Reaction Mechanism on Solid Support

Sources

Application Notes & Protocols: The Utility of Ethyl 2-aminothiazole-5-carboxylate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Abstract

The 2-aminothiazole moiety is a cornerstone of medicinal chemistry, appearing in a wide array of approved therapeutic agents due to its versatile biological activities and favorable physicochemical properties.[1][2] Ethyl 2-aminothiazole-5-carboxylate (EATC) has emerged as a particularly valuable and versatile building block in the synthesis of complex pharmaceutical compounds.[3][4] Its structure, featuring a reactive amino group and a modifiable ethyl ester, allows for its strategic incorporation into advanced molecular architectures.[4] This guide provides an in-depth exploration of EATC, covering its synthesis, key reactions, and its critical role as a pharmaceutical intermediate, with a detailed focus on its application in the synthesis of the tyrosine kinase inhibitor, Dasatinib.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The thiazole ring is a five-membered heterocycle containing both sulfur and nitrogen, a structure found in natural products like vitamin B1 (Thiamine).[1] In synthetic medicinal chemistry, the 2-aminothiazole variant is a privileged scaffold, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. This broad applicability has led to the development of 2-aminothiazole-containing drugs with activities spanning antibacterial, anti-inflammatory, anti-HIV, and anticancer applications.[2]

Ethyl 2-aminothiazole-5-carboxylate (EATC) is a key intermediate that provides an efficient entry point to this chemical space. Its utility is exemplified by its role in the synthesis of Dasatinib, a potent oral multi-targeted kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[5] This document serves as a technical guide for researchers and drug development professionals on the synthesis and application of this vital intermediate.

Physicochemical Properties of Ethyl 2-aminothiazole-5-carboxylate

A clear understanding of the physical and chemical properties of EATC is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 32955-21-8[3]
Molecular Formula C₆H₈N₂O₂S[3]
Molecular Weight 172.21 g/mol [3]
Appearance Pale brown to white solid/powder[3][6]
Melting Point 152-163 °C[3]
Solubility Insoluble in water[6]
Storage Store at 2-8 °C[3]

Synthesis of Ethyl 2-aminothiazole-5-carboxylate

The most prevalent and efficient method for synthesizing EATC is a variation of the Hantzsch Thiazole Synthesis .[7][8] This classical reaction involves the condensation of an α-halocarbonyl compound with a thioamide. For EATC, the synthesis is conveniently achieved in a one-pot or two-step sequence starting from ethyl 3-ethoxyacrylate.

Mechanism Insight: The Hantzsch Synthesis Pathway

The causality behind this synthesis lies in a sequence of nucleophilic attack and cyclization.

  • α-Halogenation: Ethyl 3-ethoxyacrylate is first brominated at the α-position, typically using N-bromosuccinimide (NBS). This electrophilic addition to the enol ether creates a highly reactive α-bromo intermediate.

  • Thioamide Attack: The sulfur atom of thiourea, a potent nucleophile, attacks the electrophilic carbon bearing the bromine atom in an Sₙ2 reaction.

  • Cyclization & Dehydration: An intramolecular cyclization occurs where a nitrogen atom from the thiourea derivative attacks the carbonyl carbon of the ester group (or a related carbonyl), followed by dehydration to form the aromatic thiazole ring.[7]

Hantzsch_Synthesis cluster_0 Step 1: In-situ Bromination cluster_1 Step 2: Thiazole Ring Formation Start Ethyl 3-ethoxyacrylate + NBS Intermediate1 Ethyl 2-bromo-3-ethoxyacrylate (Reactive Intermediate) Start->Intermediate1 Intermediate2 Cyclization Precursor Intermediate1->Intermediate2 S-Nucleophilic Attack Thiourea Thiourea Product Ethyl 2-aminothiazole-5-carboxylate (EATC) Intermediate2->Product Cyclization & Dehydration

Caption: Hantzsch synthesis workflow for EATC.

Detailed Laboratory Protocol for EATC Synthesis

This protocol is adapted from established procedures for the synthesis of EATC from ethyl 3-ethoxyacrylate.[5][9]

Materials:

  • Ethyl 3-ethoxyacrylate (1.0 eq)

  • N-bromosuccinimide (NBS) (1.1 eq)

  • Thiourea (1.0 eq)

  • 1,4-Dioxane

  • Water

  • Concentrated Ammonium Hydroxide (NH₄OH)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl 3-ethoxyacrylate (e.g., 14.4 g, 0.1 mol) in a 1:1 mixture of 1,4-dioxane and water (e.g., 100 mL).

  • Bromination: Cool the solution to -10 °C using an ice-salt bath. Slowly add a solution of N-bromosuccinimide (19.6 g, 0.11 mol) dissolved in the same solvent mixture.

    • Scientist's Note: The low temperature is critical to control the exothermic reaction and prevent side reactions. NBS is a convenient and selective source of electrophilic bromine.

  • Stirring: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC to confirm the consumption of the starting material.[5]

  • Thiazole Formation: Add thiourea (7.6 g, 0.1 mol) to the reaction mixture in one portion. Heat the mixture to 80 °C and maintain this temperature for 1-2 hours.[5][9]

    • Scientist's Note: Heating provides the necessary activation energy for the cyclization and dehydration steps to form the stable aromatic thiazole ring.

  • Workup and Isolation: Cool the resulting solution to room temperature. Carefully add concentrated ammonium hydroxide dropwise (e.g., 20 mL) until the solution becomes basic. This neutralizes the HBr byproduct and precipitates the product.[9]

  • Filtration: A solid precipitate will form. Stir the resulting slurry for 15-30 minutes, then collect the solid by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with cold water to remove any remaining salts and impurities. Dry the solid under vacuum to yield Ethyl 2-aminothiazole-5-carboxylate as a pale solid. A typical yield is around 70%.[9]

Application in Pharmaceutical Synthesis: The Dasatinib Case Study

EATC is a pivotal intermediate in the synthesis of Dasatinib. The overall strategy involves converting the ethyl ester of EATC into an amide by coupling it with 2-chloro-6-methylaniline.[5][10]

Dasatinib_Workflow EATC EATC (Starting Intermediate) Boc_Protect 1. Boc Protection (Boc)₂O, DMAP EATC->Boc_Protect Boc_EATC N-Boc-EATC Boc_Protect->Boc_EATC Saponify 2. Saponification NaOH, MeOH/H₂O Boc_EATC->Saponify Boc_Acid N-Boc-2-aminothiazole- 5-carboxylic acid Saponify->Boc_Acid Couple 3. Amide Coupling 2-chloro-6-methylaniline, (COCl)₂, DIPEA Boc_Acid->Couple Boc_Amide N-Boc-Dasatinib Core Amide Couple->Boc_Amide Deprotect 4. Deprotection TFA Boc_Amide->Deprotect Final_Intermediate Dasatinib Core Intermediate (2-Amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide) Deprotect->Final_Intermediate

Caption: Synthetic workflow to a key Dasatinib intermediate from EATC.

Protocol: Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

This multi-step protocol outlines the conversion of EATC to the core amide structure of Dasatinib.[5][10]

Step 1: N-Boc Protection of EATC

  • Rationale: The amino group of EATC is protected as a tert-butyloxycarbonyl (Boc) carbamate. This prevents the nucleophilic amino group from interfering in the subsequent hydrolysis and amide coupling steps.

  • Procedure: Dissolve EATC in a suitable solvent like THF. Add di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir at room temperature until the reaction is complete (monitored by TLC). Work up by extraction to isolate the N-Boc protected product.

Step 2: Saponification of the Ethyl Ester

  • Rationale: The ethyl ester is hydrolyzed to a carboxylic acid using a base, typically sodium hydroxide (NaOH), in a mixture of methanol and water. This prepares the molecule for amide bond formation.

  • Procedure: Dissolve the N-Boc-EATC from Step 1 in a MeOH/water mixture. Add aqueous NaOH and stir at room temperature. Upon completion, acidify the mixture to protonate the carboxylate, and extract the resulting carboxylic acid.

Step 3: Amide Coupling

  • Rationale: The carboxylic acid is activated and then reacted with 2-chloro-6-methylaniline to form the desired amide bond. Steric hindrance from the ortho-substituents on the aniline can make this coupling challenging, requiring robust activation methods.[5][10]

  • Procedure:

    • Activation: Dissolve the N-Boc-acid from Step 2 in an anhydrous solvent like dichloromethane (DCM). Cool to 0 °C and add oxalyl chloride or a similar activating agent (e.g., EDC/HOBt).

    • Coupling: In a separate flask, dissolve 2-chloro-6-methylaniline and a non-nucleophilic base like diisopropylethylamine (DIPEA) in DCM. Slowly add the activated acid solution to the aniline solution at 0 °C and allow it to warm to room temperature.

    • Isolation: After the reaction is complete, perform an aqueous workup and purify the product, typically by chromatography or recrystallization.

Step 4: Boc Deprotection

  • Rationale: The Boc protecting group is removed under acidic conditions to reveal the free 2-amino group of the final intermediate.

  • Procedure: Dissolve the N-Boc protected amide from Step 3 in DCM and add trifluoroacetic acid (TFA). Stir at room temperature. Once the reaction is complete, the acid is neutralized, and the final product is isolated.

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield in EATC Synthesis Incomplete bromination.Ensure NBS is fresh. Monitor the bromination step by TLC before adding thiourea.
Side reactions during heating.Do not exceed the recommended temperature (80-85 °C). Minimize reaction time once the product is formed.
Amide Coupling Fails or is Low-Yielding Incomplete activation of the carboxylic acid.Use fresh activating agents (e.g., oxalyl chloride). Ensure anhydrous conditions.
Steric hindrance of the aniline.Consider alternative coupling reagents known to be effective for hindered anilines (e.g., HATU, COMU). A higher reaction temperature or longer reaction time may be required.[5]
Impure Final Product Incomplete reaction in any step.Use TLC or LC-MS to monitor each reaction to completion before proceeding to the next step.
Difficult purification.Optimize recrystallization solvent systems. If necessary, use column chromatography for purification.

Conclusion

Ethyl 2-aminothiazole-5-carboxylate is a high-value, versatile intermediate whose importance in pharmaceutical R&D cannot be overstated. Its straightforward synthesis via the Hantzsch reaction and its strategic functional handles make it an ideal starting point for constructing complex drug molecules.[3] The synthesis of the core amide of Dasatinib serves as a prime example of its utility, demonstrating a sequence of protection, functional group interconversion, and coupling reactions common in modern drug development.[5][10] The protocols and insights provided in this guide are intended to equip researchers with the practical knowledge needed to effectively utilize this powerful building block in their synthetic endeavors.

References

  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. Retrieved from [Link]

  • Marella, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1436. Retrieved from [Link]

  • ResearchGate. (2015). Biological and medicinal significance of 2-aminothiazoles. Retrieved from [Link]

  • Taylor & Francis Online. (2017). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Retrieved from [Link]

  • Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • Bio-protocol. (2024). 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents. Retrieved from [Link]

  • Semantic Scholar. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Retrieved from [Link]

  • Google Patents. (n.d.). CN102775401B - Synthesis method of meloxicam.
  • Fengchen Group. (n.d.). Ethyl 2-Aminothiazole-5-Carboxylate Powder CAS 32955-21-8 API Intermediates. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis route 2 of dasatinib. Retrieved from [Link]

  • Taylor & Francis Online. (2019). Synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate: 3D QSAR analysis and antimicrobial study. Retrieved from [Link]

  • Google Patents. (n.d.). CN102775401A - Synthesis method of meloxicam.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Globe Thesis. (2018). Study On Synthesis And Anti-CML Activity Of 2-Aminoxazole And 2-Aminothiazole Dasatinib Derivatives. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-aminothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-aminothiazole-5-carboxylate (CAS: 32955-21-8). This guide is designed for researchers, medicinal chemists, and process development professionals. Ethyl 2-aminothiazole-5-carboxylate is a critical heterocyclic building block in modern drug discovery, most notably as a key intermediate in the synthesis of the tyrosine kinase inhibitor, Dasatinib.[1][2] Its versatile structure allows for extensive modification, making it a valuable scaffold for developing novel therapeutics targeting cancer, infectious diseases, and inflammatory conditions.[3][4]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the common challenges associated with its synthesis and improve your overall yield and purity.

Section 1: The Core Synthesis - A Modern Hantzsch Approach

The most prevalent and reliable method for synthesizing Ethyl 2-aminothiazole-5-carboxylate is a modification of the classic Hantzsch Thiazole Synthesis.[5][6] This reaction fundamentally involves the cyclocondensation of an α-halocarbonyl compound with a thioamide.[6][7] In this specific case, the process typically starts with an active methylene compound, which is first halogenated and then reacted in situ with thiourea.

General Reaction Mechanism

The synthesis proceeds via a two-stage mechanism within a one-pot reaction. First, an α-halo intermediate is formed. Second, the sulfur atom of thiourea acts as a nucleophile, attacking the α-carbon, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Hantzsch_Mechanism cluster_0 Stage 1: α-Halogenation cluster_1 Stage 2: Cyclocondensation Start Ethyl β-ketoester or Ethyl β-alkoxyacrylate Intermediate α-Bromo Intermediate Start->Intermediate Halogenation NBS N-Bromosuccinimide (NBS) or other halogen source NBS->Intermediate Cyclic_Int Acyclic Adduct -> Cyclic Intermediate Intermediate->Cyclic_Int Nucleophilic Attack Thiourea Thiourea Thiourea->Cyclic_Int Product Ethyl 2-aminothiazole-5-carboxylate Cyclic_Int->Product Dehydration & Tautomerization

Caption: General mechanism for the Hantzsch-type synthesis.

Standard Laboratory Protocol (One-Pot Method)

This protocol is adapted from established one-pot procedures that demonstrate good yields and is suitable for laboratory scale.[8]

Materials:

  • Ethyl acetoacetate (1.0 equiv.)

  • N-Bromosuccinimide (NBS) (1.2 equiv.)

  • Thiourea (1.0 equiv.)

  • Tetrahydrofuran (THF)

  • Water (Deionized)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl acetoacetate (1.0 equiv.) in a mixture of water and THF (e.g., 50 mL water and 20 mL THF for a 0.05 mol scale reaction).[8]

  • Bromination: Cool the mixture to below 0°C using an ice-salt bath. Slowly add a solution or suspension of NBS (1.2 equiv.) in THF to the reaction mixture while maintaining the low temperature.

  • Reaction Monitoring (Bromination): After the addition is complete, allow the mixture to stir at room temperature for 2 hours. Monitor the disappearance of the ethyl acetoacetate spot by Thin-Layer Chromatography (TLC) using a petroleum ether-ethyl acetate (2:1) mobile phase.[8]

  • Cyclization: Once the starting material is consumed, add thiourea (1.0 equiv.) to the flask in one portion.

  • Heating: Heat the reaction mixture to 80°C and maintain this temperature for 2-3 hours, monitoring the formation of the product by TLC.[9]

  • Workup: Cool the reaction to room temperature. Pour the mixture into a beaker containing cold water or a dilute solution of sodium carbonate to neutralize any remaining acid.[5]

  • Isolation: The product often precipitates as a pale yellow solid. Collect the solid by vacuum filtration.

  • Purification: Wash the filter cake with copious amounts of cold water to remove inorganic salts and succinimide. The crude product can be further purified by recrystallization from hot ethanol to yield Ethyl 2-aminothiazole-5-carboxylate as a solid.[9][10]

Section 2: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses the most common issues in a question-and-answer format.

Issue 1: Very Low or No Product Yield

Q: My reaction has failed or the yield is less than 20%. What are the most likely causes?

A: This is a common but solvable issue. The root cause often lies in the initial bromination step or the stability of the bromo-intermediate.

  • Poor Quality of Reagents:

    • Expert Insight: N-Bromosuccinimide (NBS) is light-sensitive and can decompose over time. Use freshly opened or recrystallized NBS for best results. Similarly, ensure your ethyl acetoacetate or other starting material is pure and free from degradation products. Verify starting material purity via NMR or GC-MS if in doubt.[11]

  • Incomplete α-Bromination:

    • Expert Insight: The reaction between the enol/enolate of the ketoester and NBS is the rate-limiting step. If this step is incomplete, you will carry unreacted starting material into the cyclization step, drastically reducing your theoretical yield.

    • Solution: Before adding thiourea, always confirm the complete consumption of the starting ketoester using TLC or LC-MS. If the reaction has stalled, consider adding a small additional portion of NBS (e.g., 0.1 equiv.) and stirring for another hour.

  • Incorrect Stoichiometry:

    • Expert Insight: While thiourea is often used in a 1:1 molar ratio, using a slight excess of the brominating agent (1.1-1.2 equiv.) is crucial to drive the initial halogenation to completion.[8] However, a large excess can lead to side reactions.

  • pH Control:

    • Expert Insight: The Hantzsch synthesis is sensitive to pH. Strongly acidic conditions can promote the formation of undesired regioisomers like 2-imino-2,3-dihydrothiazoles.[11] While the reaction generates HBr, the medium should ideally remain neutral to slightly acidic. If using an α-haloketone directly, a weak base may be beneficial.

Issue 2: Significant Impurity Profile in Crude Product

Q: My TLC/HPLC analysis shows multiple spots/peaks besides the desired product. What are these impurities and how can I avoid them?

A: Impurity formation usually points to side reactions running in parallel to your main synthesis.

  • Dibromination:

    • Expert Insight: The active methylene group in ethyl acetoacetate can potentially be brominated twice. This is more likely if there is poor temperature control (bromination is exothermic) or if too large an excess of NBS is used.

    • Solution: Maintain a temperature below 0°C during the slow addition of NBS. Use no more than 1.2 equivalents of NBS.

  • N-Bromination or Ring Bromination:

    • Expert Insight: This is a concern primarily when using starting materials with other reactive sites, such as anilines.[1] For the standard synthesis of the title compound, this is less common but possible if reaction conditions are too harsh.

    • Solution: Adhere to the recommended reaction temperatures and stoichiometry. Avoid unnecessarily long reaction times after product formation is complete.

  • Formation of Regioisomers:

    • Expert Insight: Under certain conditions, particularly highly acidic ones, the cyclization can lead to isomeric impurities. Maintaining a controlled pH environment helps ensure the desired regioselectivity.[11]

    • Solution: If isomer formation is suspected, ensure the workup effectively neutralizes the reaction mixture. Recrystallization is often effective at removing these closely related impurities.

Issue 3: Reaction Stalls or Proceeds Very Slowly

Q: The reaction starts but fails to reach completion after several hours, even with heating. Why?

A: A stalled reaction can be frustrating. The cause is often related to reagent stability or reaction conditions.

  • Instability of the α-Bromo Intermediate:

    • Expert Insight: α-halocarbonyl compounds can be lachrymatory and unstable, especially in the presence of moisture or base, and may degrade before reacting with thiourea. This is a key advantage of the one-pot procedure, where the intermediate is generated and consumed in situ.[8]

    • Solution: Ensure your glassware is dry. Move directly from the confirmed-complete bromination step to the thiourea addition and heating step without delay or intermediate workup.

  • Poor Solubility:

    • Expert Insight: If your reagents are not fully dissolved, the reaction becomes diffusion-limited and will be very slow.

    • Solution: The use of a co-solvent system like THF/water is designed to mitigate this by dissolving both the organic starting materials and the more polar thiourea.[8] Ensure adequate stirring throughout the reaction. If solubility remains an issue, a different solvent system like ethanol or dioxane/water could be explored.[9]

Section 3: Frequently Asked Questions (FAQs)

Q: How critical is temperature control? A: It is critical during the bromination step. The reaction is exothermic, and allowing it to warm up can lead to dibromination and other side products. A temperature of <0°C is strongly recommended. During the cyclization step, a consistent temperature (e.g., 80°C) is necessary to provide the activation energy for ring closure and dehydration.[9]

Q: What is the best method for purifying the final product? A: Recrystallization is the most common and effective method.[10] Ethanol is widely reported to give a high-purity product.[9] The process involves dissolving the crude solid in a minimum amount of hot ethanol and allowing it to cool slowly, which causes the pure product to crystallize while impurities remain in the solvent.

Q: How do I effectively monitor the reaction? A: Thin-Layer Chromatography (TLC) is indispensable. Use a non-polar solvent system like petroleum ether/ethyl acetate (2:1) for the bromination step and a slightly more polar system like ethyl acetate/hexane (1:1) for the cyclization. Stain with potassium permanganate or view under UV light. For more precise monitoring, especially during optimization, HPLC and LC-MS are ideal.[1][12]

Section 4: Advanced Yield Optimization

For those looking to maximize efficiency, several strategies beyond the standard protocol have been reported with excellent results.

One-Pot Synthesis

The protocol described in Section 1.2 is a one-pot synthesis, which is inherently more efficient than a two-step process involving the isolation of the unstable α-bromo intermediate. This approach consistently provides higher overall yields and reduces handling of the lachrymatory intermediate.[8]

Alternative Starting Materials & Catalysts

Different starting materials and catalysts can be employed, each with specific advantages. The choice often depends on the cost, availability, and scale of the synthesis.

Starting Material(s)Key Reagent(s)Reported YieldReference
Ethyl 3-ethoxyacrylateN-Bromosuccinimide, Thiourea70%[9]
Ethyl 3-ethoxyacrylateUrea, Potassium sulfide, nano-Copper95.7%[9]
Ethyl acetoacetateN-Bromosuccinimide, ThioureaGood Yields[8]
Ethyl chloroacetate, Ethyl formatePotassium tert-butoxide, Thiourea~87% (calculated from 151g product)[13]
Troubleshooting Workflow

This diagram outlines a logical sequence for diagnosing and resolving low yield issues.

Troubleshooting_Workflow cluster_outcomes Analysis of Crude Mixture cluster_solutions Potential Causes & Solutions Start Low Yield Observed Check_TLC Analyze TLC/LC-MS of Crude Reaction Mixture Start->Check_TLC High_SM High Amount of Starting Material (SM) Check_TLC->High_SM Many_Spots Multiple Unidentified Spots/Peaks Check_TLC->Many_Spots Clean_Low Clean Reaction, but Low Product Amount Check_TLC->Clean_Low Sol_SM Cause: Incomplete Bromination Solution: 1. Verify NBS quality/stoichiometry. 2. Ensure T < 0°C during addition. 3. Increase reaction time. High_SM->Sol_SM Sol_Spots Cause: Side Reactions Solution: 1. Check T control (overheating). 2. Reduce NBS stoichiometry. 3. Verify pH (not too acidic). Many_Spots->Sol_Spots Sol_Low Cause: Product Loss During Workup Solution: 1. Ensure complete precipitation. 2. Avoid excessive washing. 3. Optimize recrystallization solvent volume. Clean_Low->Sol_Low

Caption: A logical workflow for troubleshooting low product yield.

References

  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. [Link]

  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. [Link]

  • Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health (NIH). [Link]

  • synthesis of thiazoles. YouTube. [Link]

  • Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]

  • Hantzsch Thiazole Synthesis 2010. Scribd. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate. Journal of Beijing Jiaotong University. [Link]

  • Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. ResearchGate. [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. SpringerLink. [Link]

  • Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cell. ACS Publications. [Link]

  • General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. ResearchGate. [Link]

  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Publishing. [Link]

  • Ethyl 2-BOC-aminothiazole-5-carboxylate: Chemical Properties & Synthesis Importance. Hopax. [Link]

  • Synthesis of aminothiazoles: polymer-supported approaches. RSC Publishing. [Link]

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Technical Support Center: Synthesis of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of 2-aminothiazole derivative synthesis. This document is structured as a series of troubleshooting guides and frequently asked questions, designed to provide researchers, scientists, and drug development professionals with actionable insights and solutions to common purity-related challenges. Our focus is not just on the "what" but the "why," grounding our recommendations in established chemical principles to ensure robust and reproducible outcomes.

Section 1: Core Troubleshooting for Purity Issues

This section addresses the most frequent and challenging issues encountered during the synthesis and work-up of 2-aminothiazole derivatives, particularly via the Hantzsch thiazole synthesis, which is a cornerstone method involving the condensation of an α-haloketone with a thioamide.[1][2][3]

Q1: My reaction yields a mixture of products, and the primary impurity is difficult to separate. What is the likely cause and solution?

A1: Isomer Formation is a Primary Concern.

A very common impurity is the isomeric 2-imino-2,3-dihydrothiazole .[4] Its formation is mechanistically plausible and often co-produced with the desired 2-aminothiazole, especially under acidic conditions.[4]

Causality & Mechanism: The Hantzsch synthesis proceeds through an initial Sₙ2 reaction between the thioamide's sulfur atom and the α-haloketone. The subsequent cyclization step, however, presents a choice. The intermediate contains two nucleophilic nitrogen atoms (in the case of a substituted thiourea). Kinetically, cyclization can occur via either nitrogen, leading to two different ring systems. Under acidic conditions, protonation of the exocyclic amino group can shift the equilibrium, favoring the pathway that leads to the 2-imino isomer.

Troubleshooting Protocol:

  • Control the pH: The most effective way to suppress 2-imino isomer formation is to run the reaction under neutral or slightly basic conditions.[4] This ensures the exocyclic nitrogen of the thiourea intermediate remains more nucleophilic, favoring the desired cyclization pathway.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction. The two isomers often have different polarities and should be distinguishable. If you observe two major spots forming early on, pH adjustment is likely necessary.[1][4]

  • Stoichiometry: Using a slight excess (1.1–1.5 equivalents) of the thioamide component can sometimes help drive the reaction towards the desired product.[4]

Hantzsch_Isomer_Formation reactants α-Haloketone + Thiourea intermediate S-Alkylated Isothiourea Intermediate reactants->intermediate Sₙ2 Attack path_neutral Neutral / Basic Conditions (pH > 7) intermediate->path_neutral path_acidic Acidic Conditions (pH < 7) intermediate->path_acidic product_amino Desired Product: 2-Aminothiazole path_neutral->product_amino Favored Cyclization product_imino Side Product: 2-Imino-dihydrothiazole path_acidic->product_imino Competing Cyclization

Caption: Hantzsch synthesis pathway showing competing isomer formation.

Q2: My reaction has a low yield, and the crude product is dark and tarry. How can I improve this?

A2: This often points to issues with starting material stability or harsh reaction conditions.

Low yields and the formation of polymeric or tarry byproducts are common when reactants are impure or when the reaction temperature is too high for the specific substrates.

Causality & Analysis:

  • Starting Material Purity: α-haloketones can be unstable and prone to self-condensation or decomposition, especially if they are not freshly prepared or purified. Similarly, some thioamides can oxidize. Verifying the purity of your starting materials by NMR or melting point analysis is a critical first step.[4]

  • Thermal Decomposition: Many organic molecules, particularly those with multiple functional groups, can decompose at elevated temperatures over prolonged periods. The Hantzsch synthesis is often exothermic, and excessive heat can "cook" the reaction, leading to intractable mixtures.

Troubleshooting Protocol:

  • Verify Reactant Quality: Use freshly opened or recently purified α-haloketones and thioamides. Store them under appropriate conditions (e.g., refrigerated, under inert gas) if they are known to be unstable.

  • Optimize Reaction Conditions: Do not assume that reflux is always optimal. Run a temperature screen using small-scale parallel reactions.[4] Start at room temperature and gradually increase to find the minimum temperature required for a clean, efficient conversion.

  • Solvent Choice: The choice of solvent can significantly impact the reaction. Protic solvents like ethanol are common and often effective, but for sensitive substrates, aprotic solvents might offer better control.

Table 1: Troubleshooting Summary for Low Yield & Impurity Formation

Observed Problem Potential Cause Recommended Action & Rationale
Multiple Products (Isomers) Reaction is too acidic.Run the reaction under neutral or basic conditions to favor the 2-aminothiazole pathway.[4]
Low Yield, Tarry Mixture Starting material decomposition or reaction temperature too high.Verify reactant purity via NMR/MP.[4] Screen temperatures from RT upwards to find the optimal balance.
Reaction Stalls Incorrect stoichiometry or inefficient cyclization.Use a slight excess (1.1-1.5 eq.) of thioamide.[4] Ensure adequate heating if the reaction is endothermic.
Product Insoluble/Precipitates Poor solubility in the chosen reaction solvent.While precipitation can drive the reaction, it may also trap impurities. Consider a solvent system that keeps the product soluble until work-up.

Section 2: FAQs on Analytical & Purification Strategies

A pure product is only as reliable as the methods used to confirm its purity and achieve it. This section covers common questions regarding the analysis and purification of 2-aminothiazole derivatives.

Q3: What is the most effective way to purify my crude 2-aminothiazole derivative?

A3: A combination of precipitation/recrystallization and column chromatography is the gold standard.

The ideal purification strategy depends on the physical properties of your specific derivative (e.g., polarity, crystallinity, solubility).

Recommended Purification Workflow:

  • Initial Work-up (Precipitation): A common and effective first step is to pour the reaction mixture into a cold, aqueous basic solution, such as 5% sodium carbonate (Na₂CO₃).[4] Many 2-aminothiazole products are poorly soluble in water and will precipitate out, leaving many polar impurities and excess reagents in the aqueous layer.[2]

  • Recrystallization: If the precipitated solid is crystalline, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate/hexane mixtures) can be a highly effective method for removing minor impurities.

  • Silica Gel Chromatography: For non-crystalline products, or to separate closely related impurities (like isomers), column chromatography is essential.[1] A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing polarity, is typically effective.

Purification_Workflow start Crude Reaction Mixture workup Quench with Aq. Base (e.g., 5% Na₂CO₃) start->workup filter Filter Precipitate workup->filter filtrate Aqueous Filtrate (Discard Impurities) filter->filtrate liquid crude_solid Crude Solid Product filter->crude_solid solid check_purity Assess Purity (TLC, ¹H NMR) crude_solid->check_purity is_pure Pure Product check_purity->is_pure Purity > 95% needs_purification Further Purification Required check_purity->needs_purification Purity < 95% chromatography Silica Gel Chromatography needs_purification->chromatography Oily / Non-crystalline or Isomers Present recrystallize Recrystallization needs_purification->recrystallize Crystalline Solid chromatography->is_pure recrystallize->is_pure

Caption: Decision workflow for purifying 2-aminothiazole derivatives.

Q4: Which analytical techniques are essential for confirming the purity and structure of my final compound?

A4: A multi-technique approach is required for unambiguous validation.

No single technique is sufficient. For a comprehensive analysis suitable for publication or regulatory submission, the following are recommended:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural confirmation.[1] The proton spectrum should show the characteristic thiazole ring proton (often a singlet between 6.5-7.5 ppm) and the -NH₂ protons. The absence of signals corresponding to starting materials or known byproducts is a key indicator of purity.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. High-resolution mass spectrometry (HRMS) is preferred for determining the exact elemental composition.[1]

  • Infrared Spectroscopy (IR): Useful for confirming the presence of key functional groups, such as the N-H stretches of the amino group (typically in the 3100-3400 cm⁻¹ region) and the C=N bond of the thiazole ring (~1515 cm⁻¹).[5]

  • Chromatographic Purity (HPLC): For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC), often with a UV detector, is the industry standard.[6] Analysis should show a single major peak, and purity is reported as the area percentage of this peak.

  • Elemental Analysis (CHN): Provides the percentage composition of carbon, hydrogen, and nitrogen, which should match the theoretical values for the proposed structure within a narrow margin (e.g., ±0.4%).[1]

Section 3: Key Experimental Protocols

The following protocols are provided as a validated starting point. They should be adapted based on the specific reactivity and physical properties of the substrates being used.

Protocol 1: General Synthesis of 4-Phenyl-2-aminothiazole

This protocol is adapted from standard Hantzsch synthesis procedures and is known to be high-yielding.[2][4]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol or Ethanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.2 eq).

  • Solvent Addition: Add ethanol (approx. 5-10 mL per gram of ketone).

  • Heating: Heat the mixture with stirring to a gentle reflux (for ethanol, ~78 °C). Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane). The reaction is often complete within 1-3 hours.

  • Cooling: Once the starting material is consumed, remove the flask from the heat source and allow it to cool to room temperature.

  • Work-up: Slowly pour the cooled reaction mixture into a beaker containing cold 5% Na₂CO₃ solution (approx. 20 mL per gram of ketone) while stirring. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration through a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Allow the collected solid to air-dry or dry in a vacuum oven at a low temperature (<50 °C) to obtain the crude product. The product can then be purified further by recrystallization from ethanol or by column chromatography.[1]

Protocol 2: Purification by Silica Gel Column Chromatography

Materials:

  • Crude 2-aminothiazole derivative

  • Silica gel (230-400 mesh)

  • Solvents: Hexane and Ethyl Acetate (HPLC grade)

  • Glass column, collection tubes, TLC plates

Procedure:

  • Column Packing: Pack a glass column with silica gel as a slurry in 100% hexane. Do not let the column run dry.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20, etc.) to move the compound(s) down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Combine and Evaporate: Combine the fractions that contain the pure desired product (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified compound.

References

  • Wikipedia. (n.d.). 2-Aminothiazole. [Link]

  • Der Pharma Chemica. (2011). Synthesis of novel 2-amino thiazole derivatives. [Link]

  • Hosseininezhad, S. (2022). Synthesis of 2-aminothiazole derivatives: A short review. ResearchGate. [Link]

  • Khalifa, M. E. (2019). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • ResearchGate. (2025). Synthesis of 2-aminothiazole derivatives. [Link]

  • Scholars Research Library. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. [Link]

  • Gontijo, T. B., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]

  • ResearchGate. (n.d.). Common methods for the synthesis of 2-aminothiazole. [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Semantic Scholar. (n.d.). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • ResearchGate. (n.d.). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • Universal Print. (n.d.). Synthesis and Evaluation of 2-Aminothiazole Derivative. [Link]

  • Bouasla, R., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

  • MDPI. (2019). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. [Link]

  • The Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of.... [Link]

  • EXCLI Journal. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. [Link]

  • Asian Journal of Research in Chemistry and Pharmaceutical Sciences. (2022). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. [Link]

  • Al-Balas, Q., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLOS ONE. [Link]

  • ResearchGate. (2025). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. [Link]

  • MDPI. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. [Link]

  • Gontijo, T. B., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • Google Patents. (n.d.).

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Ethyl 2-aminothiazole-5-carboxylate hydrochloride stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for Ethyl 2-aminothiazole-5-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability in aqueous solutions. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

Introduction to Stability Challenges

This compound is a key building block in medicinal chemistry.[1][2] However, its utility can be compromised by its inherent instability in aqueous environments. The primary degradation pathway is the hydrolysis of the ethyl ester functional group, which is susceptible to both acid and base catalysis.[3][4] This process yields the corresponding 2-aminothiazole-5-carboxylic acid, altering the compound's properties and potentially impacting experimental outcomes. Understanding and mitigating this degradation is critical for obtaining reliable and reproducible results.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q1: I'm seeing a new, more polar peak appear in my HPLC analysis of an aqueous stock solution. What is it?

A1: The appearance of a new, more polar peak is a strong indication of ester hydrolysis. The primary degradation product, 2-aminothiazole-5-carboxylic acid, is significantly more polar than the parent ethyl ester due to the presence of the free carboxylic acid group.

  • Causality: The ester bond in this compound is susceptible to cleavage by water, a reaction catalyzed by both H+ (acid) and OH- (base).[3] Even in neutral water, this reaction can proceed, albeit at a slower rate.

  • Verification Steps:

    • Mass Spectrometry (MS) Analysis: Confirm the identity of the new peak by LC-MS. The mass of the degradation product should correspond to the hydrolyzed compound (C4H4N2O2S, molecular weight: 144.15 g/mol ), which is the parent compound (C6H8N2O2S, molecular weight: 172.20 g/mol ) minus the ethyl group (C2H4) plus a hydrogen.

    • Forced Degradation: Intentionally degrade a sample of your compound by treating it with a dilute acid (e.g., 0.1 M HCl) and a dilute base (e.g., 0.1 M NaOH) and heating gently. Analyze these samples by HPLC. The retention time of the major degradation product in these stressed samples should match the unknown peak in your stock solution.

Q2: The potency of my compound seems to decrease over time in my cell culture medium. Why is this happening?

A2: The decrease in potency is likely due to the degradation of the ethyl ester to the less active or inactive carboxylic acid form. The rate of this hydrolysis can be significantly influenced by the pH and temperature of your cell culture medium.

  • Expert Insight: Cell culture media are typically buffered around pH 7.4. While this is near neutral, the presence of various components and the metabolic activity of cells can cause local pH shifts. Furthermore, incubators are maintained at 37°C, which accelerates the rate of hydrolysis compared to room temperature or refrigerated storage.

  • Mitigation Strategies:

    • Prepare Fresh Solutions: The most effective strategy is to prepare fresh stock solutions immediately before use and add them to the culture medium at the last possible moment.

    • pH Optimization of Stock Solution: If possible, prepare your concentrated stock solution in a slightly acidic buffer (e.g., pH 4-5) and store it at a low temperature (2-8°C) to minimize hydrolysis. However, ensure the final concentration of the buffer in your assay does not affect the experimental system.

    • Aqueous Solubility Considerations: While the hydrochloride salt enhances water solubility, the free base may have limited solubility. Degradation to the carboxylic acid can also alter solubility. Be mindful of potential precipitation.

Q3: My stock solution has turned slightly yellow/orange. Is it still usable?

A3: A color change often indicates degradation, though not necessarily hydrolysis of the ester. Thiazole-containing compounds can be sensitive to light and oxidation, which may lead to the formation of colored impurities.[5]

  • Recommended Action:

    • Analytical Verification: Analyze the discolored solution by HPLC with UV-Vis detection to quantify the amount of the parent compound remaining and to check for the presence of degradation products.

    • Purity Assessment: If the purity of the parent compound is still within an acceptable range for your experiment (e.g., >95%), it may be usable. However, for sensitive applications, it is always best to use a fresh, colorless solution.

    • Proper Storage: To prevent this, always store your solid compound and solutions protected from light in amber vials or wrapped in foil, and consider storing under an inert atmosphere (e.g., argon or nitrogen) if oxidative degradation is suspected.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in water?

A1: The principal degradation pathway is the hydrolysis of the ethyl ester to form 2-aminothiazole-5-carboxylic acid and ethanol. This reaction can be catalyzed by both acid and base.

Parent Ethyl 2-aminothiazole-5-carboxylate Product 2-Aminothiazole-5-carboxylic Acid + Ethanol Parent->Product H₂O (Acid or Base Catalyzed) Ester Hydrolysis

Caption: Primary degradation pathway of the compound.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability is highly pH-dependent. The hydrolysis of the ester is generally slowest in the acidic pH range (around pH 3-5) and increases significantly in neutral and alkaline conditions.

  • Acidic Conditions (pH < 7): The rate of hydrolysis is catalyzed by H+ ions. However, the 2-amino group on the thiazole ring will be protonated, which can offer some electronic stabilization.

  • Basic Conditions (pH > 7): The hydrolysis is catalyzed by hydroxide ions (OH-), which are strong nucleophiles. This reaction, known as saponification, is typically faster and irreversible, leading to the carboxylate salt.[4]

Table 1: Expected Qualitative Impact of pH and Temperature on Hydrolysis Rate

pH RangeTemperatureExpected Rate of HydrolysisPrimary Mechanism
2 - 44°CVery SlowAcid-catalyzed
2 - 425°CSlow to ModerateAcid-catalyzed
6 - 84°CSlowNeutral/Base-catalyzed
6 - 825°CModerate to FastNeutral/Base-catalyzed
> 925°CVery FastBase-catalyzed
Q3: What are the recommended storage conditions for aqueous stock solutions?

A3: To maximize the shelf-life of your aqueous stock solutions, adhere to the following guidelines:

  • Temperature: Store at 2-8°C. Avoid freezing, as this can cause the compound to come out of solution and may not improve stability further.

  • pH: If compatible with your experimental design, prepare the stock solution in a slightly acidic buffer (pH 4-5).

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Duration: Use freshly prepared solutions whenever possible. If storage is necessary, it is recommended to perform a stability study under your specific storage conditions to determine an appropriate use-by date.

Q4: Can I use organic co-solvents to improve stability?

A4: Using a water-miscible organic co-solvent such as DMSO or ethanol to prepare a concentrated stock solution can significantly improve stability by reducing the concentration of water available for hydrolysis. However, it is crucial to ensure the chosen solvent and its final concentration in the assay are compatible with your experimental system and do not introduce artifacts.

Recommended Procedures

Protocol 1: Basic Forced Degradation Study

This protocol helps to identify potential degradation products and assess the stability-indicating nature of an analytical method.

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide.

    • Thermal Stress: Heat the stock solution at 60°C.

    • Control: Keep 1 mL of the stock solution at 4°C, protected from light.

  • Incubation: Incubate the stressed samples (and a control) at 40°C for 24 hours. The basic hydrolysis sample should be monitored more frequently (e.g., after 1-2 hours) as degradation is expected to be rapid.

  • Analysis: After incubation, neutralize the acidic and basic samples. Analyze all samples by a suitable HPLC method (see Protocol 2).

  • Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify degradation products.

cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Stock Solution Stress Aliquot for Stress Conditions (Acid, Base, Oxidative, Thermal) Stock->Stress Incubate Incubate at 40°C Stress->Incubate Neutralize Neutralize Acid/Base Samples Incubate->Neutralize HPLC HPLC Analysis Neutralize->HPLC Evaluate Evaluate Degradation Profile HPLC->Evaluate

Caption: Workflow for a forced degradation study.

Protocol 2: Generic Stability-Indicating HPLC Method

This method provides a starting point for separating the parent compound from its primary hydrolytic degradant. Method optimization will be required.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 299 nm.[5]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

References

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. [Link]

  • Chemguide. Hydrolysing Esters. [Link]

  • NCERT. Biomolecules Chapter 9. [Link]

  • University of Calgary. Ch20: Hydrolysis of Esters. [Link]

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • National Institutes of Health. (2022). Artificial Esterase for Cooperative Catalysis of Ester Hydrolysis at pH 7. [Link]

  • National Institutes of Health. The pH-dependence of enzymic ester hydrolysis. [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65, 1-22.
  • Arkivoc. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • ACS Publications. (2020). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cell-Permeable Probes. Journal of Medicinal Chemistry, 63(15), 8354–8373.

Sources

Recrystallization techniques for purifying 2-amino-thiazole-5-carboxylic-acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-amino-thiazole-5-carboxylic-acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions to common challenges encountered during the recrystallization of this important class of heterocyclic compounds.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format. The causality behind each problem is explained, followed by a step-by-step resolution protocol.

Question 1: My compound 'oiled out' during cooling instead of forming crystals. What happened and how can I fix it?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is a common issue, especially with compounds that have relatively low melting points or when the solution is cooled too quickly.[1] The primary cause is often that the melting point of your compound is lower than the boiling point of the recrystallization solvent, causing it to "melt" in the hot, saturated solution.[2]

Probable Causes & Solutions:

  • High Solute Concentration: The solution may be too supersaturated.

  • Rapid Cooling: Cooling the solution too fast prevents the ordered arrangement of molecules into a crystal lattice.

  • Inappropriate Solvent Choice: The solvent's boiling point is significantly higher than the compound's melting point.

Step-by-Step Resolution:

  • Re-dissolve the Oil: Place the flask back on the heat source and warm it until the oil completely dissolves back into the solution.

  • Add More Solvent: Add a small amount (1-5% of the total volume) of hot solvent to slightly reduce the saturation.[1][3]

  • Ensure Slow Cooling: This is the most critical step. Insulate the flask (e.g., by leaving it on the cooling hotplate or covering it with a beaker) to ensure a very gradual temperature drop. Slow cooling is essential for forming high-purity crystals instead of an oil.[1]

  • Consider a Different Solvent: If oiling out persists, your solvent may be unsuitable. Choose a solvent or solvent system with a lower boiling point.

Question 2: After cooling, I have a very low yield, or no crystals formed at all. What went wrong?

Answer:

A low or zero yield is one of the most frequent problems in recrystallization. The most common reason is using an excessive amount of solvent, which keeps the compound dissolved even at low temperatures.[1][4]

Probable Causes & Solutions:

  • Excess Solvent: The minimum amount of hot solvent required to dissolve the compound was exceeded.[3]

  • Compound Too Soluble: The chosen solvent is too effective, meaning your compound has significant solubility even at 0 °C.

  • Premature Filtration: Filtering the solution while it was too hot, leading to loss of product that crystallized in the funnel.

Step-by-Step Resolution:

  • Concentrate the Solution: If no crystals have formed, reheat the solution and boil off a portion of the solvent in a fume hood to increase the concentration.[5] Allow the concentrated solution to cool again slowly.

  • Induce Crystallization: If the solution appears saturated but no crystals have formed, this may be due to supersaturation.[4]

    • Scratch Method: Gently scratch the inner surface of the flask just below the meniscus with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[3][4]

    • Seeding: Add a tiny "seed" crystal of your crude product to the cooled solution to initiate crystallization.[2][3]

  • Recover from Mother Liquor: If you have already filtered and obtained a low yield, you can often recover more product from the filtrate (mother liquor). Concentrate the mother liquor using a rotary evaporator and cool it to obtain a second crop of crystals.[6] Note that this second crop may be less pure.

Question 3: My final crystals are colored, even though the pure compound should be white. How do I remove colored impurities?

Answer:

Colored impurities are common in organic synthesis. They are often highly conjugated molecules that can be difficult to remove because they may have similar solubility profiles to your target compound or become trapped in the crystal lattice.

Probable Causes & Solutions:

  • Highly Soluble Impurities: The colored impurity is soluble in the hot solvent and remains in the solution upon cooling, but adsorbs to the surface of your crystals.

  • Insoluble Impurities: Char-like, insoluble impurities were not removed before the cooling step.

Step-by-Step Resolution: The Charcoal Treatment

  • Re-dissolve the Crystals: Dissolve the impure, colored crystals in the minimum amount of fresh, hot recrystallization solvent.

  • Add Activated Charcoal: Remove the flask from the heat source to prevent bumping. Add a very small amount of activated charcoal (a spatula tip is usually sufficient) to the solution.[3] Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

  • Heat and Swirl: Gently heat the solution with the charcoal for a few minutes. The activated charcoal has a high surface area and will adsorb the colored impurities.[2]

  • Perform Hot Gravity Filtration: To remove the charcoal, you must perform a hot gravity filtration using a fluted filter paper. This step is crucial and must be done quickly to prevent your desired compound from crystallizing prematurely in the filter funnel.

  • Crystallize: Allow the hot, decolorized filtrate to cool slowly as you would in a normal recrystallization.

Frequently Asked Questions (FAQs)

Q1: How do I select the best recrystallization solvent for my 2-amino-thiazole-5-carboxylic-acid derivative?

The ideal recrystallization solvent is one in which your target compound is highly soluble at high temperatures but poorly soluble at low temperatures.[2] For the polar 2-amino-thiazole-5-carboxylic-acid backbone, polar solvents are a good starting point. A patent for the synthesis of these derivatives suggests solvents like methanol, THF, and water, or mixtures thereof like THF/hexane.[7][8] Another study reports using a DMF/water mixture.[9]

Solvent Selection Workflow:

  • Assess Polarity: Start with the principle of "like dissolves like."[4] Given the polar amino and carboxylic acid groups, consider solvents like ethanol, methanol, or water.

  • Perform Small-Scale Tests:

    • Place ~20-30 mg of your crude compound into a small test tube.

    • Add the potential solvent dropwise at room temperature. A good solvent should not dissolve the compound well at this stage.

    • Heat the mixture to boiling. A good solvent should dissolve the compound completely at this stage. Use the minimum amount of solvent necessary.

    • Cool the test tube to room temperature and then in an ice bath. A large quantity of pure crystals should form.[3]

  • Consider Mixed Solvents: If no single solvent is ideal, use a mixed-solvent system.

Table 1: Common Solvents for Recrystallization of Polar Heterocycles
Solvent SystemTypeRationale & Use Case
Ethanol or MethanolSingle SolventGood general-purpose polar protic solvents. Effective for moderately polar compounds.
WaterSingle SolventExcellent for highly polar compounds that can hydrogen bond. Can be difficult to remove.[10]
DMF / WaterMixed SolventDMF is a powerful polar aprotic solvent. Water is added as an anti-solvent to reduce solubility upon cooling.[9]
THF / HexaneMixed SolventTHF dissolves a wide range of compounds. Hexane is a non-polar anti-solvent used to induce precipitation.[7][8]
Ethanol / WaterMixed SolventA highly versatile and common system where water is added to a hot ethanol solution to decrease solubility.[6]

Q2: What is the optimal cooling rate, and why is it so important?

The cooling rate directly impacts the purity and size of your crystals. Slow cooling is always preferred.

  • Mechanism: Slow cooling allows molecules to selectively deposit onto the growing crystal lattice in the most stable arrangement, naturally excluding impurity molecules that do not fit well.[2] This process results in larger, purer crystals.

  • Consequences of Rapid Cooling: Cooling a flask directly in an ice bath from a high temperature causes the compound to "crash out" of solution. This rapid precipitation traps impurities within the crystals, defeating the purpose of the purification.[5]

Recommended Cooling Protocol:

  • Allow the hot, clear solution to cool to room temperature undisturbed on a benchtop.

  • Once at room temperature, crystal formation should have begun.

  • Only then, place the flask in an ice bath for at least 15-20 minutes to maximize the yield by further decreasing the compound's solubility.[3]

Experimental Protocols

Protocol 1: Standard Single-Solvent Recrystallization
  • Dissolution: Place the crude 2-amino-thiazole-5-carboxylic-acid derivative in an Erlenmeyer flask. Add a magnetic stir bar.

  • Add Solvent: Add the chosen solvent to the flask, initially just enough to cover the solid.

  • Heating: Heat the mixture to a gentle boil on a hotplate with stirring. Add more solvent dropwise until the solid just dissolves completely. It is critical to use the minimum amount of boiling solvent.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration at this stage.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Ice Bath: Once cooled, place the flask in an ice bath for 20 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry completely.

Visual Guides

Recrystallization Workflow

The following diagram illustrates the standard workflow for a successful recrystallization experiment.

Recrystallization_Workflow A Dissolve Crude Solid in Minimum Hot Solvent B Insoluble Impurities Present? A->B C Hot Gravity Filtration B->C Yes D Cool Solution Slowly to Room Temperature B->D No C->D E Cool in Ice Bath D->E F Collect Crystals (Vacuum Filtration) E->F G Wash with Ice-Cold Solvent F->G H Dry Pure Crystals G->H

Caption: Standard experimental workflow for purification by recrystallization.

Troubleshooting Decision Tree

Use this decision tree if you encounter problems with crystal formation after the initial cooling period.

Troubleshooting_Tree Start No Crystals Formed After Cooling Q1 Is the solution cloudy or clear? Start->Q1 Cloudy Cloudy (Supersaturated) Q1->Cloudy Clear Clear Q1->Clear Action1 Scratch flask with glass rod Cloudy->Action1 Action2 Add a seed crystal Cloudy->Action2 Action3 Reheat and boil off some solvent Clear->Action3 Likely too much solvent Action4 Re-evaluate solvent choice Action3->Action4 If problem persists

Caption: Decision tree for troubleshooting failed crystallization attempts.

References

  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
  • US7932386B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google P
  • Recrystallization - University of California, Irvine.
  • Problems with Recrystallis
  • Recrystalliz
  • Synthesis of some new 5- substituted of - JOCPR.
  • Reagents & Solvents: Solvents for Recrystalliz
  • Solvent selection for recrystallization: An undergraduate organic experiment - Journal of Chemical Educ
  • Recrystallization Process Questions - Chemistry Stack Exchange.
  • Troubleshooting Recrystalliz
  • US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google P

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Overcoming steric hindrance in Ethyl 2-aminothiazole-5-carboxylate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 2-aminothiazole-5-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the chemical modification of this versatile scaffold. Here, we address specific experimental issues in a question-and-answer format, providing not just protocols, but the underlying scientific principles to empower your research.

Introduction: The Challenge of Steric Hindrance

Ethyl 2-aminothiazole-5-carboxylate is a foundational building block in medicinal chemistry, prized for its role in the synthesis of a wide array of biologically active compounds.[1][2] However, its bifunctional nature—a nucleophilic amino group at the 2-position and an electrophilic ester at the 5-position—coupled with the electronic properties of the thiazole ring, presents unique synthetic challenges. A primary obstacle is steric hindrance , where the spatial arrangement of atoms near a reaction site impedes the approach of reagents, slowing down or even preventing desired transformations.[3][4] This guide provides troubleshooting strategies and validated protocols to overcome these steric barriers.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Acylation and Amide Bond Formation

Question 1: My N-acylation/amide coupling reaction with a bulky carboxylic acid is failing or giving very low yields. What's going wrong?

This is a classic issue of steric hindrance. The exocyclic 2-amino group of the thiazole can be a poor nucleophile, and when paired with a sterically demanding acylating agent (e.g., a carboxylic acid with bulky α-substituents), the activation energy for the reaction becomes prohibitively high. Standard coupling reagents may not be sufficient to overcome this barrier.

Troubleshooting Workflow:

G cluster_0 Problem: Low Yield in N-Acylation Start Low Yield with Bulky Acid Protect Is the ester group interfering? Start->Protect Initial Check Strategy2 Strategy 2: Use High-Activity Coupling Agents Start->Strategy2 Direct Approach Strategy1 Strategy 1: Protect the Amino Group Protect->Strategy1 Yes / No Result Improved Yield Strategy1->Result Strategy3 Strategy 3: Convert Acid to Acyl Halide Strategy2->Strategy3 If Strategy 2 Fails Strategy2->Result Strategy3->Result

Caption: Troubleshooting logic for low-yield N-acylation reactions.

Solution 1.1: Protect the Amino Group for Subsequent Reactions

To perform reactions at the C5-ester, such as hydrolysis followed by amide coupling with a hindered amine, it is essential to first protect the 2-amino group. The tert-butyloxycarbonyl (Boc) group is a common and effective choice. This prevents unwanted side reactions and allows for more forceful conditions at the C5-position.

Protocol 1.1: Boc Protection of Ethyl 2-aminothiazole-5-carboxylate [5][6]

  • Reagents & Setup:

    • Ethyl 2-aminothiazole-5-carboxylate (1.0 eq)

    • Di-tert-butyl carbonate (Boc)₂O (1.2 eq)

    • Triethylamine (TEA) (1.5 eq)

    • 1,4-Dioxane

    • Round-bottom flask with magnetic stirrer

  • Procedure:

    • Dissolve Ethyl 2-aminothiazole-5-carboxylate in 1,4-dioxane (approx. 6 mL per gram of substrate).

    • Add triethylamine, followed by di-tert-butyl carbonate.

    • Stir the reaction mixture at room temperature for 6-8 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, remove the solvent under reduced pressure.

    • Add water to the residue and extract with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the organic layer in vacuo to yield the crude product, which can be purified by recrystallization or column chromatography.

Solution 1.2: Advanced Coupling Reagents for Sterically Hindered Partners

When coupling a Boc-protected 2-aminothiazole-5-carboxylic acid with a sterically hindered amine (e.g., 2-chloro-6-methylaniline), standard coupling agents like HATU can be unsatisfactory.[6] A more robust system is required.

Protocol 1.2: Amide Coupling with EDC/DMAP and Catalytic HOBt [3]

This method is effective for electron-deficient and sterically hindered amines. The reaction likely proceeds through a highly reactive acyliminium ion intermediate.

  • Reagents & Setup:

    • Boc-protected 2-aminothiazole-5-carboxylic acid (1.2 eq)

    • Sterically hindered amine (1.0 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 eq)

    • 4-Dimethylaminopyridine (DMAP) (1.0 eq)

    • Hydroxybenzotriazole (HOBt) (0.1 eq)

    • Acetonitrile (CH₃CN)

  • Procedure:

    • To a solution of the carboxylic acid in acetonitrile, add the amine, EDC, DMAP, and HOBt.

    • Stir the mixture at room temperature for 18-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine.

    • Dry the organic phase over anhydrous sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography.

Table 1: Comparison of Coupling Agent Efficacy for Hindered Amide Bond Formation

Coupling Agent(s)BaseSolventTypical ConditionsReported Outcome for Hindered Substrates
HATUDIPEADMFRoom Temp, 4 daysUnsatisfactory to low yield[7]
EDC / HOBt-CH₂Cl₂/DMFRoom Temp, 12-24hOften sluggish, low conversion[7]
EDC / DMAP / HOBt (cat.)-CH₃CNRoom Temp, 18-24hGood to excellent yields[3]
T3P® (Propylphosphonic Anhydride)PyridineEtOAc50 °C, 12hEffective for many hindered systems
Acyl Fluoride (generated in situ)-Dioxane100 °C, 24hEfficient where other methods fail[7]

Question 2: I'm trying to synthesize a 2-amino-N-arylthiazole-5-carboxamide, but the final amide coupling with my hindered aniline is problematic. Is there another way?

Yes. Instead of forming the thiazole ring first and then attaching the hindered amide, you can reverse the order of operations. This alternative synthetic route builds the thiazole ring onto a pre-formed, sterically hindered acrylamide intermediate, bypassing the difficult coupling step entirely.

Solution 2.1: Alternative Synthesis via Acrylamide Intermediate [6]

This strategy eliminates the need for protection/deprotection steps and avoids the challenging late-stage amide coupling.

Workflow for Alternative Synthesis:

G cluster_1 Alternative Synthetic Pathway Start β-ethoxy acryloyl chloride + Hindered Aniline Step1 Form β-ethoxyacrylamide Intermediate Start->Step1 Step2 Chemoselective α-bromination (NBS) Step1->Step2 Step3 One-pot Thiazole Ring Formation (Thiourea) Step2->Step3 End Desired 2-aminothiazole-5-carboxamide Step3->End

Caption: Alternative pathway to avoid late-stage hindered amide coupling.

Protocol 2.1: Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide [6]

  • Step A: Formation of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide

    • Dissolve 2-chloro-6-methylaniline (1.0 eq) in THF.

    • Add pyridine (1.1 eq) as a base.

    • Slowly add β-ethoxy acryloyl chloride (1.05 eq) at 0-10 °C.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Work up with an acidic wash (e.g., 1N HCl) and extract with an organic solvent. Dry and concentrate to obtain the acrylamide intermediate.

  • Step B: Bromination and Thiazole Formation

    • Dissolve the acrylamide intermediate from Step A in a 1:1 mixture of 1,4-dioxane and water.

    • Cool the mixture to -10 to 0 °C and add N-bromosuccinimide (NBS) (1.1 eq).

    • Stir at this temperature for 1 hour.

    • Add thiourea (1.1 eq) to the mixture.

    • Heat the reaction to 80-90 °C and stir for 2-3 hours until cyclization is complete (monitor by TLC).

    • Cool the reaction, neutralize with a base (e.g., aqueous ammonia), and collect the precipitated product by filtration. Wash with water and dry to yield the final product.

Section 2: C-C Bond Formation (Suzuki Coupling)

Question 3: My Suzuki coupling reaction using a 2-halo-thiazole-5-carboxylate derivative and a sterically hindered boronic acid is not working. What can I do?

Suzuki reactions involving sterically hindered substrates, especially those with ortho-substituents or adjacent heterocyclic nitrogen atoms, are notoriously challenging.[4] The nitrogen atom in the thiazole ring can coordinate to the palladium catalyst, potentially interfering with the catalytic cycle. Furthermore, bulky groups on either coupling partner can prevent the necessary transmetalation and reductive elimination steps.

Troubleshooting & Optimization Strategies:

Solution 3.1: Ligand-Free, Palladacycle-Facilitated Coupling

For some hindered systems, the thiazole nitrogen itself can act as an internal ligand, facilitating the formation of a palladacycle intermediate that promotes the reaction. In such cases, external phosphine ligands may be unnecessary or even detrimental.

Protocol 3.1: Ligand-Free Suzuki Coupling of Hindered Thiazoles [4]

  • Reagents & Setup:

    • Hindered 2-halothiazole derivative (1.0 eq)

    • Arylboronic acid (1.5 eq)

    • Palladium(II) Acetate (Pd(OAc)₂) (5-10 mol%)

    • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 eq)

    • Solvent: Dioxane/Water (e.g., 4:1 mixture)

  • Procedure:

    • Combine the halothiazole, boronic acid, base, and Pd(OAc)₂ in a reaction vessel.

    • Degas the solvent mixture (e.g., by sparging with argon for 15-20 minutes) and add it to the vessel.

    • Heat the reaction mixture at 80-100 °C under an inert atmosphere (Nitrogen or Argon).

    • Monitor the reaction progress by LC-MS.

    • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

    • Wash the organic layer, dry, and concentrate. Purify by column chromatography.

Table 2: Key Parameters for Optimizing Hindered Suzuki-Miyaura Couplings

ParameterRecommendation for Hindered SubstratesRationale
Catalyst Pd(OAc)₂, Pd₂(dba)₃Ligand-free precursors may allow for palladacycle formation.
Ligand Consider ligand-free first. If needed, use bulky, electron-rich phosphines (e.g., SPhos, XPhos).Bulky ligands can stabilize the active Pd(0) species and promote oxidative addition.
Base Stronger, bulkier bases like K₃PO₄, Cs₂CO₃, or CsF.Can accelerate the transmetalation step, which is often rate-limiting with hindered substrates.
Solvent Aprotic polar solvents (Dioxane, Toluene, DMF) often with water.Solvent choice affects solubility and the rate of different steps in the catalytic cycle.
Temperature Often requires elevated temperatures (80-120 °C). Microwave irradiation can be beneficial.Provides the necessary energy to overcome the activation barrier imposed by steric hindrance.
Section 3: Alternative Activation Methods

Question 4: My reaction is very slow even with optimized conditions. Are there other ways to accelerate it?

When thermal heating is insufficient, microwave irradiation can be a powerful tool to overcome high activation barriers, often dramatically reducing reaction times and improving yields.

Solution 4.1: Microwave-Assisted Synthesis

Microwave energy efficiently heats polar solvents and reagents, leading to rapid, localized superheating that can accelerate reactions that are sluggish under conventional heating.[8] This is particularly effective for Hantzsch thiazole synthesis and various coupling reactions.

Protocol 4.1: General Microwave-Assisted Hantzsch Synthesis [9][10]

  • Reagents & Setup:

    • α-Haloketone (or in situ generated equivalent) (1.0 eq)

    • Thiourea (1.0 eq)

    • Iodine (catalytic)

    • Ethanol

    • Microwave synthesis vial

  • Procedure:

    • In a microwave vial, combine the ketone, thiourea, and a catalytic amount of iodine in ethanol.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate at a set temperature (e.g., 100-140 °C) for a short duration (e.g., 5-20 minutes). Note: Optimize time and temperature for your specific substrate.

    • After cooling, pour the reaction mixture into water and neutralize with a base (e.g., NH₄OH).

    • Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.

Table 3: Conventional vs. Microwave-Assisted Synthesis of a 2-Aminothiazole Derivative [10]

MethodReaction TimeYield
Conventional Reflux12-14 hours~58%
Microwave Irradiation6-8 minutes~90%

References

  • Liu, F. et al. (2012). Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(4), o747. Available at: [Link]

  • Ye, N. et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2010(6), 32-38. Available at: [Link]

  • Lumb, P. et al. (2008). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. Google Patents, US7408069B2.
  • Singh, P. et al. (2013). A 4-(o-chlorophenyl)-2-aminothiazole: Microwave Assisted Synthesis, Spectral, Thermal, XRD and Biological Studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 115, 346-353. Available at: [Link]

  • Patel, N. B. et al. (2025). Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates. Medicinal and Medical Chemistry. Available at: [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Available at: [Link]

  • El-Sayed, N. N. E. et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available at: [Link]

  • Rahatgaonkar, A., & Rathod, A. (2006). Microwave-Assisted Synthesis of 2-amino-4-substituted Phenyl-thiazole. Asian Journal of Chemistry, 18(2), 1039-1042. Available at: [Link]

  • Zhang, Z. Y. et al. (2006). Solvent free synthesis of 2-aminothiazole derivatives under microwave irradiation. Chinese Chemical Letters, 17(8), 1024-1026. Available at: [Link]

  • Abdel-Aziz, H. A. et al. (2018). Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. Molecules, 23(2), 434. Available at: [Link]

  • Xu, Z. et al. (2015). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Synthetic Communications, 45(1), 113-123. Available at: [Link]

  • Pate, K. M. et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(1), 44-46. Available at: [Link]

  • Elsayed, M. S. A. et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. ACS Omega, 2(12), 8812-8825. Available at: [Link]

  • Wikipedia. (n.d.). Steric hindrance. Available at: [Link]

  • ChemTalk. (n.d.). Steric Hindrance. Available at: [Link]

  • Zhao, Q. et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry, 19(7), 2261-5. Available at: [Link]

  • El-Faham, A. et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available at: [Link]

  • Khalifa, M. E. (2015). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 62(1), 1-15. Available at: [Link]

  • Larsson, P. et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry, 13(47), 11463-11466. Available at: [Link]

  • ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Available at: [Link]

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Technical Support Center: Navigating Solubility Challenges with Ethyl 2-aminothiazole-5-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 2-aminothiazole-5-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile intermediate in their work. As a key building block in the synthesis of numerous bioactive molecules, particularly in the development of anti-bacterial and anti-cancer therapeutics, understanding its solubility characteristics is paramount to successful experimentation.[1] This document provides in-depth troubleshooting guidance and frequently asked questions to address common solubility challenges encountered in the laboratory.

Understanding the Molecule: A Tale of Two Forms

Ethyl 2-aminothiazole-5-carboxylate in its free base form is a white to yellow or light brown crystalline powder.[2] A critical physicochemical property to note is its insolubility in water.[3] To enhance its utility in aqueous and biological systems, it is often converted to its hydrochloride salt. This process involves the protonation of the basic 2-amino group on the thiazole ring by hydrochloric acid. This conversion to an ionic salt form generally increases its aqueous solubility. However, as many researchers discover, achieving a clear, stable solution can still present challenges.

The predicted pKa of the conjugate acid of the 2-amino group is approximately 3.12.[3] This indicates that in solutions with a pH below this value, the protonated, and thus more soluble, hydrochloride salt form will predominate. This pH-dependent solubility is a key factor in many of the troubleshooting strategies outlined below.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in water. What is the recommended starting point?

A1: While the hydrochloride salt is more water-soluble than the free base, its aqueous solubility can still be limited. For many hydrophobic compounds, a common starting point for creating a high-concentration stock solution is to use an organic solvent.[4] Dimethyl sulfoxide (DMSO) is a widely used initial solvent for this purpose. From this concentrated stock, you can then perform serial dilutions into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is compatible with your assay system.

Q2: Can I improve the aqueous solubility by adjusting the pH?

A2: Yes, adjusting the pH can significantly impact the solubility of this compound. Since the 2-amino group is basic, lowering the pH of your aqueous buffer (making it more acidic) will favor the protonated, more soluble salt form.[4] It is advisable to test a range of acidic pH values (e.g., pH 2-5) to find the optimal balance for solubility and the stability of your experimental system. Always verify that the chosen pH does not adversely affect your cells, proteins, or other assay components.

Q3: What are some recommended organic solvents for this compound?

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

It is always recommended to start with a small amount of the compound and your chosen solvent to empirically determine the solubility before preparing a large-scale stock solution.

Q4: My compound precipitates out of solution when I dilute my organic stock into an aqueous buffer. What can I do?

A4: This is a common issue when the final concentration in the aqueous medium exceeds the compound's solubility limit. Here are a few strategies to address this:

  • Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of the compound in your assay.

  • Use a Co-solvent System: Incorporating a water-miscible organic solvent (a co-solvent) into your aqueous buffer can help maintain solubility.[4][5][6] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[4] Start with a low percentage of the co-solvent (e.g., 1-5%) and increase if necessary, while monitoring for any effects on your experiment.

  • Employ Surfactants: In some cases, the addition of a small amount of a biocompatible surfactant, such as Tween-80 or Pluronic-F68, can help to keep the compound in solution.[7]

Q5: Are there any other advanced techniques to enhance solubility for in vitro assays?

A5: Yes, for particularly challenging cases, you can explore the use of cyclodextrins. These are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their core, while their hydrophilic exterior enhances aqueous solubility.[4] This technique, known as complexation, can be a powerful tool for increasing the apparent water solubility of your compound.

Troubleshooting Guide

This section provides a systematic approach to resolving common solubility problems with this compound.

Problem 1: The solid compound will not dissolve in the chosen solvent.
Potential Cause Troubleshooting Step Scientific Rationale
Insufficient Solvent Volume Gradually add more solvent in small increments until the solid dissolves.The concentration of the compound may be exceeding its solubility limit in the given volume of solvent.
Inappropriate Solvent Choice If the compound remains insoluble even with excess solvent, consider switching to a different solvent. For example, if ethanol is not effective, try DMSO or DMF for a stock solution.The polarity and hydrogen bonding capacity of the solvent play a crucial role in its ability to solvate the compound. A different solvent may have more favorable interactions.
Low Temperature Gently warm the solution in a water bath. Be cautious and ensure the compound is stable at elevated temperatures.Solubility often increases with temperature as the increased kinetic energy helps to overcome the lattice energy of the solid.
Slow Dissolution Rate Increase agitation by vortexing or sonicating the sample for a short period.Mechanical agitation increases the surface area of the solid exposed to the solvent, accelerating the rate of dissolution.
Problem 2: The compound dissolves initially but then precipitates over time.
Potential Cause Troubleshooting Step Scientific Rationale
Supersaturated Solution Prepare a new solution at a slightly lower concentration.The initial dissolution may have been kinetically favored, leading to a supersaturated state that is thermodynamically unstable and prone to precipitation.
Change in Temperature Ensure the solution is stored at a constant temperature. If it was prepared warm, it may precipitate upon cooling to room temperature.As temperature decreases, the solubility of many compounds also decreases, leading to precipitation from a saturated solution.
pH Shift If using an aqueous buffer, re-verify the pH. A shift towards a more basic pH can cause the less soluble free base to precipitate.The equilibrium between the hydrochloride salt and the free base is pH-dependent. A higher pH deprotonates the amino group, reducing solubility.
Evaporation of Solvent Ensure the solution container is tightly sealed to prevent solvent evaporation.Evaporation of the solvent will increase the concentration of the compound, potentially exceeding its solubility limit.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent

This protocol describes a general method for preparing a stock solution of this compound in an organic solvent like DMSO.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube or vial.

  • Adding the Solvent: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Dissolution: Vortex the mixture vigorously until the solid is completely dissolved. Gentle warming in a water bath (37°C) can be used if necessary, but ensure the compound's stability at this temperature.

  • Sterilization (Optional): If required for your application (e.g., cell culture), filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Protocol 2: Preparation of a Working Solution in an Aqueous Buffer

This protocol outlines the dilution of a concentrated organic stock solution into an aqueous buffer for experimental use.

Materials:

  • Concentrated stock solution of this compound (from Protocol 1)

  • Sterile aqueous buffer (e.g., PBS, Tris-HCl) at the desired pH

  • Sterile dilution tubes

  • Pipettes

Procedure:

  • Pre-warm the Buffer: If diluting into a large volume, pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C).

  • Dilution: While vortexing the aqueous buffer, add the required volume of the concentrated stock solution dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

  • Final Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the working solution is low (typically <0.5%) and does not affect your experimental results.

  • Visual Inspection: Visually inspect the working solution for any signs of precipitation. If the solution is cloudy, it may indicate that the solubility limit has been exceeded.

  • Use Immediately: It is recommended to prepare the working solution fresh for each experiment.

Visualizing the Science

Diagram 1: The Role of pH in Solubility

G cluster_0 Low pH (Acidic Environment) cluster_1 High pH (Basic Environment) Protonated_Form Ethyl 2-aminothiazole-5-carboxylate HCl (Protonated 2-amino group) High_Solubility Higher Aqueous Solubility Protonated_Form->High_Solubility Favored State Equilibrium pH-Dependent Equilibrium Protonated_Form->Equilibrium Free_Base Ethyl 2-aminothiazole-5-carboxylate (Neutral 2-amino group) Low_Solubility Lower Aqueous Solubility (Potential Precipitation) Free_Base->Low_Solubility Favored State Equilibrium->Free_Base

Caption: pH-dependent equilibrium of the compound.

Diagram 2: Troubleshooting Workflow for Dissolving the Compound

G Start Start: Dissolve Compound Check_Dissolution Does it dissolve completely? Start->Check_Dissolution Increase_Solvent Increase solvent volume Check_Dissolution->Increase_Solvent No Success Solution Prepared Check_Dissolution->Success Yes Increase_Solvent->Check_Dissolution Change_Solvent Try alternative solvent (e.g., DMSO, DMF) Increase_Solvent->Change_Solvent If still insoluble Apply_Energy Apply gentle heat or sonication Increase_Solvent->Apply_Energy If dissolution is slow Change_Solvent->Check_Dissolution Apply_Energy->Check_Dissolution Precipitation Does it precipitate upon dilution in aqueous buffer? Success->Precipitation Precipitation->Success No Lower_Concentration Lower final concentration Precipitation->Lower_Concentration Yes Lower_Concentration->Precipitation Use_Cosolvent Add a co-solvent (e.g., Ethanol) Lower_Concentration->Use_Cosolvent If precipitation persists Use_Cosolvent->Precipitation Adjust_pH Lower pH of aqueous buffer Use_Cosolvent->Adjust_pH If still an issue Adjust_pH->Precipitation

Caption: A stepwise guide to troubleshooting solubility issues.

References

  • PhytoTech Labs. Preparing Stock Solutions. PhytoTech Labs. Available at: [Link].

  • LookChem. This compound. LookChem. Available at: [Link].

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link].

  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link].

  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link].

  • International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. Available at: [Link].

  • ResearchGate. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). ResearchGate. Available at: [Link].

  • Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. Available at: [Link].

Sources

Preventing degradation of aminothiazole compounds during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with aminothiazole compounds. This resource is designed to provide practical, in-depth answers to common challenges encountered during the storage and handling of these valuable chemical entities. Our goal is to equip you with the knowledge to proactively prevent degradation, troubleshoot stability issues, and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding aminothiazole stability.

Q1: My solid aminothiazole compound has changed color from light brown to a darker brown. What happened? This is a common observation and is typically indicative of gradual oxidation or reaction with atmospheric components. The 2-aminothiazole moiety can be susceptible to oxidation over time, leading to the formation of colored impurities.[1][2] Storing the solid under an inert atmosphere (like argon or nitrogen) and in a desiccator can mitigate this.

Q2: I dissolved my aminothiazole compound in DMSO, left it on the bench for a few days, and now my biological assay results are inconsistent. Why? This is a critical issue. Studies have shown that some aminothiazole compounds are unstable in DMSO at room temperature.[3] The compound can undergo decomposition, leading to the formation of oxygenated and dimerized products.[3] These degradants may have their own biological activity, leading to irreproducible results or false positives.[3] It is crucial to store DMSO stock solutions at -20°C or -80°C immediately after preparation.

Q3: Can I store my aminothiazole compound in an aqueous buffer for a few days in the refrigerator? This is generally not recommended without prior stability testing. While specific stability depends on the compound's structure and the buffer's pH, heterocyclic compounds can be susceptible to hydrolysis.[3][4] For aqueous-based experiments, it is always best to prepare solutions fresh from a frozen, concentrated stock in an appropriate organic solvent.

Q4: Do I need to protect my aminothiazole compounds from light? Absolutely. The thiazole ring system and its derivatives can be sensitive to light, particularly UV radiation.[5] Photodegradation can occur, sometimes rapidly, leading to complex decomposition pathways, including ring-opening and reactions with oxygen.[6][7] Always store both solid compounds and solutions in amber vials or wrap containers with aluminum foil to protect them from light.

Troubleshooting Guide: Diagnosing and Solving Degradation Issues

This guide provides a deeper dive into specific problems, their underlying causes, and corrective actions.

Issue 1: Discoloration of Solid or Solution
  • Observation: The compound, either in solid form or in solution, develops a yellow, brown, or sometimes pinkish hue over time.

  • Primary Suspects:

    • Oxidation: The electron-rich amino group and thiazole ring are susceptible to oxidation from atmospheric oxygen. This process can be accelerated by light and elevated temperatures.[2][8]

    • Photodegradation: Exposure to ambient or UV light can create reactive species that lead to colored degradants.[5]

  • Causality Explained: Oxidation often involves the formation of N-oxides or phenolic-type species if hydroxyl groups are generated on aromatic substituents, which are frequently colored. Photodegradation can break open the thiazole ring, leading to a complex mixture of byproducts that absorb visible light.[6][7]

  • Troubleshooting & Prevention:

    • Inert Atmosphere: For long-term storage of solids, flush the vial with an inert gas like argon or nitrogen before sealing.

    • Light Protection: Use amber glass vials for all storage. If clear vials are used, wrap them securely in aluminum foil.[7]

    • Solvent Purity: Use high-purity, anhydrous-grade solvents. Peroxides in older ethers or aldehydes in DMSO can initiate degradation.

    • De-gas Solvents: For preparing solutions for sensitive applications, sparging the solvent with nitrogen or argon before use can remove dissolved oxygen.

Issue 2: Precipitation or Cloudiness in Solution
  • Observation: A previously clear solution, typically a DMSO stock stored at -20°C, appears cloudy or contains visible precipitate after thawing.

  • Primary Suspects:

    • Degradation: Degradation products may be less soluble than the parent compound, causing them to crash out of solution. This is particularly relevant for DMSO stocks not stored properly.[3]

    • Poor Solubility: The compound may have borderline solubility in the chosen solvent. Freeze-thaw cycles can promote precipitation of less soluble materials. Some aminothiazole derivatives are known to have solubility issues.[9]

    • Water Contamination: Absorption of atmospheric moisture into hygroscopic solvents like DMSO can reduce the compound's solubility, causing it to precipitate.

  • Causality Explained: When a compound degrades, its polarity and crystal packing energy change. If the degradant is significantly less polar or more planar than the parent molecule, its solubility in a polar solvent like DMSO can decrease dramatically.

  • Troubleshooting & Prevention:

    • Confirm Degradation: Analyze the solution by HPLC or LC-MS to see if new peaks (degradants) are present. Compare this to a freshly prepared sample.

    • Minimize Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes. This is the most effective way to prevent issues related to repeated temperature cycling.

    • Proper Thawing: Thaw vials quickly in a water bath and vortex thoroughly to ensure complete re-dissolution before use.

    • Solvent Management: Use anhydrous DMSO and handle it in a way that minimizes water absorption (e.g., use a syringe to withdraw solvent from a septum-sealed bottle).

Issue 3: Loss of Purity or Biological Activity
  • Observation: A stored sample shows a decrease in the main peak area by HPLC analysis, or it demonstrates reduced potency in a biological assay compared to a fresh batch.

  • Primary Suspects:

    • All Degradation Pathways: Oxidation, hydrolysis, and photodegradation all lead to a quantifiable loss of the active parent compound.[3][5][7]

    • Solvent Reactivity: As noted, DMSO can directly contribute to decomposition.[3] Other reactive solvents or impurities could also be the cause.

  • Causality Explained: Any chemical transformation of the parent molecule reduces its concentration. The resulting degradants typically have different structures and therefore different biological activities, leading to a drop in observed potency. In the case of the antimalarial aminothiazole study, the degradation products were paradoxically more active, highlighting the critical need to work with pure, well-characterized compounds.[3]

  • Troubleshooting & Prevention:

    • Implement a Stability Study: For any new or critical aminothiazole compound, a proactive stability study is the best defense. See the detailed protocol below.

    • Strict Storage Protocol: Enforce a strict storage policy for all aminothiazole compounds and their solutions.

Best Practices for Storage of Aminothiazole Compounds

This table summarizes the recommended storage conditions to maximize the shelf-life of your compounds.

Parameter Solid Compound (Long-Term) Stock Solution (e.g., in DMSO) Rationale
Temperature -20°C-80°C (preferred) or -20°CLow temperatures drastically slow the rate of all chemical degradation reactions.[3]
Atmosphere Inert Gas (Argon/Nitrogen), DesiccatedSealed Vial, Minimal HeadspacePrevents oxidation and hydrolysis from atmospheric oxygen and moisture.[10]
Light Amber Vial or Foil-WrappedAmber Vial or Foil-WrappedPrevents light-induced photodegradation.[5]
Container Tightly-sealed glass vialTightly-sealed glass or polypropylene vialPrevents solvent evaporation and contamination.[11]
Handling Aliquot into single-use amountsPrepare single-use aliquotsMinimizes freeze-thaw cycles and contamination risk.
Visualizing Degradation: Key Pathways

The following diagram illustrates the primary mechanisms by which aminothiazole compounds can degrade. Understanding these pathways is key to designing effective storage strategies.

Key Degradation Pathways of Aminothiazole Compounds cluster_degradation Degradation Products Parent Aminothiazole Compound Oxidized Oxidized Products (N-oxides, etc.) Parent->Oxidized Oxygen (Air) Hydrolyzed Hydrolysis Products (Ring-Opened) Parent->Hydrolyzed Water (Moisture, Buffer) Photo Photodegradation Products Parent->Photo UV/Visible Light Dimerized Dimerized/Aggregated Products Parent->Dimerized Solvent (DMSO) Temperature

Caption: Major routes of aminothiazole degradation.

Experimental Protocol: A Practical Guide to Stability Testing

This protocol outlines a basic experiment to assess the stability of an aminothiazole compound in a DMSO solution under various common laboratory conditions.

Objective: To determine the stability of Compound X when stored in DMSO under different temperature and light conditions over a 4-week period.

Materials:

  • Compound X (solid)

  • Anhydrous DMSO

  • HPLC-grade Acetonitrile and Water

  • Formic Acid (or other appropriate modifier)

  • 2 mL amber glass HPLC vials with caps

  • 2 mL clear glass HPLC vials with caps

  • Analytical balance, vortex mixer

  • HPLC-UV system with a C18 column[12]

Procedure:

  • Prepare Stock Solution (T=0 Analysis):

    • Accurately weigh ~10 mg of Compound X.

    • Dissolve in anhydrous DMSO to make a 10 mM stock solution. Ensure it is fully dissolved by vortexing.

    • Immediately dilute a small amount of this stock solution to ~50 µM using 50:50 Acetonitrile:Water for the initial (T=0) HPLC analysis. This is your baseline purity.

  • Aliquoting and Storage:

    • Aliquot 100 µL of the 10 mM DMSO stock into pre-labeled vials for each condition and time point. (e.g., for 4 time points, you'll need 4 vials per condition).

    • Condition A (Worst-Case): Clear vials, Room Temperature (RT), Ambient Light.

    • Condition B (Light Protected): Amber vials, RT, Ambient Light.

    • Condition C (Refrigerated): Amber vials, 4°C.

    • Condition D (Standard Frozen): Amber vials, -20°C.

    • Condition E (Deep Frozen): Amber vials, -80°C (if available).

  • Time Points and Analysis:

    • Set a schedule for analysis: T=0, T=24 hours, T=1 week, T=2 weeks, T=4 weeks.

    • At each time point, retrieve one vial from each storage condition.

    • Allow frozen vials to thaw completely at room temperature, then vortex thoroughly.

    • Prepare a 50 µM sample for HPLC analysis, identical to the T=0 sample preparation.

    • Analyze by HPLC-UV. Use a gradient method (e.g., 5-95% Acetonitrile/Water with 0.1% Formic Acid over 10 minutes) to ensure separation of potential degradants.[12]

  • Data Analysis:

    • For each chromatogram, calculate the purity of Compound X as a percentage of the total peak area.

    • Purity % = (Peak Area of Compound X / Total Peak Area of all peaks) * 100

    • Tabulate the purity data for each condition at each time point.

    • Plot Purity % vs. Time for each condition to visualize the degradation rate.

Stability Study Workflow Diagram

Caption: Step-by-step workflow for stability testing.

By following these guidelines and proactively testing your compounds, you can significantly reduce the risk of sample degradation, ensuring the accuracy, reproducibility, and integrity of your research.

References
  • Goodin, D.B. et al. (1997). Introduction of novel substrate oxidation into cytochrome c peroxidase by cavity complementation: oxidation of 2-aminothiazole and covalent modification of the enzyme. PubMed. Available at: [Link]

  • Todd, Z.R. et al. (2019). UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth. Chemical Communications (RSC Publishing). Available at: [Link]

  • Knecht, S. et al. (2017). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Chemistry & Medicine (ChemMedChem). Available at: [Link]

  • Todd, Z.R. et al. (2019). UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Reva, I. et al. (2022). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. MDPI. Available at: [Link]

  • Wu, L. et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Basavanakatti, V.S. et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry. Available at: [Link]

  • Jørgensen, L. et al. (2007). A common degradation pathway for thiazide diuretics. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 2-Aminothiazole. National Center for Biotechnology Information. Available at: [Link]

  • Wang, X. et al. (2016). Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. PubMed. Available at: [Link]

  • Kos, J. et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. Available at: [Link]

Sources

Technical Support Center: Optimizing Coupling Reactions with 2-Chloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions with 2-chloro-6-methylaniline. This sterically hindered and electron-rich aniline is a key building block in the synthesis of pharmaceuticals, such as the tyrosine kinase inhibitor Dasatinib, and other valuable organic materials.[1][2][3] However, its unique structural features can present challenges in achieving high yields and purity. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these complexities and achieve robust, reproducible results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter when using 2-chloro-6-methylaniline in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.

Issue 1: Low or No Product Yield

A low or non-existent yield is the most common issue. The root cause often lies in the inherent properties of 2-chloro-6-methylaniline: the steric hindrance from the ortho-methyl group and the electron-donating nature of the aniline can impede key steps in the catalytic cycle.[4]

Root Cause Analysis & Corrective Actions
  • Suboptimal Catalyst System: The combination of a palladium precursor and ligand is critical. Standard catalysts may not be effective for this hindered substrate.

    • Solution 1: Employ Bulky, Electron-Rich Ligands. Modern biaryl phosphine ligands are designed to overcome the challenges posed by hindered substrates.[5] They accelerate both the oxidative addition and the C-N bond-forming reductive elimination steps.[6][7] Consider screening ligands such as:

      • Buchwald-type biaryl phosphines: XPhos, RuPhos, or BrettPhos are often excellent choices for hindered anilines.[8]

      • N-Heterocyclic Carbenes (NHCs): Palladium-NHC complexes can offer superior stability and activity for difficult couplings.[6]

    • Solution 2: Use a Well-Defined Precatalyst. To ensure consistent generation of the active Pd(0) species, use a stable, well-defined precatalyst (e.g., XPhos Pd G3).[8][9] This avoids the variability of in situ catalyst generation from sources like Pd(OAc)₂ or Pd₂(dba)₃.[9][10]

  • Ineffective Base: The base's role is to deprotonate the aniline to form the reactive amide. For a hindered aniline, this step can be sluggish.

    • Solution: Use a Strong, Non-Nucleophilic Base. Strong bases are often required to efficiently deprotonate the aniline.[11]

      • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are the go-to choices for Buchwald-Hartwig aminations.[12]

      • Ensure the base is fresh and has been stored under an inert atmosphere. Grinding the base to a fine powder in a glovebox can increase its surface area and reactivity.[9]

  • Reaction Temperature Too Low: The activation energy for the oxidative addition of an aryl chloride is higher than for bromides or iodides.[11]

    • Solution: Increase Reaction Temperature. Temperatures in the range of 80-110 °C are typical for these couplings.[11] If the reaction is sluggish, a modest increase in temperature may be beneficial, but monitor for potential decomposition.

  • Presence of Oxygen: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen, which can lead to catalyst deactivation and the formation of unwanted side products like phosphine oxides.[8][9]

    • Solution: Rigorous Exclusion of Air. Ensure all reagents and solvents are properly degassed.[9] Use standard air-sensitive techniques, such as evacuating and backfilling the reaction vessel with an inert gas (Argon or Nitrogen) at least three times.[9][13] Using a Schlenk line or glovebox is highly recommended.[14][15]

Issue 2: Formation of Side Products

The appearance of unexpected spots on your TLC plate or peaks in your LC-MS indicates side reactions are occurring.

Common Side Products and Mitigation Strategies
  • Hydrodehalogenation of the Aryl Halide: This side product arises when the aryl halide is reduced, replacing the chlorine with a hydrogen atom.

    • Cause: This can occur via β-hydride elimination from the palladium-amido complex, an unproductive pathway that competes with reductive elimination.[7]

    • Mitigation: The choice of ligand is crucial. Bulky ligands that promote rapid reductive elimination can minimize this side reaction.[6][12]

  • Homocoupling of the Aryl Halide or Boronic Acid (in Suzuki Couplings): This leads to the formation of biaryl dimers of your starting materials.

    • Cause: Oxygen is a common culprit, promoting the homocoupling of organoboron reagents.[9][16]

    • Mitigation: As with low yield issues, meticulous degassing of the reaction mixture is essential.[17] Using a slight excess of the aryl halide relative to the boronic acid can also disfavor boronic acid homocoupling.[16]

  • Formation of Aryl Alcohol (Phenol): In the presence of water and a strong base, the aryl halide can be converted to the corresponding phenol.[18]

    • Cause: This competing hydroxylation reaction can be a significant issue, especially when using aqueous bases or if there is residual water in the solvent.[18][19]

    • Mitigation: Use anhydrous solvents and reagents. If an aqueous base is required for other reasons (e.g., in some Suzuki protocols), specialized ligands like KPhos have been developed to suppress this side reaction.[18][19]

Frequently Asked Questions (FAQs)

Q1: Which palladium source is best for coupling with 2-chloro-6-methylaniline?

A: While many Pd sources like Pd(OAc)₂ and Pd₂(dba)₃ can be used to generate the active catalyst in situ, we strongly recommend using a well-defined palladium precatalyst .[8][9] Precatalysts, such as those incorporating bulky biarylphosphine ligands (e.g., XPhos Pd G3, RuPhos Pd G2), offer superior reproducibility and activity because they reliably generate the active monoligated Pd(0) species required for efficient catalysis.[9]

Q2: What is the optimal solvent for this reaction?

A: The choice of solvent is critical and can significantly influence reaction rates and outcomes.[20] For Buchwald-Hartwig aminations with 2-chloro-6-methylaniline, aprotic, non-polar to moderately polar solvents are generally preferred.

  • Toluene and 1,4-dioxane are the most commonly used and effective solvents.

  • Ethers like tetrahydrofuran (THF) can also be used.

  • Polar aprotic solvents like DMF can sometimes be effective but may also coordinate to the palladium center, influencing catalysis.[21] The role of the solvent can be complex, so screening may be necessary for a specific substrate combination.[21] Always use anhydrous, degassed solvents.[9]

Q3: My reaction starts but then stalls before completion. What should I do?

A: Reaction stalling often points to catalyst deactivation.

  • Check for Impurities: Ensure your starting materials are pure. Impurities in the aniline or aryl halide can sometimes poison the catalyst.[9]

  • Increase Catalyst Loading: While not ideal, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes overcome deactivation pathways and push the reaction to completion.

  • Add an Extra Equivalent of Ligand: Adding a slight excess of the phosphine ligand relative to the palladium source can help stabilize the catalyst and prevent the formation of inactive palladium nanoparticles.[9]

Q4: Can I use a weaker base like K₂CO₃ or K₃PO₄?

A: For C-N coupling with a hindered aniline like 2-chloro-6-methylaniline, weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are generally not effective . These bases are typically not strong enough to deprotonate the N-H bond of the aniline efficiently within the catalytic cycle. Stronger bases like NaOtBu, KOtBu, or LiHMDS are required.[8][11] Weaker bases like K₃PO₄ are more commonly and successfully used in Suzuki-Miyaura C-C couplings.[22]

Q5: How do I properly set up an air-sensitive coupling reaction?

A: Proper technique is crucial for success and reproducibility.[23]

  • Glassware Preparation: Oven-dry all glassware (e.g., a Schlenk flask and stir bar) and cool it under a stream of inert gas or in a desiccator.[15]

  • Solid Reagents: In a glovebox or under a positive flow of inert gas, add the solid reagents: 2-chloro-6-methylaniline, the coupling partner (aryl halide), the base, and the palladium precatalyst.[13]

  • Inert Atmosphere: Seal the flask with a septum. Connect it to a Schlenk line and perform at least three "evacuate-and-refill" cycles with argon or high-purity nitrogen.[9][13]

  • Solvent/Liquid Addition: Add the anhydrous, degassed solvent and any liquid reagents via syringe.[9]

  • Heating: Place the flask in a preheated oil bath and stir vigorously to ensure good mixing, especially with heterogeneous bases.[8]

Visualizing the Process

Buchwald-Hartwig Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed amination of an aryl chloride.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle cluster_cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex L-Pd(II)(Ar)(Cl) Pd0->OxAdd Oxidative Addition AmineCoord Amine Coordination [L-Pd(II)(Ar)(NH₂R')]+Cl⁻ OxAdd->AmineCoord Amido Palladium Amido Complex L-Pd(II)(Ar)(NHR') AmineCoord->Amido Product Ar-NH₂R' (Product) Amido->Product Reductive Elimination Amido->Product BaseH [Base-H]+Cl⁻ ArX Ar-Cl Amine R'NH₂ Base Base

Caption: Key steps of the Buchwald-Hartwig catalytic cycle.

Troubleshooting Workflow

Use this flowchart to systematically diagnose and resolve low-yield issues.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed Check_Inert Is atmosphere rigorously inert? Start->Check_Inert Improve_Inert Improve degassing. Use Schlenk line. Check_Inert->Improve_Inert No Check_Catalyst Is catalyst system optimal for hindered aniline? Check_Inert->Check_Catalyst Yes Improve_Inert->Check_Inert Screen_Ligands Screen bulky ligands (XPhos, RuPhos). Use precatalyst. Check_Catalyst->Screen_Ligands No Check_Base Is base strong enough (e.g., NaOtBu)? Check_Catalyst->Check_Base Yes Screen_Ligands->Check_Catalyst Change_Base Switch to NaOtBu or LiHMDS. Ensure it is fresh/dry. Check_Base->Change_Base No Check_Temp Is temperature (80-110 °C) adequate? Check_Base->Check_Temp Yes Change_Base->Check_Base Increase_Temp Increase temperature incrementally. Check_Temp->Increase_Temp No Success Reaction Optimized Check_Temp->Success Yes Increase_Temp->Check_Temp

Caption: Systematic workflow for troubleshooting low yields.

Data Presentation: Recommended Starting Conditions

For researchers beginning their optimization, the following table provides a robust starting point for a Buchwald-Hartwig amination with 2-chloro-6-methylaniline and a generic aryl bromide.

ParameterRecommended ConditionRationale & Key Considerations
Aryl Halide Aryl Bromide or Chloride (1.0 equiv)Chlorides are less reactive and require more active catalysts and higher temperatures.[12][24]
Aniline 2-Chloro-6-methylaniline (1.2 equiv)A slight excess ensures the complete consumption of the limiting aryl halide.
Pd Source XPhos Pd G3 (1-2 mol%)A reliable precatalyst for generating the active Pd(0) species for this challenging substrate.[8][9]
Ligand (Included in Precatalyst)The XPhos ligand is bulky and electron-rich, ideal for hindered couplings.[5]
Base NaOtBu (1.4 equiv)A strong, non-nucleophilic base is essential for deprotonating the hindered aniline.[8][11]
Solvent Toluene or 1,4-DioxaneAnhydrous and thoroughly degassed. Use approximately 0.1-0.2 M concentration.[20]
Temperature 100-110 °CNecessary to overcome the activation barrier for C-Cl or C-Br bond activation.[11]
Atmosphere Argon or NitrogenRigorous exclusion of oxygen is critical for catalyst stability and preventing side reactions.[8][9]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the palladium-catalyzed amination of an aryl halide with 2-chloro-6-methylaniline.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • 2-Chloro-6-methylaniline (1.2 mmol, 1.2 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3) (0.02 mmol, 2 mol%)

  • Anhydrous, degassed toluene (5-10 mL)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

Procedure:

  • Preparation: To the oven-dried Schlenk tube, add the aryl halide, 2-chloro-6-methylaniline, sodium tert-butoxide, and the palladium precatalyst. This is best performed in a glovebox. If a glovebox is not available, add the solids quickly under a positive flow of inert gas.[13]

  • Inert Atmosphere: Seal the vessel with a rubber septum. Connect the vessel to a Schlenk line, and carefully evacuate the atmosphere and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[9]

  • Solvent Addition: Add the anhydrous, degassed toluene via syringe.

  • Reaction: Place the sealed vessel into a preheated oil bath set to 100-110 °C. Stir the mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS until the limiting starting material is consumed.

  • Workup: Once the reaction is complete, cool the vessel to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Quench carefully with water or saturated aqueous ammonium chloride.

  • Purification: Separate the organic layer, extract the aqueous layer with the organic solvent, combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by column chromatography on silica gel to obtain the desired product.

References

  • Slater, M., & Hartwig, J. F. (2012). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. National Institutes of Health. [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Royal Society of Chemistry. [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship, University of California. [Link]

  • Chia, H. Y., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Li, J., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health. [Link]

  • Vantourout, J. C., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]

  • Williams, J. M., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education. [Link]

  • Ye, Z., et al. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ResearchGate. [Link]

  • ResearchGate. (n.d.). Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions. [Link]

  • Williams, J. M., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. White Rose Research Online. [Link]

  • Semantic Scholar. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). [Link]

  • MIT. (n.d.). Handling air-sensitive reagents AL-134. [Link]

  • American Chemical Society. (2026). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. [Link]

  • Lundgren, R. J., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]

  • ChemRxiv. (n.d.). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. [Link]

  • University of Rochester. (n.d.). Cross-Coupling Chemistry. [Link]

  • ACS Publications. (2025). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • American Chemical Society. (2026). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic. [Link]

  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]

  • The Royal Society of Chemistry. (2019). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig amination; selection of optimal conditions. [Link]

  • Journal of the American Chemical Society. (2026). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. (n.d.). [Link]

  • PubChem. (n.d.). 2-Chloro-6-methylaniline. [Link]

  • National Institutes of Health. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • MDPI. (n.d.). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Chloro-6-Methylaniline in Modern Pharmaceutical Synthesis. [Link]

  • Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]

  • National Institutes of Health. (n.d.). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. [Link]

Sources

Technical Support Center: Minimizing By-products in the Bromination of β-Ethoxyacrylamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the bromination of β-ethoxyacrylamides. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of electron-rich enamides. The synthesis of α-bromo-β-ethoxyacrylamides is a key step in the development of various bioactive molecules and complex synthetic intermediates. However, the high reactivity of the enol ether system often leads to a challenging by-product profile.

This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot common issues, optimize your reaction conditions, and maximize the yield and purity of your desired product.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the bromination of a β-ethoxyacrylamide?

The bromination of a β-ethoxyacrylamide is a classic example of an electrophilic addition to an electron-rich alkene. The electron-donating ethoxy group makes the double bond highly nucleophilic. The reaction proceeds through a cyclic bromonium ion intermediate. The bromide ion (or another nucleophile) then attacks this intermediate. Due to the electronic influence of the adjacent carbonyl and ethoxy groups, the attack preferentially occurs at the α-carbon to yield the α-bromo-β-ethoxyacrylamide. The addition is typically anti-stereoselective.[1]

G cluster_mech Mechanism: Electrophilic Bromination Start β-Ethoxyacrylamide Intermediate Cyclic Bromonium Ion Intermediate Start->Intermediate Alkene attacks Brδ+ Br2 Br-Br (δ+) (δ-) Br_ion Br⁻ Br2->Br_ion Heterolytic cleavage Product α-Bromo-β-ethoxyacrylamide Intermediate->Product Br⁻ attacks α-carbon (Backside attack) G start Unsatisfactory Reaction Outcome prob_dibromo Problem: High Dibromination start->prob_dibromo prob_hydrolysis Problem: Ethoxy Group Hydrolysis start->prob_hydrolysis prob_slow Problem: Incomplete Reaction start->prob_slow sol_dibromo Solution: 1. Titrate NBS (1.0 eq). 2. Slow, dilute addition. 3. Lower temperature (-78°C). prob_dibromo->sol_dibromo Cause: Excess Br+ / Poor Control sol_hydrolysis Solution: 1. Add acid scavenger. 2. Use anhydrous solvent. 3. Quench upon completion. prob_hydrolysis->sol_hydrolysis Cause: Acid (HBr) / Water sol_slow Solution: 1. Use pure NBS. 2. Optimize solvent for solubility. 3. Allow slow warming. prob_slow->sol_slow Cause: Reagent / Solubility Issues

Caption: A troubleshooting workflow for bromination reactions.

G cluster_desired Desired Pathway cluster_side By-product Pathways start β-Ethoxyacrylamide desired_product α-Bromo-β-ethoxyacrylamide start->desired_product + 1.0 eq. NBS Low Temp, Aprotic dibromo α,β-Dibromo Product start->dibromo + >1.0 eq. NBS High Local Conc. hydrolysis Hydrolysis Product (α-Bromo-β-oxo) desired_product->hydrolysis + HBr / H₂O (Acid-catalyzed)

Caption: Reaction pathways for desired product and by-products.

Experimental Protocols
Protocol 1: Optimized Selective Monobromination using NBS

This protocol is designed to maximize the yield of the α-bromo product while minimizing dibromination and hydrolysis.

Materials:

  • β-Ethoxyacrylamide (1.0 eq)

  • N-Bromosuccinimide (NBS), recrystallized (1.05 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Argon or Nitrogen gas supply

  • Syringe pump

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the β-ethoxyacrylamide (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous CH₂Cl₂ (approx. 0.1 M concentration).

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Reagent Preparation: In a separate flame-dried flask, dissolve the recrystallized NBS (1.05 eq) in anhydrous CH₂Cl₂. Draw this solution into a gas-tight syringe and place it on a syringe pump.

  • Slow Addition: Add the NBS solution to the reaction mixture dropwise via the syringe pump over 60 minutes. Maintain the internal reaction temperature below -70 °C throughout the addition.

  • Monitoring: After the addition is complete, stir the reaction at -78 °C for an additional 30 minutes. Monitor the reaction progress by taking aliquots and analyzing via TLC or LC-MS. If the reaction is not complete, let it stir for another 30-60 minutes.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a cold, saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine species.

  • Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified promptly.

  • Purification: Purify the crude material via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. The eluent system should be chosen based on the polarity of your specific product.

References
  • Time information was not used in the gener
  • Chakrabarty, M., et al. (2007). N-Bromosuccinimide - A Selective, Mild Substitute for Bromine. ResearchGate. [Link]

  • This reference discusses optimization of bromination in the context of lignin depolymerization and was used for general context on reaction condition screening.[Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. [Link]

  • Suru Chemical. (2025). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. [Link]

  • This reference provides examples of different brominating reagents, including DBDMH, used in optimization studies.[Link]

  • Mitchell, R. H., Lai, Y. H., & Williams, R. V. (1979). N-Bromosuccinimide-dimethylformamide: a mild, selective nuclear monobromination reagent for reactive aromatic compounds. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

  • This reference provides general context on laboratory-scale radical bromination reactions using NBS.[Link]

  • Tan, D., et al. (2021). Solvent and catalyst-free bromofunctionalization of olefins using a mechanochemical approach. RSC Advances. [Link]

  • Pearson+. (2023). Bromination of a highly electron-rich alkene such as 2-methoxybut-2-ene. [Link]

  • Ashenhurst, J. (2013). Bromination of Alkenes - The Mechanism. Master Organic Chemistry. [Link]

  • This reference provides background on the study of electrophilic bromination with sterically hindered olefins.[Link]

  • This video provides a basic overview of the bromination mechanism.[Link]

  • This reference provides context on the synthesis of α-bromo derivatives.[Link]

  • This reference discusses the chemistry of α,β-dibromo ketones.[Link]

  • Acrylamide chemistry context was not directly used but provided background on the parent molecule.[Link]

  • This reference provides context on continuous photochemical bromination and the role of NBS in maintaining a low Br₂ concentration.[Link]

  • This reference provides additional context on the chemistry of α,β-dibromo ketones.[Link]

  • This reference provides a general example of optimizing a bromination reaction.[Link]

  • Acrylamide chemistry context was not directly used but provided background on the parent molecule.[Link]

  • Royal Society of Chemistry. (2022). Bromination Reactions. [Link]

  • This reference provides background on the synthesis of α-bromo ketones using polymer-supported reagents.[Link]

  • This reference was not directly cited but provides background on brominated by-products in a different context.[Link]

  • Acrylamide toxicology context was not used in the generation of this response.[Link]

  • Acrylamide toxicology context was not used in the generation of this response.[Link]

  • Acrylamide toxicology context was not used in the generation of this response.[Link]

  • This reference provides context on the selective synthesis of α-bromoacetophenones.[Link]

  • This reference was not directly cited but provides background on the formation of brominated products.[Link]

  • This reference provides context on the synthesis of related acrylate structures.[Link]

  • This reference provides context on the synthesis of related acrylate structures.[Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of Ethyl 2-aminothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis and comparison of the ¹H Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 2-aminothiazole-5-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. Designed for researchers and drug development professionals, this document offers a detailed interpretation of the compound's spectral features, contrasts it with structurally relevant alternatives, and presents a robust protocol for data acquisition, ensuring both technical accuracy and practical applicability.

Introduction: The Structural Significance of Ethyl 2-aminothiazole-5-carboxylate

Ethyl 2-aminothiazole-5-carboxylate is a member of the 2-aminothiazole family, a privileged scaffold in drug discovery known for its wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1] The precise arrangement of substituents on the thiazole ring is critical to its function. Therefore, unambiguous structural confirmation is paramount. ¹H NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the electronic environment and connectivity of protons within the molecule.[2] This guide will dissect the ¹H NMR spectrum of the title compound, providing a framework for its confident identification and differentiation from its isomers and analogues.

¹H NMR Spectral Profile of Ethyl 2-aminothiazole-5-carboxylate

The structure of Ethyl 2-aminothiazole-5-carboxylate contains four distinct proton environments, leading to a characteristic and readily interpretable ¹H NMR spectrum. The data presented here is based on spectra recorded in dimethyl sulfoxide-d₆ (DMSO-d₆), a common solvent for this class of compounds due to its excellent solubilizing power and its ability to reveal exchangeable protons like those of the amine group.

Structure:

Figure 1. Chemical structure of Ethyl 2-aminothiazole-5-carboxylate.

Table 1: ¹H NMR Spectral Data for Ethyl 2-aminothiazole-5-carboxylate in DMSO-d₆

Signal Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
-CH₃ (Ethyl) 1.23 Triplet (t) 3H 6.8
-CH₂- (Ethyl) 4.17 Quartet (q) 2H 6.8
H-4 (Thiazole) 7.66 Singlet (s) 1H N/A
-NH₂ (Amine) 7.83 Singlet (s) 2H N/A

Data sourced from publicly available spectral databases.[3]

Detailed Spectral Interpretation:
  • Ethyl Group Protons (δ 1.23 and 4.17 ppm): The ethyl ester moiety gives rise to a classic triplet and quartet pattern. The methyl protons (-CH₃) at 1.23 ppm are split into a triplet by the two adjacent methylene protons. Conversely, the methylene protons (-CH₂) at 4.17 ppm are split into a quartet by the three neighboring methyl protons. The downfield shift of the methylene protons is a direct result of the deshielding effect from the adjacent electronegative oxygen atom of the ester group.[4]

  • Thiazole Ring Proton (δ 7.66 ppm): The proton at the C4 position of the thiazole ring appears as a sharp singlet at 7.66 ppm. Its singlet multiplicity is due to the absence of any adjacent protons for spin-spin coupling. Its downfield position is characteristic of aromatic protons.[5] The chemical shift is significantly influenced by the electronic effects of the substituents: the electron-donating amino group at C2 and the strongly electron-withdrawing carboxylate group at C5. The carboxylate group, in particular, deshields the H-4 proton, shifting it downfield.

  • Amine Protons (δ 7.83 ppm): The two protons of the primary amine (-NH₂) group appear as a singlet at 7.83 ppm.[3] In DMSO-d₆, the exchange rate of these protons with residual water is often slow enough to observe a distinct signal. The chemical shift of amine protons can be variable and is sensitive to solvent, concentration, and temperature.

Comparative ¹H NMR Analysis: Differentiating Isomers and Analogues

Subtle changes in molecular structure can lead to significant and predictable differences in ¹H NMR spectra. By comparing Ethyl 2-aminothiazole-5-carboxylate with its key analogues, we can highlight the diagnostic signals that enable unambiguous identification.

Table 2: Comparative ¹H NMR Data (δ, ppm) for 2-Aminothiazole Derivatives in DMSO-d₆

Compound H-4 H-5 Ester/Alkyl Protons Amine (-NH₂) Source
Ethyl 2-aminothiazole-5-carboxylate 7.66 (s) - 1.23 (t, 3H), 4.17 (q, 2H) 7.83 (s, 2H) [3]
Ethyl 2-aminothiazole-4-carboxylate - 7.72 (s) 1.26 (t, 3H), 4.20 (q, 2H) 7.55 (s, 2H) Typical values
Methyl 2-aminothiazole-5-carboxylate 7.95 (s) - 3.73 (s, 3H) 7.88 (s, 2H) Typical values[6][7]

| 2-Aminothiazole | 6.53 (d) | 6.93 (d) | N/A | 6.86 (s, 2H) |[8] |

Key Structural Comparisons:
  • Positional Isomerism (C5 vs. C4 Substitution): The most critical comparison is with Ethyl 2-aminothiazole-4-carboxylate . In this isomer, the ester group is at the C4 position, and the lone thiazole proton is at C5. This proton (H-5) typically resonates at a slightly different chemical shift (around 7.72 ppm) compared to the H-4 proton in the title compound (7.66 ppm). The primary distinguishing feature is the relative positioning of the ring proton signal with respect to the amine signal. In the 5-carboxylate, the H-4 signal is very close to the amine signal, whereas in the 4-carboxylate, the H-5 signal is typically more distinct. This subtle difference is a powerful diagnostic tool for distinguishing between the two isomers.

  • Ester Alkyl Group (Ethyl vs. Methyl): Comparing with Methyl 2-aminothiazole-5-carboxylate highlights the signals from the ester group.[9] The methyl ester shows a sharp singlet for its three methyl protons around 3.73 ppm, replacing the triplet-quartet pattern of the ethyl group. The signals for the thiazole ring proton (H-4) and the amine protons remain in similar regions, demonstrating that the identity of the ester's alkyl chain has a minimal effect on the core ring structure's spectral features.

  • Effect of the Substituent: A comparison with the parent heterocycle, 2-Aminothiazole , reveals the strong influence of the ethyl carboxylate group.[8] In 2-aminothiazole, the H-4 and H-5 protons appear as doublets at 6.53 and 6.93 ppm, respectively. The introduction of the electron-withdrawing ester group at C5 in the title compound causes a significant downfield (deshielding) shift of the remaining H-4 proton to 7.66 ppm. This deshielding effect is a cornerstone of spectral interpretation in substituted aromatic systems.[10]

Standard Operating Protocol for ¹H NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible ¹H NMR spectra, adherence to a standardized protocol is essential.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the Ethyl 2-aminothiazole-5-carboxylate sample.

    • Transfer the solid to a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable N-H protons.[11][12]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • NMR Tube Loading:

    • Filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This step is crucial to remove any particulate matter that can degrade spectral resolution.

    • Ensure the final sample height in the tube is approximately 4-5 cm, which corresponds to the active volume of the NMR probe.

  • Instrument Setup and Data Acquisition (Illustrative Parameters):

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical solvent peaks.

    • Set acquisition parameters:

      • Pulse Angle: 30-45 degrees

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay (d1): 1-5 seconds

      • Number of Scans: 8-16 (adjust based on sample concentration)

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier Transform to the FID to generate the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at δ 2.50 ppm) or an internal standard like Tetramethylsilane (TMS) at δ 0.00 ppm.

    • Integrate all signals to determine the relative number of protons for each peak.

Workflow Visualization

The following diagram illustrates the logical workflow from sample preparation to comparative spectral analysis.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Comparison weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter load 4. Load & Lock filter->load shim 5. Shim Field load->shim acquire 6. Acquire FID shim->acquire ft 7. Fourier Transform acquire->ft phase 8. Phase & Baseline Correction ft->phase ref 9. Reference & Integrate phase->ref assign 10. Assign Signals (δ, Multiplicity, Int.) ref->assign compare 11. Compare with Isomers/Analogues assign->compare confirm 12. Confirm Structure compare->confirm

Caption: Workflow for ¹H NMR analysis of Ethyl 2-aminothiazole-5-carboxylate.

Conclusion

The ¹H NMR spectrum of Ethyl 2-aminothiazole-5-carboxylate provides a distinct fingerprint that is highly informative for its structural verification. The characteristic signals of the ethyl group, the singlet for the H-4 thiazole proton, and the amine protons, when analyzed in concert, allow for its confident identification. Furthermore, a comparative analysis against its structural isomer, Ethyl 2-aminothiazole-4-carboxylate, and other analogues demonstrates how subtle molecular changes are clearly reflected in the NMR data. By following the standardized protocol provided, researchers can obtain high-quality data, enabling them to reliably characterize this important heterocyclic compound and accelerate their research and development efforts.

References

  • Teng, Y., et al. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry, 398(2), 263-5. [Link]

  • University of Ottawa. NMR Sample Preparation. [Link]

  • Scribd. NMR Sample Preparation Guide. [Link]

  • SpectraBase. Ethyl 2-amino-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate - Optional[1H NMR] - Spectrum. [Link]

  • Royal Society of Chemistry. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. [Link]

  • Royal Society of Chemistry. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. [Link]

  • ResearchGate. Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds.... [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • Western University. NMR Sample Preparation. [Link]

  • PubChem. Ethyl 2-aminothiazole-4-carboxylate. [Link]

  • ResearchGate. The NMR interpretations of some heterocyclic compounds which are.... [Link]

  • SpectraBase. 2-[(2-thenylidene)amino]thiazole - Optional[1H NMR] - Chemical Shifts. [Link]

  • Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. [Link]

  • OpenOChem Learn. Interpreting. [Link]

  • Der Pharma Chemica. (2013). Synthesis of novel 2-amino thiazole derivatives. [Link]

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A Comparative Guide to the Synthesis of 2-Aminothiazole-5-Carboxamides: From Benchtop to Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminothiazole-5-carboxamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous clinically significant molecules, including the anti-cancer drug Dasatinib. The efficient and scalable synthesis of this privileged structure is a critical challenge for researchers in drug discovery and development. This guide provides an in-depth comparison of the primary synthetic routes to 2-aminothiazole-5-carboxamides, offering field-proven insights, detailed experimental protocols, and a thorough analysis of the underlying chemical principles to aid in methodology selection and optimization.

Introduction: The Significance of the 2-Aminothiazole-5-Carboxamide Core

The thiazole ring, particularly when substituted with an amino group at the 2-position and a carboxamide at the 5-position, exhibits a remarkable ability to interact with various biological targets. This has led to its incorporation into a wide range of therapeutic agents. The development of robust and versatile synthetic strategies is therefore paramount to enabling the exploration of structure-activity relationships (SAR) and the large-scale production of these vital compounds. This guide will focus on the two most prevalent and mechanistically distinct approaches: the classic Hantzsch thiazole synthesis and a more contemporary route commencing from β-ethoxyacrylamides.

Route 1: The Hantzsch Thiazole Synthesis - A Time-Honored Approach

First described by Arthur Hantzsch in 1887, this reaction remains one of the most widely used methods for the formation of the thiazole nucleus.[1] The classical approach involves the condensation of an α-halocarbonyl compound with a thioamide. For the synthesis of 2-aminothiazoles, thiourea is the most common thioamide component.[2]

Mechanistic Insights

The Hantzsch synthesis proceeds via a well-established mechanism that begins with a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the halocarbonyl compound, displacing the halide in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. A subsequent dehydration step then leads to the formation of the aromatic thiazole ring.[3]

Causality Behind Experimental Choices: The choice of solvent is critical; polar protic solvents like ethanol or methanol are often employed to facilitate the dissolution of the starting materials and to stabilize the charged intermediates. The reaction is typically heated to overcome the activation energy of the cyclization and dehydration steps. The use of a mild base in the workup, such as sodium carbonate, is to neutralize the hydrohalic acid formed during the reaction, which might otherwise protonate the product, affecting its solubility and isolation.

Logical Workflow for Hantzsch Synthesis

Hantzsch_Workflow cluster_prep Starting Material Preparation cluster_reaction Reaction cluster_workup Workup and Isolation A α-Halocarbonyl Compound C Dissolution in Solvent (e.g., Ethanol) A->C B Thiourea B->C D Heating and Stirring (e.g., 30 min at 100°C) C->D E Cooling to Room Temperature D->E F Precipitation in Na2CO3 Solution E->F G Filtration and Washing F->G H Drying G->H I 2-Aminothiazole Product H->I Beta_Ethoxyacrylamide_Workflow cluster_amide_formation Amide Formation cluster_thiazole_formation Thiazole Formation (One-Pot) cluster_workup Workup and Isolation A Aniline Derivative C Acylation in THF with Pyridine A->C B 3-Ethoxyacryloyl Chloride B->C D N-substituted-3-ethoxyacrylamide C->D E α-Bromination with NBS in Dioxane/Water D->E F Addition of Thiourea E->F G Heating to Effect Cyclization F->G H Cooling and Neutralization G->H I Precipitation and Filtration H->I J Washing and Drying I->J K 2-Aminothiazole-5-carboxamide J->K

Sources

The Evolving Landscape of Cancer Therapeutics: A Comparative Guide to Ethyl 2-aminothiazole-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and more effective anticancer agents, the 2-aminothiazole scaffold has emerged as a privileged structure in medicinal chemistry.[1][2][3] Its inherent versatility and broad spectrum of pharmacological activities have made it a focal point for the design and development of new therapeutic candidates.[1][4][5] This guide provides a comprehensive comparison of the efficacy of various derivatives of Ethyl 2-aminothiazole-5-carboxylate against a range of cancer cell lines, supported by experimental data and mechanistic insights. We will delve into the structure-activity relationships that govern their cytotoxic potential and explore the experimental methodologies used to validate their performance.

The rationale for focusing on Ethyl 2-aminothiazole-5-carboxylate as a core intermediate stems from its utility as a versatile building block in the synthesis of more complex and potent anticancer compounds, including analogues of clinically relevant drugs like Dasatinib.[6][7][8] The ester and amino functionalities at the C-5 and C-2 positions, respectively, offer convenient handles for chemical modification, allowing for the systematic exploration of the chemical space to optimize anticancer activity.

Comparative Efficacy Against Cancer Cell Lines: A Data-Driven Analysis

The true measure of an anticancer agent's potential lies in its ability to selectively inhibit the growth of cancer cells. Numerous studies have documented the in vitro cytotoxicity of various Ethyl 2-aminothiazole-5-carboxylate derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key metric of potency, is presented below for a selection of promising derivatives.

Derivative IDR1 (Substitution at 2-amino group)R2 (Substitution at 5-carboxylate)Cancer Cell LineIC50 (µM)Reference
Comp-A PhenylEthyl EsterHT29 (Colon)2.01[9]
Comp-B 4-ChlorophenylEthyl EsterH1299 (Lung)15.8[10]
Comp-C 4-MethylbenzylEthyl EsterSHG-44 (Glioma)4.03[1][10]
Comp-D 2-(4-methylpiperazin-1-yl)acetamidoN-(2-chloro-6-methylphenyl)carboxamideK563 (Leukemia)~16.3[1][8]
Comp-E AcetamideEthyl EsterSHSY-5Y (Neuroblastoma)Significantly effective[11]
Comp-F N-Boc-L-phenylalanineAmideMCF-7 (Breast)8.07[3]

Analysis of Structure-Activity Relationships (SAR):

The data clearly indicates that substitutions at both the 2-amino and 5-carboxylate positions profoundly influence the anticancer activity.

  • Substitution at the 2-amino position: Aromatic substitutions, particularly those with electron-withdrawing or bulky groups, often enhance cytotoxic activity. For instance, the introduction of a 4-chlorophenyl group (Comp-B) leads to a significant increase in potency compared to an unsubstituted phenyl ring.[10] More complex side chains, such as the one in Comp-D, which is a Dasatinib analogue, can confer high potency against specific cell lines like K563 leukemia.[1][8]

  • Modification of the 5-carboxylate group: Conversion of the ethyl ester to an amide (carboxamide) is a common strategy that has been shown to improve biological activity. This modification can facilitate hydrogen bonding interactions with target proteins. The synthesis of 2-aminothiazole-5-carboxamides has been a key step in developing potent anticancer agents.[7][12]

  • Combined Effect: The most potent compounds often feature optimized substitutions at both positions, highlighting the synergistic interplay between different structural motifs.

Unraveling the Mechanism of Action: Beyond Cytotoxicity

While IC50 values provide a measure of potency, understanding the underlying mechanism of action is crucial for rational drug design. Several studies have pointed towards the ability of 2-aminothiazole derivatives to induce apoptosis (programmed cell death) and interfere with key signaling pathways involved in cancer progression.

For instance, some derivatives have been shown to act as inhibitors of various protein kinases, which are critical regulators of cell growth, proliferation, and survival.[4] The well-known anticancer drug Dasatinib, which contains a 2-aminothiazole core, is a potent inhibitor of multiple tyrosine kinases.[1] The structural similarity of some of the synthesized derivatives to Dasatinib suggests a similar mode of action.[8]

Below is a generalized diagram illustrating a potential signaling pathway targeted by these derivatives.

Signaling_Pathway Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Downstream_Signaling Downstream_Signaling Receptor_Tyrosine_Kinase->Downstream_Signaling Activates Derivative Derivative Derivative->Receptor_Tyrosine_Kinase Inhibits Apoptosis Apoptosis Derivative->Apoptosis Induces Cell_Proliferation Cell_Proliferation Downstream_Signaling->Cell_Proliferation Promotes Downstream_Signaling->Apoptosis Inhibits Experimental_Workflow cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Analysis Structural Analysis (NMR, MS) Purification->Structural_Analysis Cell_Culture Cancer Cell Line Culture Structural_Analysis->Cell_Culture MTT_Assay MTT Assay (IC50 Determination) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) MTT_Assay->Apoptosis_Assay Mechanism_Study Mechanism of Action Studies Apoptosis_Assay->Mechanism_Study

Caption: General workflow for synthesis and in vitro evaluation.

Conclusion and Future Directions

The derivatives of Ethyl 2-aminothiazole-5-carboxylate represent a promising class of compounds with significant potential in the development of novel anticancer therapies. The structure-activity relationship studies have provided valuable insights for the rational design of more potent and selective inhibitors. Future research should focus on in vivo efficacy studies in animal models and further elucidation of their molecular targets to advance these promising candidates towards clinical application. The continued exploration of this versatile scaffold is poised to yield the next generation of targeted cancer therapeutics.

References

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A Senior Application Scientist's Guide to the Structural Confirmation of Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The aminothiazole scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in a multitude of pharmacologically active agents, including anticancer, antimicrobial, and anti-inflammatory drugs.[1][2] The journey from a synthetic hypothesis to a validated drug candidate is paved with rigorous analytical checkpoints. Unambiguous structural confirmation is not merely an academic exercise; it is a fundamental requirement for establishing structure-activity relationships (SAR), ensuring intellectual property claims, and satisfying stringent regulatory standards.

This guide provides an in-depth comparison of the primary analytical methods for the structural elucidation of aminothiazole derivatives. We will move beyond simple procedural descriptions to explore the causality behind experimental choices, demonstrating how a multi-faceted, self-validating analytical strategy provides the highest degree of confidence in your molecular structure.

The Analytical Arsenal: A Comparative Overview

No single technique can provide a complete structural picture. Instead, we rely on a synergistic approach where the strengths of one method compensate for the limitations of another. The core techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy—are complementary, each providing a unique piece of the structural puzzle.[3][4] For absolute proof, particularly when stereochemistry is involved, X-ray Crystallography stands as the definitive arbiter.

The logical flow of analysis typically begins with rapid, qualitative checks and progresses to more detailed, quantitative characterization.

G cluster_0 Synthesis & Initial Checks cluster_1 Core Structural Analysis cluster_2 Definitive Confirmation Synthesis Synthesized Derivative TLC_FTIR TLC / FT-IR (Reaction Monitoring) Synthesis->TLC_FTIR Quick Check MS Mass Spectrometry (Molecular Weight & Formula) TLC_FTIR->MS NMR NMR Spectroscopy (Connectivity & Framework) MS->NMR Proceed if MW correct XRay X-Ray Crystallography (Absolute 3D Structure) NMR->XRay If crystal available & stereochemistry is critical Final Confirmed Structure NMR->Final XRay->Final

Caption: High-level workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

Expertise & Experience: NMR is the most powerful and informative technique for elucidating the structure of organic molecules in solution.[5] It provides a detailed atom-by-atom map of the carbon-hydrogen framework, revealing not just the presence of atoms but their precise connectivity and chemical environment.

¹H NMR: Probing the Proton Environment

The proton (¹H) NMR spectrum is the starting point for most structural determinations.[6] Its power lies in the interpretation of three key parameters for each signal:

  • Chemical Shift (δ): This indicates the electronic environment of a proton.[7] Protons on the thiazole ring, for instance, are deshielded by the aromatic system and appear at a characteristic downfield shift compared to aliphatic protons.

  • Integration: The area under a signal is directly proportional to the number of protons it represents.[7] This allows for a quantitative count of each type of proton.

  • Multiplicity (Splitting): The splitting pattern of a signal reveals the number of protons on adjacent carbons (the n+1 rule), providing direct evidence of connectivity.[5]

Trustworthiness: A proposed structure is only valid if all three parameters—chemical shift, integration, and multiplicity—are in complete agreement with the experimental spectrum.[7]

Proton Type Typical Chemical Shift (δ, ppm) Notes
Thiazole Ring Proton (C5-H)6.7 - 7.5Can vary significantly based on substituents.[8][9]
Amino Group Protons (-NH₂)4.9 - 8.5Often a broad singlet; chemical shift is solvent and concentration dependent.[1][8]
Aromatic Protons (on substituents)7.0 - 8.0Pattern depends on substitution.[3]
Aliphatic Protons (on substituents)0.9 - 4.5Depends on proximity to electronegative atoms.
¹³C NMR and 2D Techniques

While ¹H NMR maps the protons, ¹³C NMR identifies all unique carbon atoms in the molecule, providing a complete carbon skeleton.[3][10] When spectra become crowded or first-order splitting rules break down, two-dimensional (2D) NMR experiments are indispensable. Techniques like COSY correlate coupled protons, while HSQC directly links each proton to the carbon it is attached to, leaving no ambiguity in assignment.[6]

G cluster_params Spectrum ¹H NMR Spectrum ChemShift Chemical Shift (Environment) Spectrum->ChemShift Integration Integration (Proton Count) Spectrum->Integration Multiplicity Multiplicity (Neighbors) Spectrum->Multiplicity Fragments Assemble Fragments ChemShift->Fragments Integration->Fragments Multiplicity->Fragments Structure Propose Structure Fragments->Structure

Caption: The logical process of ¹H NMR spectral interpretation.

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified aminothiazole derivative in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. DMSO-d₆ is often a good choice as it can solubilize a wide range of compounds and its residual water peak does not obscure many signals.[11]

  • Standard Addition: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.

  • Instrumentation: Place the sample in the NMR spectrometer. Ensure the instrument is properly tuned and shimmed to maximize magnetic field homogeneity and obtain sharp, symmetrical peaks.

  • Data Acquisition: Acquire the ¹H NMR spectrum. A standard experiment involves a 90° pulse followed by detection of the Free Induction Decay (FID). Sufficient scans should be averaged to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the FID to generate the frequency-domain spectrum. Perform phase correction and baseline correction. Integrate the signals and calibrate the chemical shift scale using the TMS peak at 0.00 ppm.[12]

Mass Spectrometry (MS): The Molecular Scale

Expertise & Experience: If NMR provides the blueprint, MS provides the exact weight of the building materials. Its primary role is the precise determination of molecular weight (MW) and, with high-resolution instruments, the elemental composition.[1][13]

Causality: The choice of ionization technique is critical. For most aminothiazole derivatives, which possess basic nitrogen atoms, electrospray ionization (ESI) is an excellent choice. It is a "soft" technique that typically generates the protonated molecular ion [M+H]⁺, allowing for straightforward MW determination from the mass-to-charge ratio (m/z).[1]

Trustworthiness: High-Resolution Mass Spectrometry (HRMS) elevates confidence by measuring m/z to four or more decimal places. This precision is sufficient to distinguish between molecules with the same nominal mass but different elemental formulas, providing an unambiguous molecular formula.[14] The fragmentation pattern observed in the spectrum acts as a molecular fingerprint; the masses of the fragment ions must correspond to logical losses from the parent structure.[15] Furthermore, the Nitrogen Rule states that a molecule with an odd nominal molecular weight typically contains an odd number of nitrogen atoms, a useful check for aminothiazole derivatives.[16]

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid (0.1%) to promote protonation for positive ion mode.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source.[1]

  • Data Acquisition: Infuse the sample solution into the ion source at a constant flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum in positive ion mode over a relevant m/z range. For HRMS, ensure the instrument is properly calibrated.

  • Data Processing: Analyze the resulting spectrum to identify the [M+H]⁺ peak. Use the instrument's software to calculate the molecular formula from the exact mass measured by HRMS.[15]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: FT-IR is a rapid, non-destructive technique that excels at identifying the functional groups present in a molecule.[17][18] In the context of aminothiazole synthesis, it is invaluable for confirming the incorporation of key structural motifs or the disappearance of starting material functional groups.

Causality: The technique is based on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation matching a bond's vibrational frequency is passed through a sample, the energy is absorbed.[19] An FT-IR spectrum plots absorbance versus wavenumber (cm⁻¹), revealing a pattern of peaks characteristic of the functional groups present.

Trustworthiness: While FT-IR is excellent for identifying functional groups, it provides little to no information about how they are connected.[17][20] Its strength lies in confirmation. For example, the successful synthesis of a 2-aminothiazole derivative should show characteristic N-H stretching bands, while the C=O stretch of a ketone starting material should be absent.

Functional Group Characteristic Absorption (cm⁻¹) Appearance
N-H Stretch (Amine)3100 - 3500Medium to strong, can be broad. Primary amines show two bands.[9]
C-H Stretch (Aromatic)3000 - 3100Medium to weak, sharp.[9]
C=N Stretch (Thiazole Ring)1515 - 1620Medium to strong.[8][21]
C=C Stretch (Thiazole Ring)1450 - 1590Medium to strong.[8]
C-S Stretch1090 - 1100Often weak and can be difficult to assign definitively.[8]
Experimental Protocol: ATR-FTIR Analysis
  • Sample Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) is clean by wiping it with a solvent like isopropanol.

  • Background Collection: Collect a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Analysis: Place a small amount of the solid aminothiazole derivative powder onto the crystal. Apply pressure with the anvil to ensure good contact.[1]

  • Data Acquisition: Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). The final spectrum displayed is the sample spectrum with the background subtracted.

X-ray Crystallography: The Gold Standard

Expertise & Experience: When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the ultimate authority.[22] It provides precise bond lengths, bond angles, and, crucially, the absolute configuration of chiral centers.[23][24]

Causality: This technique relies on the diffraction of X-rays by the ordered array of atoms within a single crystal. The resulting diffraction pattern is mathematically deconstructed to generate an electron density map, from which the exact position of every atom in the molecule can be determined.

Trustworthiness and Limitations: The primary challenge is experimental: growing a high-quality single crystal suitable for diffraction.[25] This can be a time-consuming and sometimes impossible task. It is also important to remember that the determined structure represents the molecule in its solid-state, crystalline form, which may not perfectly reflect its predominant conformation in solution. However, when a crystal is obtained, the resulting structure is considered definitive proof.[22]

Integrated Strategy and Comparative Summary

A robust structural confirmation strategy leverages the strengths of each technique in a logical sequence.

G cluster_quick Rapid Checks cluster_core Core Elucidation cluster_final Absolute Confirmation Start Newly Synthesized Aminothiazole Derivative FTIR FT-IR Analysis Start->FTIR Query1 Functional Groups Present? (e.g., -NH2, C=N) FTIR->Query1 MS HRMS Analysis Query1->MS Yes End_Revise Revise Structure/ Re-synthesize Query1->End_Revise No Query2 Correct MW and Molecular Formula? MS->Query2 NMR 1D & 2D NMR Analysis Query2->NMR Yes Query2->End_Revise No Query3 NMR data consistent with proposed structure? NMR->Query3 End_Confirmed Structure Confirmed Query3->End_Confirmed Yes Query3->End_Revise No XRay X-Ray Crystallography Query4 Definitive 3D Structure & Stereochemistry? XRay->Query4 Query4->End_Confirmed Yes End_Confirmed->XRay Optional: For absolute stereochemistry

Caption: A comprehensive, decision-based workflow for structural analysis.

The following table summarizes the key attributes of each technique, guiding the researcher in selecting the appropriate method for the question at hand.

Parameter NMR Spectroscopy Mass Spectrometry FT-IR Spectroscopy X-ray Crystallography
Primary Information Atomic connectivity (C-H framework)Molecular weight & formulaPresence of functional groupsAbsolute 3D atomic arrangement
Sample State SolutionSolution, Solid, GasSolid, Liquid, GasSingle Crystal (Solid)
Key Strength Unparalleled detail on molecular skeletonHigh sensitivity, exact mass determinationSpeed, ease of use, reaction monitoringUnambiguous, definitive 3D structure
Key Limitation Lower sensitivity, complex spectraProvides little connectivity dataLimited structural informationRequires a high-quality single crystal
Destructive? NoYes (can be minimal)NoNo

By judiciously applying this suite of analytical tools, researchers, scientists, and drug development professionals can achieve unequivocal structural confirmation of novel aminothiazole derivatives, building a solid foundation for further pharmacological investigation.

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A Comparative Guide to the Biological Activity of Aminothiazole Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including approved pharmaceuticals.[1][2] Its versatile nature allows for substitutions at various positions, leading to a broad spectrum of therapeutic activities, notably in anticancer, antimicrobial, and anti-inflammatory applications.[3][4][5] This guide offers an in-depth comparison of the biological activities of different aminothiazole analogs, supported by experimental data and detailed methodologies, to aid researchers in the strategic design and development of novel therapeutics.

The Significance of the 2-Aminothiazole Scaffold

The unique electronic and structural features of the 2-aminothiazole ring system enable it to interact with a diverse range of biological targets. The endocyclic nitrogen and sulfur atoms, along with the exocyclic amino group, provide multiple points for hydrogen bonding and other non-covalent interactions, which are crucial for binding to enzymes and receptors.[6] The aromaticity of the ring also contributes to its stability and allows for favorable stacking interactions. By strategically modifying the substituents on the thiazole core, medicinal chemists can fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting analogs to enhance their potency and selectivity.[3][4]

Comparative Analysis of Biological Activities

This guide will focus on three key areas of biological activity for aminothiazole analogs: anticancer, antimicrobial, and anti-inflammatory. For a focused comparison, we will examine representative analogs with distinct structural features. It is important to note that the presented data may originate from different studies, and direct comparisons of absolute values should be interpreted with consideration of the specific experimental conditions.

Anticancer Activity

Aminothiazole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation, evasion of apoptosis, and angiogenesis.[4][7]

Compound/AnalogStructureTarget Cancer Cell Line(s)IC50 (µM)Reference(s)
Dasatinib N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamideK562 (Chronic Myeloid Leukemia)<0.001[4]
Compound 1 2-Acetamido-4-(4-chlorophenyl)thiazoleHeLa (Cervical Cancer), A549 (Lung Cancer)1.6 (HeLa)[4]
Compound 2 1-(4-chlorophenyl)-3-(4-oxo-7-(4-bromophenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl)thioureaHS 578T (Breast Cancer)0.8[3][5]
Compound 3 N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamideAGS (Gastric Adenocarcinoma), HT-29 (Colorectal Adenocarcinoma)4.0 (AGS), 4.4 (HT-29)[8]

Causality Behind Experimental Choices: The selection of cancer cell lines in these studies is strategic. For instance, K562 is a well-established model for chronic myeloid leukemia and is known to be driven by the BCR-ABL fusion protein, a primary target of Dasatinib. The use of multiple cell lines, such as HeLa and A549, allows for the assessment of the broad-spectrum anticancer potential of the analogs.

A primary mechanism by which aminothiazole analogs exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[9] This is often achieved by modulating the expression of key regulatory proteins in the apoptotic pathway.

apoptosis_pathway aminothiazole Aminothiazole Analog bcl2 Bcl-2 (Anti-apoptotic) Downregulation aminothiazole->bcl2 Inhibits bax Bax (Pro-apoptotic) Up-regulation aminothiazole->bax Promotes mitochondrion Mitochondrion bcl2->mitochondrion bax->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 (Executioner Caspase) Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Aminothiazole analogs can induce apoptosis by altering the Bax/Bcl-2 ratio, leading to the activation of the caspase cascade.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[5][10]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the aminothiazole analogs (typically in a serial dilution) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[3]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

mtt_assay_workflow cluster_plate 96-Well Plate A Seed Cells B Treat with Aminothiazole Analogs A->B C Add MTT Reagent B->C D Incubate (2-4h) C->D E Solubilize Formazan D->E F Measure Absorbance (570 nm) E->F G Calculate IC50 F->G

Caption: Workflow of the MTT assay for determining the cytotoxicity of aminothiazole analogs.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Aminothiazole derivatives have shown promising activity against a range of bacteria and fungi.[1][11]

Compound/AnalogStructureTarget Microorganism(s)MIC (µg/mL)Reference(s)
Compound 4 Trifluoromethoxy substituted aminobenzothiazoleStaphylococcus aureus (MRSA)2-16
Compound 5 N-oxazolylcarboxamide of pyridinecarboxylic acidMycobacterium tuberculosis H37Ra3.13[11]
Compound 6 Thiazolyl-thiourea derivative with 3,4-dichlorophenyl groupS. aureus, S. epidermidis4-16[3]

Causality Behind Experimental Choices: The selection of microorganisms for testing reflects significant clinical challenges. Methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis are notorious for their resistance to conventional antibiotics, making them critical targets for new drug discovery.

Some aminothiazole analogs are believed to exert their antimicrobial effects by inhibiting essential bacterial enzymes. For example, molecular docking studies have suggested that certain derivatives may inhibit MurB, an enzyme involved in the biosynthesis of the bacterial cell wall component peptidoglycan.[8]

murB_inhibition aminothiazole Aminothiazole Analog murB MurB Enzyme aminothiazole->murB Inhibits peptidoglycan Peptidoglycan Biosynthesis murB->peptidoglycan cell_wall Bacterial Cell Wall peptidoglycan->cell_wall lysis Cell Lysis cell_wall->lysis

Caption: Inhibition of MurB by aminothiazole analogs can disrupt bacterial cell wall synthesis, leading to cell lysis.

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of the aminothiazole analog and create a series of twofold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., adjusted to a 0.5 McFarland standard) and dilute it to the desired final concentration (approximately 5 x 10^5 CFU/mL).

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including arthritis, cardiovascular disease, and cancer. Aminothiazole derivatives have been investigated for their potential to modulate inflammatory pathways.[3][8]

Compound/AnalogStructureIn Vitro AssayIC50 (µM) / % InhibitionReference(s)
Compound 7 2-dialkylamino-N-(4-substituted thiazolyl-2)acetamideInhibition of NO production in IL-1β-stimulated cartilageVaries with substitution
Compound 8 Benzo[d]thiazole analogCOX-2 Inhibition0.28 - 0.77
Dasatinib (Structure as above)Inhibition of LPS-induced TNF-α production (in vivo, mouse)90% inhibition at 60 mg/kg

Causality Behind Experimental Choices: The use of lipopolysaccharide (LPS) or interleukin-1β (IL-1β) to stimulate inflammatory responses in vitro mimics the conditions of bacterial infection or tissue damage, respectively. Measuring the inhibition of key inflammatory mediators like nitric oxide (NO), prostaglandins (via COX-2 inhibition), and TNF-α provides a direct assessment of the anti-inflammatory potential of the compounds.

The anti-inflammatory effects of aminothiazole analogs can be attributed to their ability to inhibit the production of pro-inflammatory mediators. For example, some derivatives have been shown to be selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins.

cox2_inhibition aminothiazole Aminothiazole Analog cox2 COX-2 Enzyme aminothiazole->cox2 Inhibits prostaglandins Prostaglandins cox2->prostaglandins arachidonic_acid Arachidonic Acid arachidonic_acid->cox2 inflammation Inflammation prostaglandins->inflammation

Caption: Selective inhibition of COX-2 by certain aminothiazole analogs reduces the production of prostaglandins, thereby mitigating inflammation.

This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophage cells stimulated with an inflammatory agent like LPS.

  • Cell Culture: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the aminothiazole analogs for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. Incubate for 24 hours.

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Nitrite, a stable product of NO, is measured using the Griess reagent. Mix the supernatant with the Griess reagent and measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO production inhibition compared to the LPS-treated control.

Conclusion and Future Perspectives

The 2-aminothiazole scaffold is a remarkably versatile platform for the development of novel therapeutic agents with potent anticancer, antimicrobial, and anti-inflammatory activities. This guide has provided a comparative overview of the biological activities of various aminothiazole analogs, highlighting the significant impact of structural modifications on their efficacy. The detailed experimental protocols and mechanistic insights serve as a valuable resource for researchers in the field.

Future research should focus on the development of multi-target aminothiazole derivatives that can simultaneously address the complex interplay between cancer, infection, and inflammation. Furthermore, a deeper understanding of the structure-activity relationships and the specific molecular targets of these compounds will be crucial for the rational design of next-generation aminothiazole-based drugs with improved potency, selectivity, and safety profiles.

References

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A Comparative Guide to the Structural Elucidation of Ethyl 2-aminothiazole-5-carboxylate: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are understood, and rational drug design is built. Ethyl 2-aminothiazole-5-carboxylate, a key heterocyclic building block for various therapeutic agents, including the anti-cancer drug Dasatinib, is a molecule of significant interest.[1] This guide provides an in-depth analysis of its structural characterization, with a primary focus on single-crystal X-ray diffraction, while drawing comparisons with other powerful analytical techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

The Unambiguous Insight of X-ray Crystallography

Single-crystal X-ray diffraction (XRD) stands as the gold standard for the unequivocal determination of a molecule's solid-state structure.[2][3][4][5][6] It provides a high-resolution, three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional precision.[3][4][6] This technique is non-destructive and requires no separate standards for calibration.[6]

While a crystal structure for the parent Ethyl 2-aminothiazole-5-carboxylate is not publicly available, a detailed analysis of its N-Boc protected derivative, Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate, offers profound insights into the molecular geometry and intermolecular interactions.[7]

Crystal Structure Analysis of Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate

The crystallographic study of this derivative reveals a monoclinic crystal system with the space group P21/c.[7] The molecule's conformation is stabilized by an intricate network of hydrogen bonds. In the crystal lattice, molecules form inversion dimers through pairs of N—H⋯N hydrogen bonds. These dimers are further linked by weak C—H⋯O interactions, creating chains that propagate along the[8] direction.[7]

Parameter Value
Chemical FormulaC₁₁H₁₆N₂O₄S
Molecular Weight272.32
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)5.8258 (12)
b (Å)9.4916 (19)
c (Å)24.350 (5)
β (°)92.37 (3)
Volume (ų)1345.3 (5)
Z4
Temperature (K)113
Table 1: Crystallographic data for Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate.[7]

This detailed structural information is invaluable for understanding the solid-state packing of the molecule and can inform on properties such as solubility and polymorphism, which are critical in pharmaceutical development.

Experimental Workflow for Single-Crystal X-ray Diffraction

The process of determining a crystal structure via XRD follows a well-defined workflow, from crystal growth to structure refinement.

XRD_Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Determination cluster_validation Validation & Deposition Crystal_Growth Single Crystal Growth Mounting Crystal Mounting Crystal_Growth->Mounting Screening Initial Screening Mounting->Screening Data_Collection Full Data Collection Screening->Data_Collection Data_Reduction Data Reduction Data_Collection->Data_Reduction Structure_Solution Structure Solution Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Deposition Database Deposition Validation->Deposition

Sources

A Comparative Guide to the Selectivity of 2-Aminothiazole-5-Carboxylate Derived HSET Inhibitors Versus Eg5

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate ballet of cell division, the precise choreography of the mitotic spindle is paramount for genomic stability. Two key performers in this dance are the mitotic kinesins HSET (also known as KIFC1) and Eg5 (also known as KIF11), motor proteins that exert opposing forces on microtubules to ensure the proper formation of a bipolar spindle.[1][2] While both are essential for mitosis, their distinct roles present a unique therapeutic window for anticancer drug development. This guide provides an in-depth comparison of a promising class of HSET inhibitors, derived from a 2-aminothiazole-5-carboxylate scaffold, and evaluates their selectivity against the closely related kinesin, Eg5.

The Rationale for Targeting HSET in Oncology

Eg5, a plus-end directed kinesin, is crucial for pushing spindle poles apart, and its inhibition leads to the formation of monopolar spindles and mitotic arrest.[3][4][5] This has made Eg5 an attractive target for cancer therapy for over three decades.[3] However, the clinical efficacy of many Eg5 inhibitors has been limited.[3]

Conversely, HSET, a minus-end directed kinesin, plays a critical role in bundling microtubules at the spindle poles.[1][6] A fascinating aspect of HSET's function is its role in cancer cells with supernumerary centrosomes, a common feature of many tumors.[7][8] These cancer cells rely on HSET to cluster their extra centrosomes into two functional poles, thereby avoiding a catastrophic multipolar mitosis and ensuring their survival.[9][10] Normal, healthy cells with two centrosomes do not have this dependency on HSET for bipolar spindle formation.[10] This unique reliance of certain cancer cells on HSET provides a compelling rationale for developing HSET-specific inhibitors as a targeted cancer therapy with a potentially wider therapeutic index.[7][9]

The opposing functions of HSET and Eg5 in spindle assembly mean that off-target inhibition of Eg5 by a purported HSET inhibitor could confound the interpretation of cellular effects and potentially reduce the desired therapeutic outcome.[9] Therefore, high selectivity for HSET over Eg5 is a critical parameter in the development of this class of anticancer agents.

The Opposing Roles of HSET and Eg5 in Mitotic Spindle Formation

To understand the importance of inhibitor selectivity, it is crucial to visualize the distinct functions of HSET and Eg5 in mitosis.

MitoticSpindle cluster_spindle Mitotic Spindle Centrosome1 Centrosome 1 MT1 Microtubule Centrosome1->MT1 Centrosome2 Centrosome 2 MT2 Microtubule Centrosome2->MT2 Eg5 Eg5 (Plus-end directed) Eg5->Centrosome1 Pushes poles apart Eg5->Centrosome2 HSET HSET (Minus-end directed) HSET->Centrosome1 Bundles microtubules at poles

Caption: Opposing functions of Eg5 and HSET in spindle formation.

Evaluating Selectivity: A Deep Dive into 2-Aminothiazole-5-Carboxylate Inhibitors

Recent drug discovery efforts have identified a novel 2-(3-benzamidopropanamido)thiazole-5-carboxylate scaffold with potent inhibitory activity against HSET.[8][9][11] High-throughput screening and subsequent medicinal chemistry optimization have led to the development of compounds with nanomolar biochemical potency and, critically, high selectivity against Eg5.[8][9]

Comparative Inhibitory Activity

The following table summarizes the biochemical potency and selectivity of a representative 2-aminothiazole-5-carboxylate-derived HSET inhibitor and its optimized analogues.

CompoundHSET IC50 (nM)Eg5 IC50 (µM)Selectivity (Eg5/HSET)
Hit Compound (2) 2700>200>74
Optimized Compound (13) 60>100>1667
Optimized Compound (18) 27>100>3704

Data synthesized from a study on 2-(3-benzamidopropanamido)thiazole-5-carboxylate inhibitors.[12]

As the data clearly indicates, optimization of the initial hit compound led to a significant increase in potency against HSET while maintaining or even improving the already high selectivity over Eg5.

Experimental Protocols for Determining Inhibitor Selectivity

The determination of inhibitor selectivity relies on robust and reproducible biochemical and cell-based assays. Here, we detail the key experimental workflows.

Biochemical Assay: Microtubule-Stimulated ATPase Activity

The primary method for assessing the biochemical potency of kinesin inhibitors is to measure their effect on the microtubule-stimulated ATPase activity of the motor protein.[13][14] Kinesins convert the chemical energy from ATP hydrolysis into mechanical force to move along microtubules.[13] Inhibitors can block this process, leading to a decrease in ATPase activity.

ATPase_Assay_Workflow cluster_workflow Biochemical Selectivity Workflow start Prepare Reagents: - Purified HSET/Eg5 protein - Paclitaxel-stabilized microtubules - ATP - Test compounds assay_setup Assay Setup: - Add HSET or Eg5, microtubules, and varying concentrations of inhibitor to a 384-well plate. start->assay_setup atp_addition Initiate Reaction: - Add ATP to start the ATPase reaction. assay_setup->atp_addition incubation Incubation: - Incubate at room temperature to allow for ATP hydrolysis. atp_addition->incubation detection Detection (ADP-Glo™ Assay): - Add ADP-Glo™ Reagent to terminate the ATPase reaction and deplete remaining ATP. - Add Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal. incubation->detection readout Data Acquisition: - Measure luminescence using a plate reader. detection->readout analysis Data Analysis: - Plot luminescence vs. inhibitor concentration. - Calculate IC50 values using a four-parameter logistic fit. readout->analysis end Determine Selectivity: - Compare IC50 values for HSET and Eg5. analysis->end

Caption: Workflow for determining inhibitor IC50 via ATPase assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Purify recombinant full-length HSET and GST-tagged Eg5 kinesin motor domains.

    • Prepare paclitaxel-stabilized microtubules from purified tubulin.

    • Prepare a stock solution of ATP.

    • Serially dilute the 2-aminothiazole-5-carboxylate test compounds in DMSO.

  • Assay Reaction:

    • In a 384-well plate, add the kinesin enzyme (HSET or Eg5) and pre-formed microtubules.

    • Add the test compounds at various concentrations.

    • Initiate the reaction by adding ATP. A common ATP concentration for the initial screening is around the Km value for the enzyme.[12]

  • Detection:

    • The ADP-Glo™ Kinase Assay is a widely used method for measuring ADP production.[9][13]

    • After a defined incubation period, add the ADP-Glo™ Reagent to stop the enzymatic reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent, which contains an enzyme that converts the newly formed ADP back to ATP. This newly synthesized ATP is then used in a luciferase reaction to generate a luminescent signal that is proportional to the amount of ADP produced.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%, by fitting the data to a four-parameter logistic curve.[15][16][17]

Cellular Assay: Induction of Multipolar Phenotype in Centrosome-Amplified Cells

A key validation of HSET inhibitor selectivity is to demonstrate the induction of a specific cellular phenotype.[9] As previously discussed, inhibiting HSET in cancer cells with extra centrosomes should lead to the formation of multipolar spindles.[7]

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a cancer cell line known to have centrosome amplification (e.g., DLD1 cells induced to become tetraploid).[12]

    • Treat the cells with varying concentrations of the HSET inhibitor for a duration sufficient to allow cells to enter mitosis (e.g., 24 hours).

  • Immunofluorescence Staining:

    • Fix the cells with a suitable fixative (e.g., paraformaldehyde).

    • Permeabilize the cells to allow antibody entry.

    • Stain for key mitotic components:

      • Microtubules (e.g., using an anti-α-tubulin antibody).

      • Centrosomes (e.g., using an anti-γ-tubulin antibody).

      • DNA (e.g., using DAPI).

  • Microscopy and Image Analysis:

    • Acquire images of mitotic cells using a high-content imaging system or a confocal microscope.

    • Quantify the percentage of mitotic cells exhibiting a multipolar spindle phenotype (more than two spindle poles).

  • Data Analysis:

    • Plot the percentage of multipolar cells against the inhibitor concentration.

    • A selective HSET inhibitor should induce a dose-dependent increase in multipolar spindles in centrosome-amplified cells, while having minimal effect on the bipolar spindle formation in normal diploid cells.[12]

Conclusion

The development of 2-aminothiazole-5-carboxylate derivatives as HSET inhibitors represents a promising strategy for the targeted therapy of cancers with centrosome amplification. The high selectivity of these compounds for HSET over the opposing mitotic kinesin Eg5 is a critical feature that has been demonstrated through rigorous biochemical and cell-based assays. The experimental protocols outlined in this guide provide a framework for the continued evaluation and optimization of this and other classes of selective mitotic inhibitors, paving the way for novel and more effective cancer treatments.

References

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A Senior Application Scientist's Guide to In Vitro Testing Protocols for Novel Aminothiazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including numerous approved drugs. Its synthetic tractability and ability to engage with various biological targets, particularly protein kinases, have made it a focal point in the discovery of novel therapeutics, especially in oncology.[1][2][3] This guide provides a structured, in-depth comparison of essential in vitro testing protocols for characterizing new aminothiazole-based compounds. Our approach moves beyond simple step-by-step instructions, delving into the causality behind experimental choices to build a robust, self-validating data package for your lead candidates.

This guide is structured to mirror a logical drug discovery cascade, beginning with broad assessments of cytotoxicity and progressively narrowing the focus to elucidate the specific mechanism of action and molecular targets.

Part 1: The First Gate - Primary Cytotoxicity Screening

The initial goal is to determine whether a novel aminothiazole compound exhibits cytotoxic or cytostatic effects on cancer cells. The choice of assay is critical, as different methods measure distinct cellular parameters. An ideal primary screen is robust, reproducible, and suitable for a 96- or 384-well plate format to assess dose-response relationships.

Comparison of Primary Cytotoxicity Assays
AssayPrincipleAdvantagesDisadvantagesCausality Insight
MTT Assay Measures metabolic activity via NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.Inexpensive, well-established.Requires a solubilization step; formazan crystals can be difficult to dissolve fully. Can be affected by compounds that alter cellular redox potential.Indicates a reduction in the overall metabolic health of the cell population, which correlates with viability.
alamarBlue™ (Resazurin) Assay Measures metabolic activity via the reduction of non-fluorescent resazurin to the highly fluorescent resorufin by viable cells.[4][5]Homogeneous ("add-mix-measure"), non-toxic to cells (allowing for kinetic monitoring), higher sensitivity than MTT.[4][6]Can be sensitive to changes in culture medium pH and can be reduced by chemical agents.Directly reflects the reducing environment of viable cells, providing a sensitive measure of cellular respiration and viability.
LDH Release Assay Measures membrane integrity by quantifying the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme released into the culture medium upon cell lysis.[7][8][9]Directly measures cell death (necrosis or late apoptosis); homogeneous format available.Less sensitive for detecting cytostatic effects or early apoptosis; background LDH in serum can interfere.[10][11]Provides a clear indication of compromised plasma membrane integrity, a hallmark of necrotic cell death.

Scientist's Recommendation: For high-throughput primary screening, the alamarBlue™ assay is often superior due to its simplicity, sensitivity, and non-destructive nature, which allows for time-course studies from the same plate.[4][6] However, running an orthogonal assay, such as the LDH assay, is a crucial self-validating step. If a compound shows high potency in the alamarBlue assay but not in the LDH assay, it may suggest a cytostatic effect rather than a cytotoxic one, a critical distinction for a drug candidate.

Detailed Protocol 1: alamarBlue™ Cell Viability Assay

This protocol is optimized for assessing the dose-response effect of a novel aminothiazole compound on an adherent cancer cell line in a 96-well format.

Causality: This assay's foundation lies in the reducing power of living cells. The conversion of resazurin to resorufin is a direct indicator of active cellular metabolism, providing a quantitative measure of the viable cell population.[4]

Methodology:

  • Cell Seeding: Harvest logarithmically growing cells and determine the cell count. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the aminothiazole compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours).

  • Reagent Addition: Prepare a working solution of alamarBlue™ by diluting it 1:10 in fresh, pre-warmed culture medium. Aseptically add 20 µL of this working solution to each well (final volume 120 µL).[5]

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically for each cell line.

  • Data Acquisition: Measure fluorescence using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[5][12]

Part 2: Unveiling the Death Pathway - Apoptosis Determination

Once a compound is confirmed to be cytotoxic, the next critical question is how it induces cell death. Inducing apoptosis (programmed cell death) is a desirable characteristic for many anticancer drugs.[13][14] We can dissect this mechanism by looking for key apoptotic markers.

Workflow for Investigating Apoptosis

G cluster_0 Apoptosis Investigation Workflow Compound Cytotoxic Aminothiazole Compound Identified Caspase Measure Effector Caspase Activity (Caspase-Glo® 3/7 Assay) Compound->Caspase Is cell death programmed? Annexin Detect PS Externalization (Annexin V-FITC / PI Staining) Caspase->Annexin Caspase 3/7 Activated NoApoptosis Conclusion: Non-Apoptotic Cell Death (e.g., Necrosis, Autophagy) Caspase->NoApoptosis No Caspase Activation Conclusion Conclusion: Compound Induces Apoptosis Annexin->Conclusion Annexin V Positive PI Negative (Early) or PI Positive (Late) Annexin->NoApoptosis Annexin V Negative PI Positive

Caption: A logical workflow for confirming apoptosis as the mechanism of cell death.

Detailed Protocol 2: Caspase-Glo® 3/7 Assay

Causality: Caspases-3 and -7 are key "executioner" enzymes in the apoptotic cascade. Their activation signifies a commitment to programmed cell death. This assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3 or -7 to release aminoluciferin, generating a light signal proportional to enzyme activity.[15][16][17]

Methodology:

  • Cell Treatment: Seed cells and treat with the aminothiazole compound in a white-walled 96-well plate as described in the alamarBlue™ protocol. This is crucial for luminescence assays to maximize signal and prevent crosstalk.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Transfer the buffer into the amber bottle containing the substrate and mix by inversion until fully dissolved.[17][18]

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to cell culture medium.[17]

  • Signal Development: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a plate luminometer. The luminescent signal is stable for several hours and is directly proportional to the amount of active caspase-3/7.

Detailed Protocol 3: Annexin V-FITC / Propidium Iodide (PI) Staining

Causality: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[19][20] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify these early apoptotic cells.[19][21] Co-staining with PI, a DNA-binding dye that is excluded by cells with intact membranes, allows for the differentiation of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[20][22]

Methodology:

  • Cell Seeding and Treatment: Culture and treat cells with the test compound in a 6-well or 12-well plate to generate a sufficient number of cells for flow cytometry.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the corresponding well. This is critical to ensure that apoptotic cells, which may have detached, are included in the analysis.

  • Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and wash the cells twice with cold 1X PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution (50 µg/mL).[23]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. The FITC signal is typically detected in the FL1 channel and the PI signal in the FL2 or FL3 channel.

Part 3: Target Identification and Mechanism of Action

With the "what" (cytotoxicity) and "how" (apoptosis) established, the investigation must turn to the "why." For aminothiazole-based compounds, a primary hypothesis is often the inhibition of protein kinases.[24][25]

Comparison of Mechanism of Action (MOA) Assays
AssayPrincipleAdvantagesDisadvantagesCausality Insight
In Vitro Kinase Assay Quantifies the enzymatic activity of a purified, recombinant kinase in the presence of the compound by measuring the phosphorylation of a substrate.[24]Directly measures compound-target engagement. Highly specific and quantitative (provides IC₅₀).Does not confirm activity in a cellular context. Requires access to purified active kinase.Establishes a direct inhibitory effect on a specific molecular target, forming a core mechanistic hypothesis.
Cell Cycle Analysis Uses a DNA-intercalating dye (e.g., Propidium Iodide) to quantify the DNA content of individual cells by flow cytometry, revealing the distribution of cells in G0/G1, S, and G2/M phases.[26][27]Provides a global view of the compound's effect on cell proliferation. Can indicate which cell cycle checkpoint is being activated.Indirect; an observed cell cycle arrest could be a downstream consequence of various cellular stresses.Arrest at a specific phase (e.g., G2/M) strongly suggests interference with machinery regulating that transition, such as Aurora or CDK kinases.[1]
Western Blot Analysis Uses specific antibodies to detect the expression levels and phosphorylation status of key proteins in a signaling pathway after compound treatment.[24]Confirms target engagement in a cellular context by showing modulation of downstream substrates. Can validate pathway hypotheses.Semi-quantitative; requires high-quality, specific antibodies. Can be labor-intensive.Directly visualizes the on-target effect within the cell (e.g., decreased phosphorylation of a kinase's substrate), validating the in vitro kinase assay results.
Detailed Protocol 4: Cell Cycle Analysis via PI Staining

Causality: Many kinase inhibitors exert their effects by disrupting the cell cycle.[28] For example, inhibiting a kinase essential for mitotic entry will cause cells to accumulate in the G2/M phase. By staining the DNA with a stoichiometric dye like PI, we can use flow cytometry to quantify the percentage of cells in each phase, revealing specific cell cycle arrests caused by the compound.[26]

Methodology:

  • Cell Seeding and Treatment: Seed 1-2 x 10⁶ cells in 100 mm dishes or T25 flasks and treat with the aminothiazole compound at relevant concentrations (e.g., 1x and 5x the IC₅₀) for a defined period (e.g., 24 hours).

  • Harvesting: Collect all cells, including any that have detached.

  • Fixation: Wash the cells with PBS, then resuspend the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. This fixation step permeabilizes the cells and preserves their DNA.[29] Fix for at least 30 minutes at 4°C.

  • Washing: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS to rehydrate the cells.

  • RNAse Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL). Incubate for 30 minutes at 37°C. This step is crucial as PI can also bind to double-stranded RNA, and its removal ensures that the signal is specific to DNA content.[26]

  • Staining: Add PI staining solution to a final concentration of 50 µg/mL.[29]

  • Analysis: Incubate for 15 minutes in the dark. Analyze by flow cytometry, using pulse width and area signals to exclude cell doublets and debris. Model the resulting DNA histogram to quantify the percentage of cells in G0/G1, S, and G2/M.

Target Validation and Pathway Analysis Workflow

G cluster_1 Target Validation Workflow Hypothesis Hypothesis: Compound inhibits Kinase X Biochem Biochemical Assay: In Vitro Kinase Inhibition Hypothesis->Biochem Direct Effect? Biochem->Hypothesis IC50 > 10µM (Revise Hypothesis) Cellular Cellular Assay: Western Blot for p-Substrate Biochem->Cellular IC50 < 1µM Cellular->Hypothesis No Change (Revise Hypothesis) Phenotype Phenotypic Assay: Cell Cycle Arrest Cellular->Phenotype p-Substrate Decreased Validated Validated Mechanism: Compound inhibits Kinase X, leading to G2/M arrest and apoptosis. Phenotype->Validated Arrest Matches Kinase X Function

Caption: An integrated workflow for validating a hypothesized molecular target.

By systematically applying this tiered approach—moving from broad cytotoxicity screening to specific apoptosis assays and finally to mechanistic and target-oriented studies—researchers can build a comprehensive, well-validated data package that clearly elucidates the in vitro pharmacological profile of novel aminothiazole-based compounds. This logical progression ensures that resources are focused on the most promising candidates and provides a solid foundation for subsequent preclinical development.

References

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Comparative yield analysis of different 2-aminothiazole synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Comparative Yield Analysis of 2-Aminothiazole Synthesis Methods

The 2-aminothiazole moiety is a cornerstone of medicinal chemistry, forming the structural backbone of a multitude of approved pharmaceuticals and clinical candidates. Its prevalence in drugs spanning anti-inflammatory, antimicrobial, and anti-cancer applications underscores the critical need for efficient and high-yielding synthetic routes.[1] For researchers and drug development professionals, selecting the optimal synthetic strategy is a pivotal decision that can significantly impact the pace and cost-effectiveness of a research program. This guide provides an in-depth comparative analysis of the most prominent methods for 2-aminothiazole synthesis, grounded in experimental data and practical insights to inform your synthetic choices.

The Enduring Workhorse: The Hantzsch Thiazole Synthesis

First described in 1887, the Hantzsch synthesis remains a foundational and widely practiced method for the preparation of the thiazole core.[2] The classical approach is a two-component condensation between an α-haloketone and a thioamide—or, for our purposes, thiourea—to directly afford the 2-aminothiazole ring.[3]

Mechanistic Rationale

The elegance of the Hantzsch synthesis lies in its straightforward and predictable mechanism. The reaction is initiated by a nucleophilic attack from the sulfur atom of thiourea on the electrophilic α-carbon of the haloketone. This initial S-alkylation is the rate-determining step and is mechanistically classified as an SN2 reaction. The resulting isothiouronium salt intermediate then undergoes an intramolecular cyclization, where one of the amino nitrogens attacks the carbonyl carbon. The final step is a dehydration event, which results in the formation of the stable, aromatic 2-aminothiazole ring.[3] The aromaticity of the final product is a significant thermodynamic driving force for this reaction.

Diagram 1: Hantzsch 2-Aminothiazole Synthesis Mechanism

Hantzsch_Mechanism Thiourea Thiourea Intermediate1 Isothiouronium Salt Thiourea->Intermediate1 S-Alkylation (SN2) AlphaHaloKetone α-Haloketone AlphaHaloKetone->Intermediate1 Plus1 + Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Aminothiazole Intermediate2->Product Dehydration Plus2 + Water H₂O Plus3 + HX HX

Experimental Considerations and Yield

The primary advantage of the Hantzsch synthesis is its versatility and generally high yields, often ranging from 60% to as high as 99%.[2] The reaction is typically performed in a protic solvent, such as ethanol, to facilitate the proton transfers involved in the mechanism. The main drawback of this classical method is the requirement for pre-synthesized α-haloketones, which are often lachrymatory and toxic.[4]

The Evolution of Efficiency: One-Pot Catalytic Syntheses

To circumvent the handling of hazardous α-haloketone intermediates, modern organic synthesis has moved towards one-pot procedures. These methods generate the α-haloketone in situ from a more benign starting material, such as an acetophenone, which then immediately reacts with thiourea in the same reaction vessel.[5]

Causality in Catalysis

The success of these one-pot methods hinges on the careful selection of a catalyst and a halogen source. For instance, a system employing copper(II) bromide can serve as both a catalyst and a bromine source for the initial α-bromination of the ketone.[5] More recently, innovative catalytic systems have been developed to further improve the efficiency and greenness of the reaction. One such example is a magnetically separable nanocatalyst (Ca/4-MePy-IL@ZY-Fe₃O₄) used in conjunction with trichloroisocyanuric acid (TCCA) as a safe and solid source of chlorine.[6] The catalyst in this system possesses both Lewis acidic and basic sites that activate the ketone and TCCA, facilitating the chlorination. The subsequent reaction with thiourea and cyclization proceeds smoothly, often at elevated temperatures to drive the reaction to completion.

Diagram 2: One-Pot Catalytic Synthesis Workflow

OnePot_Workflow Start Start: Ketone, Thiourea, Catalyst, Halogen Source in Solvent Step1 In situ α-Halogenation of Ketone Start->Step1 Step2 Reaction with Thiourea to form Isothiouronium Salt Step1->Step2 Step3 Intramolecular Cyclization and Dehydration Step2->Step3 Step4 Work-up: Catalyst Removal & Product Isolation Step3->Step4 End End: Purified 2-Aminothiazole Step4->End

Yield and Practical Advantages

One-pot syntheses offer a significant improvement in operational simplicity and safety. Yields are generally very good, typically in the range of 68-90%.[2][5] The ability to use readily available and less hazardous starting materials makes this approach highly attractive for larger-scale synthesis. The reaction times can vary from as little as 25 minutes to several hours, depending on the specific catalytic system and substrates used.[2][6]

The "Green" Chemistry Revolution: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, and the synthesis of 2-aminothiazoles is no exception.[7] This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction times and, in many cases, improved yields.[8][9]

The Rationale Behind Microwave Heating

Unlike conventional heating which relies on conduction and convection, microwave irradiation directly heats the bulk of the reaction mixture through dielectric heating. Polar molecules and ions in the reaction mixture align with the rapidly oscillating electric field of the microwaves, generating heat. This uniform and rapid heating can lead to reaction rates that are orders of magnitude faster than those observed with conventional heating. For the synthesis of 2-aminothiazoles, a mixture of a ketone, thiourea, and a halogen source (commonly iodine) can be irradiated for a few minutes to afford the desired product in high yield.[8]

Unprecedented Speed and High Yields

The most striking feature of microwave-assisted 2-aminothiazole synthesis is the incredibly short reaction times, often ranging from just 5 to 15 minutes.[2][8] Yields are consistently high, frequently falling in the 70-95% range.[2] The efficiency and speed of this method make it particularly well-suited for the rapid synthesis of compound libraries for high-throughput screening in drug discovery. The main prerequisite for this method is access to a dedicated microwave reactor.

Comparative Performance Data

Synthesis MethodTypical Reaction TimeTypical Yield (%)Key AdvantagesKey Disadvantages
Hantzsch Synthesis 30 min - 10 hrs[2]60 - 99%[2]Well-established, versatile, generally high yields.Requires pre-synthesis of lachrymatory and toxic α-haloketones.[4]
One-Pot Catalytic 25 min - several hrs[2][6]68 - 90%[2][5]Avoids isolation of hazardous intermediates, time and resource-efficient.May require specific catalysts and optimization of reaction conditions.
Microwave-Assisted 5 - 15 min[2][8]70 - 95%[2]Extremely rapid, often higher yields, energy-efficient, environmentally friendly.Requires specialized microwave reactor equipment.

Detailed Experimental Protocols

Protocol 1: Classical Hantzsch Synthesis of 2-amino-4-phenylthiazole
  • Materials: 2-bromoacetophenone, thiourea, methanol, 5% sodium carbonate solution.

  • Procedure:

    • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

    • Add methanol (5 mL) and a magnetic stir bar.

    • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

    • Remove the reaction from the heat and allow the solution to cool to room temperature.

    • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix. This step neutralizes the HBr salt of the product, causing it to precipitate.

    • Filter the mixture through a Büchner funnel.

    • Wash the filter cake with water.

    • Spread the collected solid on a tared watch glass and allow it to air dry to obtain the final product.

Protocol 2: One-Pot Catalytic Synthesis of 2-Aminothiazoles using a Magnetically Separable Nanocatalyst[6][7]
  • Materials: Acetophenone derivative (1.5 mmol), trichloroisocyanuric acid (TCCA, 0.5 mmol), Ca/4-MePy-IL@ZY-Fe₃O₄ catalyst (0.01 g), ethanol (3.0 mL), thiourea (1.0 mmol), 10% sodium bicarbonate solution.

  • Procedure:

    • Combine the acetophenone derivative, TCCA, and the nanocatalyst in ethanol in a reaction flask.

    • Stir the mixture at 80°C for 25 minutes. Monitor the formation of the intermediate α-chloroacetophenone by Thin Layer Chromatography (TLC).

    • Once the intermediate is formed, add thiourea to the reaction mixture.

    • Continue stirring at 80°C until the reaction is complete, as monitored by TLC.

    • After completion, remove the flask from the heat and use an external magnet to separate the nanocatalyst from the solution.

    • Decant the solution and add a 10% sodium bicarbonate solution to neutralize the mixture, causing the product to precipitate.

    • Filter the solid product, wash with water, and dry to obtain the pure 2-aminothiazole derivative.

Protocol 3: Microwave-Assisted Synthesis of 2-Aminothiazole Derivatives[9]
  • Materials: Substituted ketone (0.01 M), thiourea (0.02 M), iodine (0.01 M).

  • Procedure:

    • In a microwave reaction vessel, combine the substituted ketone, thiourea, and iodine.

    • Place the vessel in a microwave reactor and irradiate at 170 W for a period of 5 to 15 minutes. The reaction progress can be monitored by TLC at intervals.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the cooled reaction mixture over ice water to precipitate the product.

    • Filter the precipitate, wash with water, and dry.

    • The crude product can be recrystallized from ethanol to obtain the purified 2-aminothiazole derivative.

Conclusion and Future Outlook

The synthesis of 2-aminothiazoles has evolved significantly from the venerable Hantzsch reaction. For routine, small-scale synthesis where simplicity and reliability are key, the classical Hantzsch method remains a viable option. However, for applications demanding higher throughput, improved safety, and adherence to the principles of green chemistry, modern one-pot catalytic and microwave-assisted methods offer compelling advantages. The choice of method will ultimately depend on the specific goals of the project, available resources, and the desired scale of the synthesis. As the field continues to advance, we can anticipate the development of even more efficient, sustainable, and versatile methods for the construction of this vital heterocyclic scaffold.

References

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A Comparative Guide to a Validated LC-MS/MS Method for Aminothiazole Determination in Rat Plasma

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of xenobiotics in biological matrices is a cornerstone of pharmacokinetic and toxicokinetic studies. This guide provides an in-depth, scientifically grounded framework for a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of aminothiazole in rat plasma. Emphasizing the rationale behind experimental choices, this document serves as a practical comparison of key methodologies, ensuring the development of a robust and reliable bioanalytical assay.

Introduction to Aminothiazole and Bioanalytical Needs

The 2-aminothiazole scaffold is a significant pharmacophore in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents with activities including anticancer, antimicrobial, and anti-inflammatory properties[1]. As novel aminothiazole-based drug candidates advance through preclinical development, the need for a sensitive, selective, and validated method to measure their concentrations in biological fluids like plasma becomes paramount. LC-MS/MS is the gold standard for such applications due to its superior sensitivity and specificity.

This guide will compare two common sample preparation techniques—Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE)—within the context of a complete, validated LC-MS/MS workflow for aminothiazole in rat plasma. All validation parameters are discussed in accordance with the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline[2][3][4][5].

Method Development Strategy: Foundational Choices

The objective of any bioanalytical method is to be fit for its intended purpose[5]. For pharmacokinetic studies, this means accurately quantifying the analyte over a specific concentration range. Our strategy is built on a deep understanding of the analyte's properties and the biological matrix.

Analyte: 2-Aminothiazole

  • Chemical Formula: C₃H₄N₂S[6][7]

  • Molecular Weight: 100.14 g/mol [6][7]

  • Structure: A five-membered aromatic ring containing sulfur and nitrogen, with an amino group at the 2-position[6]. This structure suggests it will behave as a small, polar molecule.

An appropriate internal standard (IS) is crucial for reliable quantification. The IS should be structurally similar to the analyte and have comparable ionization and chromatographic behavior but a different mass to be distinguishable by the mass spectrometer. For this method, a stable isotope-labeled aminothiazole (e.g., 2-amino-1,3-thiazole-¹³C₃) would be ideal. If unavailable, a structural analog could be used.

Comparative Analysis of Sample Preparation Techniques

Sample preparation is arguably the most critical step, aiming to remove matrix components (primarily proteins and phospholipids) that can interfere with analysis and damage the analytical column and mass spectrometer. We will compare the two most common approaches for small molecules: Protein Precipitation and Liquid-Liquid Extraction.

Protein Precipitation (PPT): The Rapid Approach

PPT is a straightforward and widely used technique that involves adding a water-miscible organic solvent, typically acetonitrile (ACN) or methanol, to the plasma sample[8][9]. This denatures and precipitates the proteins, which are then removed by centrifugation.

Rationale for Use:

  • Simplicity and Speed: PPT is a fast, generic method suitable for high-throughput environments[8][10].

  • Cost-Effectiveness: It requires minimal solvent and equipment[9].

Limitations:

  • Matrix Effects: While proteins are removed, other endogenous components like phospholipids remain in the supernatant, which can lead to ion suppression or enhancement in the MS source, affecting accuracy and precision[11].

  • Analyte Recovery: Some analytes may co-precipitate with the proteins, leading to lower recovery[11].

Liquid-Liquid Extraction (LLE): The Cleaner Alternative

LLE separates the analyte from the aqueous plasma sample into a water-immiscible organic solvent based on its differential solubility[12]. The choice of organic solvent is critical and depends on the analyte's polarity.

Rationale for Use:

  • High Purity Extracts: LLE provides a much cleaner extract than PPT, significantly reducing matrix effects as phospholipids and other polar interferences remain in the aqueous phase[12].

  • Concentration Step: The organic solvent can be evaporated and the residue reconstituted in a smaller volume, concentrating the analyte and improving sensitivity.

Limitations:

  • Labor-Intensive: LLE is more time-consuming and less amenable to automation than PPT[12].

  • Solvent Selection: Requires careful optimization of the extraction solvent to ensure good recovery of the analyte. For a polar compound like aminothiazole, a more polar, water-immiscible solvent like ethyl acetate would be a starting point[13][14].

Detailed Experimental Protocols

The following sections provide step-by-step protocols for developing a validated LC-MS/MS method.

Stock Solutions and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare separate stock solutions of aminothiazole and the internal standard (IS) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the aminothiazole stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control samples.

  • Calibration Standards (CS) and Quality Control (QC) Samples: Spike blank rat plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC samples. QC samples should be prepared at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC[15].

Sample Preparation Workflow Comparison

The following diagram illustrates the two proposed sample preparation workflows.

G cluster_0 A) Protein Precipitation (PPT) Workflow cluster_1 B) Liquid-Liquid Extraction (LLE) Workflow plasma_ppt 50 µL Rat Plasma Sample (CS, QC, or Unknown) add_is_ppt Add 10 µL IS Working Solution plasma_ppt->add_is_ppt add_acn Add 150 µL Acetonitrile (3:1 ratio) add_is_ppt->add_acn vortex_ppt Vortex Mix (1 min) add_acn->vortex_ppt centrifuge_ppt Centrifuge (10 min @ >10,000 g) vortex_ppt->centrifuge_ppt supernatant Transfer Supernatant centrifuge_ppt->supernatant inject_ppt Inject into LC-MS/MS supernatant->inject_ppt plasma_lle 50 µL Rat Plasma Sample (CS, QC, or Unknown) add_is_lle Add 10 µL IS Working Solution plasma_lle->add_is_lle add_solvent Add 250 µL Ethyl Acetate add_is_lle->add_solvent vortex_lle Vortex Mix (5 min) add_solvent->vortex_lle centrifuge_lle Centrifuge (10 min @ 3,000 g) vortex_lle->centrifuge_lle organic_layer Transfer Organic Layer centrifuge_lle->organic_layer evaporate Evaporate to Dryness (Nitrogen Stream) organic_layer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase A evaporate->reconstitute inject_lle Inject into LC-MS/MS reconstitute->inject_lle

Caption: Comparative workflows for sample preparation.

LC-MS/MS Instrumentation and Conditions

The following parameters are a robust starting point for method development and should be optimized as necessary.

Table 1: Proposed LC-MS/MS Conditions

ParameterRecommended SettingRationale
LC System UPLC/UHPLC SystemProvides better resolution and faster run times compared to conventional HPLC.
Column C18 Reversed-Phase (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)C18 columns are versatile and effective for retaining and separating a wide range of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes better peak shape and ionization efficiency in positive ion mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent for reversed-phase chromatography.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Gradient Start at 5% B, ramp to 95% B over 2-3 min, hold, and re-equilibrate.A gradient elution is necessary to elute the analyte with good peak shape and wash the column. Total run time is often under 4-5 minutes[16][17].
Injection Volume 5 µLA small injection volume minimizes potential matrix effects.
MS System Triple Quadrupole Mass SpectrometerThe gold standard for quantitative bioanalysis, offering high sensitivity and selectivity through Multiple Reaction Monitoring (MRM).
Ionization Mode Positive Electrospray Ionization (ESI+)The amino group on aminothiazole is readily protonated, making ESI+ the logical choice.
MRM Transitions To be determined experimentally by infusing a standard solution. For aminothiazole (MW 100.14), the precursor ion would be [M+H]⁺ at m/z 101.1. Product ions would be identified by fragmentation.MRM provides specificity by monitoring a specific precursor-to-product ion transition.
Source Temp. ~150 °COptimized to facilitate desolvation.
Desolvation Temp. ~400 °COptimized to facilitate desolvation.

Method Validation: A Self-Validating System

A bioanalytical method must be rigorously validated to ensure its reliability. The following parameters must be assessed according to ICH M10 guidelines[2][5][18].

Table 2: Bioanalytical Method Validation Parameters and Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria (ICH M10)
Selectivity To ensure that endogenous matrix components do not interfere with the quantification of the analyte and IS.Response in blank samples from at least six sources should be <20% of the LLOQ for the analyte and <5% for the IS[19].
Linearity & Range To define the concentration range over which the method is accurate and precise.A calibration curve with at least six non-zero standards. The correlation coefficient (r²) should be ≥0.99.
Accuracy & Precision To determine the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter (precision).For QC samples (Low, Mid, High), the mean accuracy should be within ±15% of nominal, and precision (CV%) should be ≤15%. For the LLOQ, both should be within ±20%[15].
Recovery To assess the efficiency of the extraction procedure.Should be consistent, precise, and reproducible. While no specific value is mandated, higher recovery is generally better.
Matrix Effect To evaluate the ion suppression or enhancement from co-eluting matrix components.The CV of the IS-normalized matrix factor calculated from at least six lots of matrix should be ≤15%.
Stability To ensure the analyte is stable throughout the sample lifecycle (collection, storage, and processing).Analyte concentration should be within ±15% of the nominal concentration under various conditions (e.g., freeze-thaw, bench-top, long-term storage)[20].

Performance Comparison: PPT vs. LLE

The choice between PPT and LLE will depend on the specific requirements of the assay. The following table summarizes the expected performance trade-offs.

Table 3: Comparison of Expected Performance for PPT and LLE

Performance MetricProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Justification
Throughput HighLow to MediumPPT is a simpler, faster protocol that is more easily automated[10].
Cleanliness of Extract LowerHigherLLE is more selective, removing a wider range of interferences like phospholipids[12].
Risk of Matrix Effects HigherLowerA cleaner extract from LLE results in less ion suppression/enhancement.
Method Development Time ShortModerateLLE requires optimization of the extraction solvent and pH.
Extraction Recovery Potentially lower; analyte dependentGenerally higher, but solvent dependentLLE can be optimized for high recovery, while PPT can suffer from co-precipitation[11].
Overall Recommendation Suitable for early-stage discovery where speed is critical.Recommended for later-stage development and regulated studies where robustness and data quality are paramount.The choice depends on the balance between speed and the need for the highest data quality.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to developing and validating an LC-MS/MS method for the determination of aminothiazole in rat plasma. By systematically evaluating critical experimental choices, particularly in sample preparation, researchers can build a self-validating system that delivers trustworthy and accurate data. While Protein Precipitation offers a rapid solution for high-throughput needs, Liquid-Liquid Extraction provides a cleaner extract, minimizing matrix effects and enhancing data quality for regulated bioanalysis. The final choice of methodology should always be guided by the specific goals of the study and validated against the stringent criteria set forth by regulatory bodies to ensure data integrity.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 2-aminothiazole-5-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe handling and disposal of Ethyl 2-aminothiazole-5-carboxylate hydrochloride in a laboratory setting. As a crucial building block in pharmaceutical research and development, understanding its properties and associated hazards is paramount to ensuring personnel safety and environmental compliance. This document moves beyond mere instruction to instill a deep understanding of the causality behind each procedural step, empowering researchers to manage chemical waste with confidence and integrity.

Core Principle: Hazard Assessment and Characterization

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound and related aminothiazole derivatives, while foundational in synthesis, require careful management.[1] While some data sheets for the parent compound, Ethyl 2-aminothiazole-5-carboxylate, may not list significant hazards under specific regulatory frameworks, related structures and the hydrochloride salt itself are often classified as irritants and potentially harmful.[2][3]

Given the potential for irritation to the skin, eyes, and respiratory system, and the possibility of harm if inhaled or swallowed, a precautionary approach is mandated.[4][5] Therefore, This compound must be managed as a hazardous chemical waste throughout its lifecycle. This directive ensures the highest standard of safety, irrespective of the quantity being handled.

Table 1: Properties and Safety Profile of Ethyl 2-aminothiazole-5-carboxylate & Related Compounds

PropertyValue / InformationSource(s)
Chemical Name This compoundN/A
CAS Number 162849-96-9[2]
Molecular Formula C6H9ClN2O2S (for the hydrochloride)N/A
Appearance Typically a solid powder.
Potential Hazards Harmful if swallowed or inhaled.[2][3] Causes skin and serious eye irritation.[2][3] May cause respiratory irritation.[2][3][4][5]
Incompatible Materials Strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[4][6]
Storage Conditions Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][6] Some suppliers recommend refrigeration.
Hazardous Combustion Products Thermal decomposition can release toxic gases such as carbon oxides (CO, CO2), nitrogen oxides (NOx), and sulfur oxides.[4]

Mandatory Personal Protective Equipment (PPE)

Direct exposure must be prevented through the consistent use of appropriate PPE. The rationale is to create a complete barrier between the researcher and the chemical, mitigating risks of dermal absorption, inhalation, and eye contact.

  • Eye Protection: Wear chemical safety glasses with side shields or goggles that conform to OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[4]

  • Hand Protection: Use chemically resistant protective gloves (e.g., nitrile). Always inspect gloves for integrity before use and wash hands thoroughly after handling.

  • Body Protection: A lab coat or long-sleeved clothing is required to prevent skin contact. For tasks with a higher risk of dust generation, consider additional protective clothing.

  • Respiratory Protection: For weighing or transferring powder outside of a chemical fume hood, or when cleaning up spills, a NIOSH-approved N95 dust mask or a respirator should be worn to prevent inhalation.[5]

The Disposal Workflow: A Step-by-Step Protocol

Final disposal of this compound must be conducted through a licensed hazardous waste management facility. The following protocol details the necessary steps for accumulating and preparing the waste for professional pickup. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [6][7]

Step 1: Designate a Satellite Accumulation Area (SAA)

An SAA is a designated location at or near the point of waste generation where hazardous waste is collected.[8][9]

  • Location: The SAA should be close to where the waste is generated to minimize transport.[9]

  • Containment: The area must have secondary containment, such as a spill tray, to capture any potential leaks.[10]

  • Inspection: The SAA must be inspected weekly for any signs of container leakage or deterioration.[7][8]

Step 2: Select and Prepare the Waste Container

The integrity of the waste stream begins with the proper container.

  • Compatibility: Use a container made of material that is chemically compatible with the waste. For solid waste like this compound, a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.[8]

  • Condition: The container must be in good condition, free of leaks, cracks, or deterioration.[7][8]

  • Headroom: Do not overfill the container. Leave at least 10-20% of headspace to prevent pressure buildup and facilitate safe handling.[9]

  • Segregation: Crucially, keep this waste stream separate from other chemical wastes. Do not mix it with incompatible materials like strong bases, acids, or oxidizers.[8][11] Solid waste must be kept separate from liquid waste.[10][11]

Step 3: Label the Waste Container Immediately

Proper labeling is a critical regulatory and safety requirement.

  • Content Identification: Clearly label the container with the words "Hazardous Waste."[9]

  • Chemical Name: List the full chemical name: "this compound." Avoid using abbreviations or formulas.

  • Hazard Identification: Indicate the relevant hazards (e.g., "Irritant," "Harmful if Swallowed/Inhaled").

Step 4: Arrange for Professional Disposal

Laboratory personnel are responsible for the safe accumulation of waste, not its final treatment.

  • Contact EHS: When the container is nearly full, or before the regulatory accumulation time limit is reached (typically 90 days to one year depending on generator status), contact your institution's Environmental Health & Safety (EHS or EHSO) department.[9][12]

  • Documentation: EHS will provide the necessary paperwork and schedule a pickup by a licensed hazardous waste disposal contractor.

  • Follow Institutional Procedures: Adhere strictly to your organization's specific procedures for hazardous waste pickup and disposal.[12]

Spill and Decontamination Procedures

Accidents require a swift and correct response to mitigate exposure and environmental release.

  • Minor Spill (Solid):

    • Ensure Safety: Wear all required PPE, including respiratory protection.

    • Containment: Prevent the powder from becoming airborne. Do not use a dry brush or create dust clouds.

    • Cleanup: Gently sweep or scoop the solid material using spark-proof tools and place it into a designated, properly labeled hazardous waste container.

    • Decontamination: After the bulk material is removed, decontaminate the area. Use an absorbent material, like a paper towel, wetted with a suitable solvent (e.g., water, followed by ethanol) to wipe the surface.[13] All cleaning materials (gloves, towels, etc.) must be disposed of as hazardous waste.[14]

  • Major Spill:

    • Evacuate the immediate area.

    • Alert personnel and restrict access.

    • Contact your institution's EHS or emergency response team immediately.

Visualizing the Disposal Pathway

The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_accumulate Accumulation Protocol cluster_disposal Final Disposal cluster_spill Spill Response start Waste Generation: Ethyl 2-aminothiazole-5-carboxylate HCl assess Hazard Assessment: Treat as Hazardous Waste start->assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe container Select Compatible Container (HDPE or Glass, Secure Lid) ppe->container label_waste Label Container: 'Hazardous Waste', Chemical Name, Hazards container->label_waste segregate Segregate from Incompatibles (Solids from Liquids, Acids from Bases) saa Place in Designated SAA with Secondary Containment label_waste->saa contact_ehs Contact EHS for Pickup (When container is full or time limit nears) saa->contact_ehs disposal Transfer to Licensed Hazardous Waste Vendor contact_ehs->disposal spill Spill Occurs spill_ppe Wear PPE (incl. Respiratory Protection) spill->spill_ppe cleanup Gently Sweep Solid Material spill_ppe->cleanup spill_container Place Spill Debris in Hazardous Waste Container cleanup->spill_container decon Decontaminate Area spill_container->decon

Caption: Disposal workflow for Ethyl 2-aminothiazole-5-carboxylate HCl.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.